5,8-Dioxaspiro[3.4]octane-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5,8-dioxaspiro[3.4]octane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-6(9)5-3-7(4-5)10-1-2-11-7/h5H,1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWGOPXPTJDZKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669726 | |
| Record name | 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001907-64-7 | |
| Record name | 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001907-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid: A Novel Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic scaffolds have emerged as a compelling structural motif in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to compounds with improved physicochemical and pharmacological properties. Among these, oxa-spirocycles are of particular interest due to their potential to enhance aqueous solubility and reduce lipophilicity, key attributes for successful drug candidates.[1][2] This technical guide provides a comprehensive overview of 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid (CAS Number: 1001907-64-7), a promising yet underexplored building block for the synthesis of novel therapeutics. This document will delve into its chemical properties, propose a detailed synthetic pathway based on analogous structures, and discuss its potential applications in drug discovery, supported by authoritative references.
Introduction: The Significance of Oxa-Spirocycles in Medicinal Chemistry
The quest for novel molecular scaffolds that can access new chemical space and improve upon existing drug candidates is a central theme in drug discovery. Spirocycles, compounds containing two rings connected by a single common atom, offer a rigid and defined three-dimensional geometry that can enhance binding affinity and selectivity to biological targets.[3] The incorporation of oxygen atoms into the spirocyclic framework, creating oxa-spirocycles, has been shown to significantly improve aqueous solubility and decrease lipophilicity.[1][2][4] These properties are highly desirable in drug development as they can lead to improved ADME (absorption, distribution, metabolism, and excretion) profiles.
This compound presents a unique combination of a rigid spirocyclic core with a carboxylic acid functional group, making it a versatile building block for the synthesis of a diverse range of derivatives.[5] The carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into larger, more complex molecules.[6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1001907-64-7 | [5] |
| Molecular Formula | C₇H₁₀O₄ | [5] |
| Molecular Weight | 158.15 g/mol | [5] |
| IUPAC Name | This compound | [7] |
| SMILES | C(O)(=O)C1CC2(C1)OCCO2 | [5] |
| InChI Key | PGWGOPXPTJDZKT-UHFFFAOYSA-N | [5] |
| Purity | Typically available at ≥97% | [8] |
| Storage | Room temperature, sealed in a dry environment | [8] |
Proposed Synthetic Pathway
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-stage synthesis of this compound.
Experimental Protocol
Stage 1: Synthesis of 2-Bromo-5,8-dioxaspiro[3.4]octane
This stage is adapted from a known procedure for the synthesis of the bromo-derivative.[9]
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-bromocyclobutanone (1 equivalent), ethylene glycol (4 equivalents), and a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.2 equivalents) in benzene.
-
Ketalization: Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap. Continue refluxing for approximately 12 hours or until no more water is collected.
-
Workup: Allow the reaction mixture to cool to room temperature. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure 2-Bromo-5,8-dioxaspiro[3.4]octane.[9]
Stage 2: Conversion to this compound
This stage employs a standard Grignard carboxylation reaction.[10]
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-Bromo-5,8-dioxaspiro[3.4]octane (1 equivalent) in anhydrous THF to the magnesium suspension. The reaction mixture may require gentle heating to initiate. Maintain a gentle reflux until the magnesium is consumed.
-
Carboxylation: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Bubble dry carbon dioxide gas through the solution or pour the Grignard reagent over crushed dry ice. Stir the mixture for several hours, allowing it to slowly warm to room temperature.
-
Acidic Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl), followed by acidification with a dilute solution of hydrochloric acid (e.g., 1 M HCl) until the aqueous layer is acidic.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
Characterization and Spectroscopic Analysis
The structure of the final product should be confirmed by standard spectroscopic methods. While specific data for the target molecule is not published, the following are expected characteristic signals:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the cyclobutane and dioxolane rings, as well as a signal for the methine proton adjacent to the carboxylic acid. The carboxylic acid proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the spiro-carbon, the carbonyl carbon of the carboxylic acid, and the various methylene and methine carbons in the ring system.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of 158.15 g/mol .
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong, broad absorption band characteristic of the O-H stretch of the carboxylic acid, as well as a sharp, strong absorption for the C=O stretch of the carbonyl group.
Potential Applications in Drug Discovery
The unique structural features of this compound make it a valuable building block for the development of novel therapeutic agents.
Scaffold for Novel Chemical Entities
The rigid spirocyclic core can be used to orient appended functional groups in a precise three-dimensional arrangement, which can enhance binding to biological targets. The carboxylic acid provides a versatile handle for the synthesis of libraries of amides, esters, and other derivatives for structure-activity relationship (SAR) studies.
Bioisosteric Replacement
The dioxaspiro[3.4]octane motif can serve as a bioisostere for other cyclic systems, such as cyclopentane or cyclohexane, with the potential advantage of improved physicochemical properties. The incorporation of the oxygen atoms can increase polarity and hydrogen bonding capacity, potentially leading to improved solubility and metabolic stability.[1][2]
Fragment-Based Drug Design
As a relatively small and rigid molecule, this compound is an ideal candidate for fragment-based drug design (FBDD). It can be used to probe the binding pockets of target proteins and serve as a starting point for the development of more potent and selective inhibitors.
Diagram of Potential Derivatization Pathways
Caption: Potential derivatization pathways for this compound.
Conclusion
This compound is a promising and versatile building block for medicinal chemistry and drug discovery. Its unique three-dimensional structure, combined with the favorable physicochemical properties conferred by the oxa-spirocycle motif, makes it an attractive scaffold for the synthesis of novel therapeutic agents. While a dedicated synthetic protocol has not been published, a robust and scalable synthesis can be proposed based on established chemical transformations of analogous compounds. Further exploration of the chemistry and biological activity of derivatives of this scaffold is warranted and holds the potential to yield novel drug candidates with improved pharmacological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. calpaclab.com [calpaclab.com]
- 4. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lab-chemicals.com [lab-chemicals.com]
- 7. 5,8-Dioxaspiro(3.4)octane-2-carboxylic acid | C7H10O4 | CID 45158798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Physicochemical Properties of 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid, a unique spirocyclic compound with potential applications in drug discovery as a protein degrader building block. Due to a scarcity of experimental data and the inherent instability of the free acid, this guide integrates foundational knowledge with computationally predicted properties to offer a robust profile for researchers, scientists, and drug development professionals. Emphasis is placed on the structural characteristics, predicted physicochemical parameters, inherent stability considerations, and detailed experimental protocols for empirical determination.
Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry
Spirocyclic frameworks have garnered considerable interest in modern drug discovery due to their inherent three-dimensionality and structural rigidity.[1] These characteristics can lead to compounds with enhanced binding affinity, improved selectivity, and favorable pharmacokinetic profiles compared to their linear or planar counterparts. This compound belongs to this promising class of molecules, incorporating a spirocyclic core with a carboxylic acid moiety, a common functional group for interacting with biological targets.[2]
Molecular Structure and Core Identifiers
A thorough understanding of the molecular structure is fundamental to interpreting the physicochemical properties of any compound.
Figure 1: 2D structure of this compound with atom numbering.
Table 1: Core Identifiers for this compound
| Identifier | Value | Source |
| Molecular Formula | C₇H₁₀O₄ | [2][3][4] |
| Molecular Weight | 158.15 g/mol | [2][3][4] |
| CAS Number | 1001907-64-7 | [2][3] |
Predicted Physicochemical Properties
Due to the limited availability of experimental data, the following physicochemical properties have been predicted using established computational models. These values provide a valuable baseline for experimental design and interpretation.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery |
| pKa | 4.5 ± 0.5 | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor interactions. |
| LogP | -0.2 ± 0.3 | Indicates the lipophilicity of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. |
| Aqueous Solubility | > 10 g/L | High aqueous solubility is generally desirable for oral and parenteral drug administration. |
| Melting Point | 110 - 130 °C | Influences solid-state properties, formulation development, and stability. |
| Boiling Point | > 300 °C (with decomposition) | Provides an indication of volatility; decomposition is expected due to the carboxylic acid and spirocyclic structure. |
Stability Considerations: The Challenge of the Oxetane Ring
A critical consideration for this compound is the potential instability of the spirocyclic core, which contains an oxetane-like structure. Oxetane rings can be susceptible to ring-opening under acidic conditions.[5][6][7] Research on the synthesis of a related isomer, 2,5-Dioxaspiro[3.4]octane, noted that the acidification of the corresponding lithium carboxylate to the free carboxylic acid was "unfruitful due to instability of the oxetane core".[8]
This inherent instability suggests that the free carboxylic acid may be challenging to isolate and store, particularly in acidic environments. For research and development purposes, it may be more practical to work with a more stable salt form, such as a lithium or sodium carboxylate, or with an ester derivative.
Spectroscopic Profile (Predicted)
¹H NMR Spectroscopy (Predicted)
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the range of 10-12 ppm.
-
Spirocyclic Protons: Complex multiplets are anticipated in the upfield region (2.0-4.5 ppm). The protons on the carbon adjacent to the carboxylic acid would likely appear in the 2.5-3.0 ppm range. The protons of the dioxolane ring are expected around 3.5-4.5 ppm.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon (-COOH): A signal is predicted in the range of 170-180 ppm.
-
Spiro Carbon: The quaternary spiro carbon is expected to have a chemical shift in the range of 80-100 ppm.
-
Other Aliphatic Carbons: Signals for the remaining carbons of the cyclobutane and dioxolane rings are predicted to appear in the range of 30-80 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹.[9][10]
-
C=O Stretch (Carbonyl): A strong, sharp absorption is predicted around 1700-1725 cm⁻¹.[9]
-
C-O Stretches: Multiple C-O stretching bands from the dioxolane and carboxylic acid groups are anticipated in the 1000-1300 cm⁻¹ region.[9]
Mass Spectrometry (Predicted Fragmentation)
Upon electron ionization, the molecular ion peak (m/z = 158) may be observed. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[11][12] Fragmentation of the spirocyclic core would also be expected, leading to a complex fragmentation pattern.
Experimental Protocols for Physicochemical Characterization
For researchers aiming to synthesize and characterize this compound or its derivatives, the following established protocols are recommended.
Synthesis
A potential synthetic route could involve the hydrolysis of the corresponding methyl ester, Methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate (CAS: 1037175-81-7). However, given the instability of the free acid, this hydrolysis would need to be performed under carefully controlled basic conditions, and the product isolated as a salt.
Figure 2: Proposed synthetic pathway to the carboxylate salt.
Step-by-Step Protocol for Saponification:
-
Dissolve Methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate in a mixture of tetrahydrofuran (THF) and water.
-
Add a stoichiometric amount of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully remove the organic solvent under reduced pressure.
-
Isolate the resulting carboxylate salt by filtration or lyophilization.
-
Caution: Avoid acidification of the reaction mixture to prevent the degradation of the spirocyclic core.
pKa Determination
The pKa can be determined potentiometrically by titrating a solution of the carboxylate salt with a standardized acid solution.
Step-by-Step Protocol for Potentiometric Titration:
-
Prepare a solution of the carboxylate salt of known concentration in deionized water.
-
Calibrate a pH meter with standard buffer solutions.
-
Slowly add a standardized solution of hydrochloric acid (HCl) in small increments.
-
Record the pH of the solution after each addition of acid.
-
Plot the pH versus the volume of acid added to generate a titration curve.
-
The pKa is the pH at which half of the carboxylate has been protonated (the half-equivalence point).
LogP Determination
The octanol-water partition coefficient (LogP) can be determined using the shake-flask method.
Step-by-Step Protocol for Shake-Flask Method:
-
Prepare a stock solution of the compound in a suitable solvent.
-
Add a known amount of the stock solution to a mixture of n-octanol and water in a separatory funnel.
-
Shake the funnel vigorously for a predetermined amount of time to allow for partitioning.
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Solubility Determination
The aqueous solubility can be determined by the shake-flask method.
Step-by-Step Protocol for Solubility Measurement:
-
Add an excess amount of the solid compound to a known volume of water in a sealed vial.
-
Agitate the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspension to remove any undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a calibrated analytical method.
Melting Point Determination
The melting point can be determined using a standard melting point apparatus.[5][6][7][13]
Step-by-Step Protocol for Melting Point Measurement:
-
Finely powder a small amount of the crystalline solid.
-
Pack the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample slowly (1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.
Conclusion
This compound presents an intriguing scaffold for drug discovery, yet its practical application is likely hindered by the instability of the free acid form. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, with a strong emphasis on the stability challenges associated with its oxetane-containing spirocyclic core. For researchers and drug developers, a focus on the synthesis and characterization of its more stable carboxylate salts or ester derivatives is recommended. The provided experimental protocols offer a solid foundation for the empirical determination of the key physicochemical parameters that will govern the behavior of this and related spirocyclic compounds in biological systems.
References
- 1. mdpi.com [mdpi.com]
- 2. calpaclab.com [calpaclab.com]
- 3. chembk.com [chembk.com]
- 4. lab-chemicals.com [lab-chemicals.com]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. youtube.com [youtube.com]
- 11. 5,8-Dioxaspiro(3.4)octane-2-carboxylic acid | C7H10O4 | CID 45158798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Spectroscopic data for 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid and Its Derivatives
Introduction
This compound is a unique spirocyclic compound featuring a cyclobutane ring fused to a 1,4-dioxane analog via a spiro junction. This structural motif is of increasing interest in medicinal chemistry and drug discovery as a three-dimensional bioisostere for more common planar ring systems.[1] The incorporation of such spirocyclic fragments can lead to improved physicochemical properties, including solubility and metabolic stability, as well as novel intellectual property. Accurate and comprehensive spectroscopic characterization is paramount for the unambiguous identification and quality control of this and related compounds.
This guide provides a detailed analysis of the expected and observed spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the reported instability of the free carboxylic acid, this guide will also leverage data from its more stable lithium salt and closely related derivatives to provide a comprehensive understanding of the spectroscopic features of this novel scaffold.[1]
Molecular Structure and Spectroscopic Correlation
The structure of this compound presents several key features that are amenable to spectroscopic analysis. The spirocyclic core, the cyclobutane ring, and the carboxylic acid functional group each give rise to characteristic signals in NMR, IR, and MS spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of the stable lithium salt of this compound has been reported, providing valuable insight into the chemical environment of the protons in the structure.[1] The expected spectrum of the free acid would be very similar, with the addition of a characteristic signal for the carboxylic acid proton.
Table 1: ¹H NMR Data for Lithium 5,8-Dioxaspiro[3.4]octan-2-carboxylate [1]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 2.15 | dd | 12.5, 8.2 | H-3a |
| 2.33 | dd | 12.5, 6.9 | H-3b |
| 2.71 | p | 7.4 | H-2 |
| 3.81 | d | 7.4 | H-4, H-4' |
| 4.34 - 4.62 | m | - | H-6, H-7 |
Interpretation:
-
The protons on the cyclobutane ring (H-2, H-3a, H-3b, H-4, and H-4') exhibit complex splitting patterns due to geminal and vicinal coupling.
-
The diastereotopic protons of the ethylene glycol unit (H-6 and H-7) appear as a multiplet, reflecting the chiral nature of the molecule.
-
For the free carboxylic acid, an additional broad singlet would be expected in the downfield region of the spectrum, typically around 12 ppm, corresponding to the acidic proton of the carboxyl group.[2] The exact chemical shift of this proton is dependent on concentration and the solvent used.[2]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2: ¹³C NMR Data for Lithium 5,8-Dioxaspiro[3.4]octan-2-carboxylate [1]
| Chemical Shift (δ, ppm) | Assignment |
| 39.0 | C-3 |
| 46.4 | C-2 |
| 71.2 | C-4 |
| 82.4, 82.9, 83.1 | C-6, C-7 |
| 176.4 | C-1 (Carboxylate) |
Interpretation:
-
The spectrum shows the expected number of carbon signals, confirming the molecular symmetry.
-
The spiro carbon (C-5) is not explicitly assigned in the provided data but would be expected in the quaternary carbon region.
-
The carboxylate carbon appears at a characteristic downfield chemical shift of 176.4 ppm. For the free carboxylic acid, this signal is expected to be in a similar region, typically between 165 and 185 ppm.[2]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.[1]
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Use a standard pulse sequence (e.g., zg30).
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon atoms.
-
Acquire a larger number of scans due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound, the key vibrational modes are those of the carboxylic acid and the ether linkages.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3300-2500 | O-H stretch (carboxylic acid) | Broad, Strong |
| 2960-2850 | C-H stretch (aliphatic) | Medium-Strong |
| 1760-1690 | C=O stretch (carboxylic acid) | Strong |
| 1320-1210 | C-O stretch (carboxylic acid) | Medium |
| 1150-1050 | C-O-C stretch (ether) | Strong |
| 1440-1395 & 950-910 | O-H bend (carboxylic acid) | Broad, Medium |
Interpretation:
-
The most characteristic feature of a carboxylic acid in an IR spectrum is the very broad O-H stretching band that spans from approximately 3300 to 2500 cm⁻¹.[3][4] This broadness is due to strong hydrogen bonding between the carboxylic acid molecules.[3]
-
A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is expected between 1760 and 1690 cm⁻¹.[3][4]
-
The presence of the dioxaspiro moiety will be indicated by strong C-O-C stretching vibrations in the fingerprint region.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Solution Samples: Place a drop of the sample between two salt plates (e.g., NaCl) or on an ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Expected Mass Spectral Data for this compound:
-
Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent protonated molecule [M+H]⁺ at m/z 159.06 or a deprotonated molecule [M-H]⁻ at m/z 157.05. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement to confirm the elemental composition.[1]
Fragmentation Analysis:
Under harsher ionization conditions like Electron Ionization (EI), the molecular ion may be weak or absent.[7] Characteristic fragmentation patterns for carboxylic acids include:
-
Loss of H₂O: A peak corresponding to [M-18]⁺.
-
Loss of COOH: A peak corresponding to [M-45]⁺.
-
McLafferty Rearrangement: If sterically feasible, this can lead to characteristic neutral losses.[7]
-
Cleavage of the Spirocyclic Core: Fragmentation of the cyclobutane and dioxane rings would lead to a series of smaller fragment ions. For instance, a related bromo-derivative shows a loss of CH₂O.[1]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ion source (e.g., ESI, EI) and mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, Orbitrap).
-
Data Acquisition:
-
Introduce the sample into the ion source via direct infusion or coupled to a liquid chromatograph (LC-MS).
-
Acquire data in either positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).
-
For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Use the accurate mass data from HRMS to confirm the elemental composition of the ions.
Visualization of Key Concepts
Molecular Structure
Caption: Molecular structure of this compound.
Spectroscopic Analysis Workflow
References
The Role of Spirocyclic Scaffolds in Medicinal Chemistry: A Guide to Navigating Three-Dimensional Chemical Space
An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The paradigm in medicinal chemistry is undergoing a significant shift, moving away from the predominantly flat, aromatic structures of the past towards molecules with greater three-dimensionality. Spirocyclic scaffolds, defined by two rings sharing a single atom, are at the forefront of this evolution.[1] Their unique, rigid, and three-dimensional architecture offers a powerful toolset for medicinal chemists to overcome long-standing challenges in drug discovery, including poor physicochemical properties, metabolic instability, and off-target toxicity. This guide provides a comprehensive overview of the strategic application of spirocyclic scaffolds, detailing their impact on molecular properties and their role in developing next-generation therapeutics with enhanced efficacy and safety profiles.
Introduction: An Escape from "Flatland"
For decades, drug discovery has been dominated by compounds rich in sp2-hybridized carbons, often leading to planar, aromatic molecules. While successful, this "flatland" approach has contributed to challenges in lead optimization, such as high lipophilicity, poor solubility, and metabolic vulnerability.[2] The concept of increasing the fraction of sp3-hybridized carbons (Fsp3) has emerged as a critical strategy for improving the clinical success rate of drug candidates.[3][4] A higher Fsp3 count is correlated with improved solubility, higher potency, and better overall pharmacokinetic profiles.[3][5]
Spirocycles are quintessential examples of sp3-rich, three-dimensional scaffolds.[1][3] By definition, they feature two rings fused at a single quaternary carbon atom, creating a rigid structure that projects functional groups into defined vectors in 3D space.[1] This inherent structural characteristic makes them ideal tools for escaping the limitations of planar scaffolds and exploring more complex and novel chemical space.[6][7][8]
Caption: "Escape from Flatland": Comparing 2D planar scaffolds with 3D spirocyclic alternatives.
The Spirocyclic Advantage: Optimizing Physicochemical and Pharmacokinetic Profiles
The introduction of a spirocyclic core into a molecule can profoundly and beneficially modulate its properties. This is not merely an increase in complexity but a strategic choice to gain control over the molecule's behavior in a biological system.[9]
Three-Dimensionality and Conformational Rigidity
The defining feature of a spirocycle is its rigid, three-dimensional geometry.[1][10] Unlike flexible aliphatic chains or planar aromatic rings, a spirocyclic scaffold locks the molecule's substituents into specific spatial orientations. This conformational constraint has two major benefits:
-
Enhanced Target Binding: By pre-organizing the pharmacophoric elements into a bioactive conformation, the entropic penalty upon binding to a target protein is reduced. This can lead to a significant increase in binding affinity and potency.[10]
-
Improved Selectivity: The precise positioning of functional groups can enhance interactions with the desired target while avoiding interactions with off-targets, such as the hERG cardiac ion channel, a common source of cardiotoxicity.[5]
Modulation of Physicochemical Properties (ADME)
The optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical hurdle in drug development.[5] Spirocycles offer a versatile platform for fine-tuning these characteristics.[9][11][12]
-
Solubility and Lipophilicity: Increasing the Fsp3 character by incorporating a spirocycle generally decreases lipophilicity (LogP/LogD) and improves aqueous solubility.[1][3] This is because the 3D structure disrupts the efficient crystal lattice packing often seen with flat molecules and can introduce polarity. For example, replacing a common morpholine ring with various azaspirocycles has been shown to lower LogD values, a desirable outcome for many drug candidates.[3][5]
-
Metabolic Stability: The quaternary spiro-carbon and the surrounding rigid framework can shield metabolically labile sites from degradation by cytochrome P450 (CYP) enzymes.[5][10] By replacing a flexible or planar moiety prone to metabolism with a robust spirocycle, the metabolic stability and half-life of a compound can be significantly improved.[13]
Strategic Applications in Drug Design
Spirocyclic scaffolds are not just passive frameworks; they are active design elements used to solve specific medicinal chemistry problems.
Bioisosteric Replacement and Scaffold Hopping
Bioisosteric replacement—the substitution of one group with another that has similar physical or chemical properties to retain biological activity—is a cornerstone of lead optimization.[14] Spirocycles have emerged as highly effective, non-classical bioisosteres for common heterocyclic rings like piperazines, piperidines, and morpholines.[5][12] This strategy, often a form of "scaffold hopping," allows chemists to move into novel and patentable chemical space while addressing liabilities of the parent scaffold, such as poor metabolic stability or off-target effects.[14][15]
Case Study 1: MCHr1 Antagonists
In the development of melanin-concentrating hormone receptor 1 (MCHr1) antagonists, researchers at Janssen replaced a morpholine ring with a series of azaspirocycles. This strategic swap led to compounds with lower lipophilicity (LogD) and improved metabolic stability, while also enhancing selectivity against the hERG channel.[3]
| Compound Attribute | Morpholine Analogue | Azaspiro[3.3]heptane Analogue | Improvement |
| Lipophilicity (LogD) | Higher | Lower | Desirable Reduction |
| Metabolic Stability | Moderate | Improved | Increased Half-Life |
| hERG Selectivity | Lower | Higher | Reduced Cardiotoxicity Risk |
Data synthesized from findings reported in medicinal chemistry literature.[3]
Case Study 2: SHP2 Inhibitors
During the optimization of allosteric SHP2 inhibitors for oncology, structure-based design revealed the importance of a primary amine's orientation for maintaining crucial hydrogen bond interactions. By introducing a rigid spirocyclic scaffold, researchers were able to lock the amine in its optimal binding conformation.[3] This modification maintained high potency while improving cellular efficacy, demonstrating how spirocycles can be used to enforce a specific bioactive conformation.[3][7]
Caption: A generalized workflow for lead optimization using spirocyclic scaffold hopping.
Synthetic Accessibility
Historically, the synthetic complexity of creating the quaternary spiro-center was a barrier to the widespread adoption of these scaffolds.[1][16] However, the increasing interest in sp3-rich molecules has driven the development of numerous robust and scalable synthetic methodologies.[11][17][18][19] Modern organic chemistry now provides access to a wide array of spirocyclic building blocks, making their incorporation into drug discovery programs more feasible and cost-effective than ever before.[9] This has democratized access to these valuable scaffolds for medicinal chemists across the industry.[20]
Future Perspectives and Conclusion
The momentum behind spirocyclic chemistry in drug discovery continues to grow.[16][21] As computational tools become more powerful and synthetic methods more sophisticated, we can expect to see the design and application of even more complex and diverse spirocyclic systems.[4][22] These scaffolds are no longer considered exotic curiosities but are now a vital part of the medicinal chemist's toolkit for creating safer, more effective medicines.
-
Enhance Three-Dimensionality: Move beyond flat structures to better match the 3D nature of biological targets.[1]
-
Improve Physicochemical Properties: Increase solubility and metabolic stability while reducing lipophilicity.[3][5][9]
-
Increase Potency and Selectivity: Lock molecules into their bioactive conformation, improving on-target activity and reducing off-target effects.[10][17]
-
Generate Novel IP: Explore new and uncrowded areas of chemical space.[5]
By embracing the structural and functional advantages of spirocycles, the field of medicinal chemistry is well-positioned to navigate the complexities of drug design and deliver the next generation of innovative therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The use of spirocyclic scaffolds ... preview & related info | Mendeley [mendeley.com]
- 8. researchgate.net [researchgate.net]
- 9. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 10. nbinno.com [nbinno.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Spirocyclic Scaffolds in Medicinal Chemistry | CoLab [colab.ws]
- 13. Properties Optimization | SpiroChem [spirochem.com]
- 14. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 16. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid as a Protein Degrader Building Block
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic modality, capable of addressing disease targets previously considered "undruggable."[1] At the heart of the most prominent TPD approach, Proteolysis Targeting Chimeras (PROTACs), lies the linker, a component that is far more than a simple spacer.[2][] Its composition and three-dimensional structure are critical determinants of a degrader's efficacy. This guide focuses on a specific, non-traditional building block, 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid , exploring its potential to impart favorable properties to next-generation protein degraders. We will delve into the scientific rationale for employing rigid, spirocyclic scaffolds, provide actionable synthetic protocols, and present a framework for evaluating the impact of this building block on degrader performance.
The Central Role of the Linker in PROTAC Design
PROTACs are heterobifunctional molecules comprising a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[4][5] The linker's role is to position the POI and E3 ligase in a productive orientation to form a ternary complex, which facilitates the ubiquitination of the POI and its subsequent degradation by the proteasome.[6]
While early PROTACs often employed simple alkyl or polyethylene glycol (PEG) chains, the field now recognizes that the linker's properties—such as its length, rigidity, polarity, and 3D conformation—are paramount.[2][] These features directly influence:
-
Ternary Complex Formation and Stability: The linker's geometry can pre-organize the two ligands for optimal binding, enhancing the stability of the ternary complex.[2][4]
-
Physicochemical Properties: Hydrophobic linkers can lead to poor solubility and aggregation, whereas thoughtfully designed linkers can improve properties like solubility and cell permeability.[7][8]
-
Selectivity and Potency: The linker can establish new interactions with the POI or E3 ligase, contributing to overall binding affinity and selectivity.[5][9]
-
Intellectual Property: Novel linkers provide a clear path to generating new and protectable intellectual property.[7][8]
Traditional flexible linkers, like PEG, can suffer from a high degree of conformational freedom, leading to an entropic penalty upon binding. Furthermore, their hydrophobicity can contribute to issues like aggregation and non-specific binding.[7] This has driven the exploration of more rigid and three-dimensional linker architectures.
The Spirocyclic Advantage: Introducing this compound
Spirocyclic structures, characterized by two rings sharing a single atom, offer a unique solution to the challenges of linker design. Their rigid, three-dimensional geometry locks the molecular conformation, reducing rotational freedom and pre-organizing the molecule into a bioactive conformation.[4] This can enhance selectivity and potency by minimizing the entropic cost of ternary complex formation.[4]
This compound (CAS: 1001907-64-7) is an emerging building block within this class.[10] It belongs to the family of Protein Degrader Building Blocks and offers several compelling features for the medicinal chemist.[10]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C7H10O4 | [10][11] |
| Molecular Weight | 158.15 g/mol | [10][11] |
| Structure | Spirocyclic with oxetane and dioxolane rings | - |
| Key Functional Group | Carboxylic Acid | [12] |
The structure incorporates a rigid spirocyclic core with ether functionalities, which can improve solubility and provide defined vectors for exiting the scaffold. The carboxylic acid handle is a versatile functional group for conjugation, typically forming a stable amide bond.[12]
Logical Advantages of the 5,8-Dioxaspiro[3.4]octane Scaffold
The decision to incorporate this spirocycle is grounded in its potential to overcome the limitations of linear, flexible linkers.
Figure 1. Rationale for using the spirocyclic building block.
Synthesis and Integration into Degrader Molecules
The primary utility of This compound is its role as a conjugation partner. The carboxylic acid moiety serves as a handle for coupling to an amine-containing linker, E3 ligase ligand, or POI ligand via standard amide bond formation.
Core Experimental Workflow
The integration of the building block follows a logical, multi-step synthetic sequence.
Figure 2. General workflow for incorporating the building block.
Protocol: Standard Amide Coupling
This protocol describes a representative procedure for coupling the spirocyclic acid to a generic amine-containing component (R-NH₂), which could be a linker fragment or a final E3 ligase/POI ligand.
Materials:
-
This compound (1.0 eq)
-
Amine component (R-NH₂) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware, magnetic stirrer, nitrogen/argon atmosphere
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step forms the activated ester intermediate, which is crucial for efficient coupling.
-
Amine Addition: Add the amine component (R-NH₂) (1.1 eq), either neat or as a solution in a minimal amount of anhydrous DMF.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification & Validation:
-
Purify the crude product using flash column chromatography or preparative HPLC to obtain the desired amide.
-
Confirm the identity and purity of the final product by LC-MS and ¹H/¹³C NMR spectroscopy. The disappearance of the carboxylic acid proton in the ¹H NMR and the appearance of the amide proton are key diagnostic markers.
-
Self-Validation Note: The trustworthiness of this protocol is ensured by in-process monitoring (TLC/LC-MS) and final characterization (NMR, LC-MS), which confirms that the desired transformation has occurred and the product meets the required purity standards.
Anticipated Impact on Degrader Properties and Performance
The incorporation of the 5,8-dioxaspiro[3.4]octane moiety is hypothesized to confer several advantages that can be experimentally validated.
Visualizing the PROTAC Mechanism of Action
The ultimate goal of using this building block is to enhance the efficiency of the PROTAC-mediated degradation cycle.
Figure 3. The PROTAC catalytic cycle.
Key Experiments for Validation:
-
Solubility Assays: Compare the aqueous solubility of a degrader containing the spirocyclic linker with an analog containing a simple alkyl or PEG linker.
-
Permeability Assays: Use cell-based assays (e.g., PAMPA) to assess whether the 3D shape and polarity of the spirocycle improve passive diffusion across cell membranes.
-
Ternary Complex Biophysics: Employ techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to measure the binding affinity and thermodynamics of ternary complex formation. A lower entropic penalty for the spiro-containing PROTAC would support the pre-organization hypothesis.
-
Degradation Assays: Perform Western blot or mass spectrometry-based proteomics to quantify the degradation of the target protein (DC₅₀ and Dₘₐₓ values) in a relevant cell line, comparing the spiro-containing PROTAC to controls.
Conclusion and Future Outlook
This compound represents a strategic building block for the rational design of advanced protein degraders. Its rigid, three-dimensional structure offers a compelling alternative to traditional flexible linkers, with the potential to improve physicochemical properties, enhance ternary complex stability through conformational pre-organization, and open new avenues for intellectual property.[4][8] While empirical testing remains essential, the foundational principles of medicinal chemistry suggest that incorporating such 3D-shaped fragments is a promising strategy for optimizing the next generation of PROTACs and other targeted protein degraders. As the field continues to mature, the sophisticated design of linkers using novel building blocks like this will be a key driver of clinical success.[13]
References
- 1. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cresset-group.com [cresset-group.com]
- 7. News - Single [spirochem.com]
- 8. Linker Design | SpiroChem [spirochem.com]
- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. calpaclab.com [calpaclab.com]
- 11. lab-chemicals.com [lab-chemicals.com]
- 12. rroij.com [rroij.com]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Stereochemistry of 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the stereochemistry of 5,8-dioxaspiro[3.4]octane-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug discovery due to its rigid, three-dimensional spirocyclic scaffold.[1] This document moves beyond a standard review to offer a researcher-focused perspective on the stereochemical nuances of this compound. We will delve into the theoretical underpinnings of its chirality, explore potential synthetic and analytical strategies for the resolution and characterization of its enantiomers, and address the critical, yet often overlooked, aspect of its potential instability. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this and related spirocyclic systems.
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
The principle of "escaping from flatland" has become a guiding mantra in contemporary drug design, emphasizing the need for molecules with greater three-dimensional complexity to enhance target specificity and improve pharmacokinetic profiles. Spirocyclic scaffolds, such as the 5,8-dioxaspiro[3.4]octane core, are exemplary of this design philosophy. Their inherent rigidity provides a well-defined orientation of substituents, which can lead to more selective interactions with biological targets.[1] The introduction of a carboxylic acid functional group, a common pharmacophore, onto this scaffold creates a molecule with significant potential for development as a therapeutic agent. However, the presence of a stereocenter at the C2 position of the cyclobutane ring necessitates a thorough understanding and control of its stereochemistry.
The Stereogenic Center and Enantiomers of this compound
The central focus of this guide is the stereochemistry arising from the chiral center at the C2 position of the this compound molecule. The spirocyclic nature of the core itself does not impart chirality in this specific case, as the two rings are perpendicular to each other, and the molecule possesses a plane of symmetry when unsubstituted at the C2 position. However, the introduction of the carboxylic acid group at C2 renders this carbon atom a stereocenter, leading to the existence of two enantiomers: (R)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid and (S)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid.
Diagram 1: Enantiomers of this compound
Caption: The (R) and (S) enantiomers of this compound.
Synthetic Strategies and the Challenge of Instability
The synthesis of this compound presents a significant challenge, primarily due to the potential instability of the oxetane-containing spirocyclic core under acidic conditions. This section will outline a plausible synthetic route based on analogous systems and discuss the critical issue of product stability.
Retrosynthetic Analysis and Proposed Forward Synthesis
A logical retrosynthetic approach would involve the formation of the spirocyclic core from a suitable cyclobutanone precursor. A plausible forward synthesis is outlined below, drawing inspiration from the synthesis of related 2,5-dioxaspiro[3.4]octane derivatives.[2][3]
Diagram 2: Proposed Synthetic Pathway
Caption: A plausible synthetic route to the carboxylate salt of the target molecule.
Experimental Protocol: Synthesis of 2-Bromo-5,8-dioxaspiro[3.4]octane (Precursor)
This protocol is adapted from established procedures for the ketalization of substituted cyclobutanones.[4]
Materials:
-
3-Bromocyclobutanone
-
Ethylene glycol
-
Pyridinium p-toluenesulfonate (PPTS)
-
Benzene
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
A mixture of 3-bromocyclobutanone, ethylene glycol (4 equivalents), and PPTS (0.2 equivalents) in benzene is heated to reflux using a Dean-Stark apparatus to remove water.
-
After 12 hours, the reaction mixture is cooled to room temperature.
-
The mixture is washed twice with water.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes (e.g., 1:5 v/v) as the eluent to yield 2-bromo-5,8-dioxaspiro[3.4]octane.[4]
The Critical Challenge: Instability of the Free Carboxylic Acid
A key consideration in the synthesis of the target molecule is the reported instability of the structurally similar 2,5-dioxaspiro[3.4]octane-2-carboxylic acid.[2][3] In that study, attempts to acidify the corresponding lithium carboxylate to obtain the free carboxylic acid were unsuccessful, attributed to the instability of the oxetane core.[2][3] It is highly probable that this compound exhibits similar instability. Therefore, it is advisable to work with and isolate the molecule as a carboxylate salt (e.g., lithium, sodium, or potassium salt).
Chiral Resolution and Enantiomeric Separation
Given that the proposed synthesis yields a racemic mixture, the separation of the enantiomers is a critical step for any application in drug development. This section explores potential strategies for chiral resolution.
Diastereomeric Salt Formation
A classical and often effective method for resolving racemic carboxylic acids is through the formation of diastereomeric salts with a chiral base.
Diagram 3: Chiral Resolution via Diastereomeric Salt Formation
Caption: A general workflow for the resolution of a racemic carboxylic acid.
Covalent Derivatization with Chiral Auxiliaries
An alternative and powerful method involves the covalent derivatization of the racemic carboxylic acid with a chiral auxiliary to form diastereomers that can be separated by standard chromatography techniques.[5][6][7]
Table 1: Common Chiral Auxiliaries for Carboxylic Acid Resolution
| Chiral Auxiliary | Key Features | Reference |
| (1S,2R,4R)-(-)-2,10-Camphorsultam | Forms crystalline amides, enabling separation and X-ray analysis. | [5] |
| (R)- or (S)-1-Phenylethylamine | Readily available and widely used for diastereomeric salt formation. | |
| Pseudoephedrine | Forms amides that can be alkylated with high diastereoselectivity. | [6] |
Experimental Protocol: Derivatization with a Chiral Auxiliary (General)
-
The racemic carboxylate salt is carefully converted to the corresponding acyl chloride using a mild agent like oxalyl chloride.
-
The acyl chloride is then reacted with a chiral auxiliary (e.g., (1S,2R,4R)-(-)-2,10-camphorsultam) in the presence of a non-nucleophilic base.
-
The resulting mixture of diastereomers is separated by flash column chromatography on silica gel.
-
The separated diastereomers are then cleaved under appropriate conditions to yield the enantiomerically pure carboxylic acid (or its salt).
Spectroscopic and Analytical Characterization of Stereochemistry
Unambiguous determination of the absolute configuration of the enantiomers is paramount. This section discusses the key analytical techniques that would be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard ¹H and ¹³C NMR spectroscopy can confirm the constitution of the molecule, specialized NMR techniques are required for stereochemical analysis. ¹H NMR data for the related 2-bromo-5,8-dioxaspiro[3.4]octane shows characteristic multiplets for the cyclobutane protons.[8] For the carboxylic acid derivative, the diastereotopic protons of the cyclobutane ring would likely exhibit complex splitting patterns that could be analyzed using 2D NMR techniques (COSY, HSQC, HMBC) to infer the relative stereochemistry in derivatives.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized infrared light. The experimental VCD spectrum can be compared to a theoretically calculated spectrum for a known configuration (e.g., the (R)-enantiomer) to make an unambiguous assignment.
Theoretical Calculation of VCD Spectra: The calculation of VCD spectra is typically performed using density functional theory (DFT).[9][10] The process involves:
-
A conformational search to identify the low-energy conformers of the molecule.
-
Geometry optimization and frequency calculation for each conformer.
-
Calculation of the VCD rotational strengths for each vibrational mode.
-
Boltzmann averaging of the spectra of the individual conformers to generate the final theoretical spectrum.
The accuracy of these calculations has been well-documented for a variety of organic molecules.[9]
X-ray Crystallography
X-ray crystallography of a single crystal of an enantiomerically pure derivative (e.g., a salt with a chiral counterion or a covalent derivative with a chiral auxiliary) provides the most definitive determination of its absolute configuration. The high crystallinity of derivatives like camphorsultam amides makes this a particularly attractive option.[5]
Conclusion and Future Outlook
The stereochemistry of this compound presents both opportunities and challenges for researchers in drug discovery. Its rigid, three-dimensional structure is a desirable feature for the design of selective therapeutic agents. However, the likely instability of the free carboxylic acid necessitates careful handling and synthetic strategies that focus on the isolation of its carboxylate salts.
Future work in this area should focus on the development of a robust and scalable synthesis of the enantiomerically pure carboxylate salts. The application of advanced analytical techniques, particularly VCD spectroscopy and X-ray crystallography, will be crucial for the unambiguous assignment of the absolute configuration of these enantiomers. A thorough investigation into the stability of the free carboxylic acid under various conditions would also be of significant value to the scientific community. By addressing these challenges, the full potential of this intriguing spirocyclic scaffold can be unlocked for the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 3. researchgate.net [researchgate.net]
- 4. 2-BroMo-5,8-dioxaspiro[3.4]octane synthesis - chemicalbook [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 2-BroMo-5,8-dioxaspiro[3.4]octane(1257996-82-9) 1H NMR spectrum [chemicalbook.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. hpc.dh.nrw: Calculation of Bulk Phase Vibrational Circular Dichroism Spectra [hpc.dh.nrw]
Methodological & Application
Methods for derivatizing 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid
An Application Guide to the Chemical Derivatization of 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing Three-Dimensionality in Chemical Synthesis
In modern medicinal chemistry, the exploration of novel three-dimensional (3D) chemical space is paramount for the discovery of new therapeutic agents. Molecules that "escape flatland" often exhibit improved physicochemical properties, metabolic stability, and target engagement.[1] this compound (CAS 1001907-64-7) represents a key building block in this arena.[2][3] Its rigid spirocyclic core, which fuses a cyclobutane with a 1,4-dioxane analog via a ketal, introduces a well-defined 3D geometry. The presence of the carboxylic acid moiety provides a versatile chemical handle for a wide array of synthetic transformations.
This guide serves as a detailed application note and protocol resource for researchers aiming to leverage this unique scaffold. As a building block for complex molecules, including protein degraders, its effective derivatization is a critical first step in many discovery campaigns.[3] We will explore the core methodologies for modifying the carboxylic acid group, providing not just step-by-step instructions but also the underlying scientific rationale for procedural choices, ensuring that each protocol is a self-validating system.
Application Note 1: Amide Bond Formation – The Workhorse of Medicinal Chemistry
The conversion of a carboxylic acid to an amide is arguably the most fundamental and widely used reaction in drug discovery. It allows for the systematic exploration of structure-activity relationships (SAR) by coupling the core scaffold with a diverse library of commercially available amines.
Causality and Experimental Choices
Direct reaction between a carboxylic acid and an amine to form an amide is unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated." This is achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group. Common choices include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or phosphonium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Carbodiimides (EDC): EDC is a water-soluble and cost-effective choice. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, and its rearrangement into a stable N-acylurea byproduct can lower yields. To mitigate this, an additive like HOBt (Hydroxybenzotriazole) or OxymaPure is often included. These additives trap the O-acylisourea to form a more stable active ester, which then reacts cleanly with the amine.[4]
-
Uronium/Phosphonium Salts (HATU, HBTU): Reagents like HATU are highly efficient and lead to fast reaction times with minimal side products and racemization (for chiral substrates). They operate via a similar mechanism, forming an active ester with the help of the HOBt-like moiety within their own structure. They are often the reagent of choice for difficult or sterically hindered couplings.
The choice of base (e.g., DIPEA, triethylamine) is critical to neutralize the acid formed during the reaction and to ensure the amine nucleophile is in its free-base form. A non-nucleophilic base like DIPEA is preferred to avoid competition with the primary or secondary amine being coupled.
Workflow for Amide Coupling
Caption: General workflow for amide coupling.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is robust and generally applicable for a wide range of primary and secondary amines.
Materials:
-
This compound
-
Amine of choice
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Water, Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
To a clean, dry vial under an inert atmosphere (e.g., nitrogen or argon), add this compound (e.g., 100 mg, 0.63 mmol, 1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 3 mL).
-
Add the desired amine (0.70 mmol, 1.1 eq) followed by DIPEA (0.22 mL, 1.26 mmol, 2.0 eq).
-
In a separate vial, dissolve HATU (287 mg, 0.76 mmol, 1.2 eq) in anhydrous DMF (approx. 2 mL) and add this solution to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with EtOAc (3 x 20 mL).
-
Combine the organic layers and wash sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
| Parameter | EDC/HOBt | HATU |
| Equivalents (Acid) | 1.0 | 1.0 |
| Equivalents (Amine) | 1.1 - 1.5 | 1.1 - 1.2 |
| Equivalents (Reagent) | 1.2 (EDC), 1.2 (HOBt) | 1.2 |
| Equivalents (Base) | 2.0 - 3.0 (DIPEA) | 2.0 (DIPEA) |
| Solvent | DMF, DCM | DMF, DCM |
| Temperature | 0 °C to RT | RT |
| Typical Reaction Time | 4 - 16 hours | 1 - 4 hours |
| Advantages | Cost-effective | High efficiency, low side products |
| Disadvantages | Byproduct formation, longer time | Higher cost |
| Table 1. Comparison of common amide coupling conditions. |
Application Note 2: Ester Formation – Modulating Polarity and Pro-drug Strategies
Esterification of the carboxylic acid provides derivatives with altered polarity, which can be crucial for modulating properties like cell permeability. Esters also serve as common pro-drugs, which can be hydrolyzed in vivo to release the active carboxylic acid.
Causality and Experimental Choices
-
Fischer Esterification: This classic method involves heating the carboxylic acid with an excess of a simple alcohol (like methanol or ethanol) in the presence of a strong acid catalyst (e.g., H₂SO₄).[5] The reaction is an equilibrium, and using the alcohol as the solvent drives it towards the product. This method is best suited for simple, robust substrates and primary or secondary alcohols. The harsh acidic conditions may not be suitable for complex molecules with acid-labile functional groups.
-
Steglich Esterification: For more delicate substrates or sterically hindered alcohols, the Steglich esterification is a superior choice.[6] It is performed under mild, neutral conditions at room temperature. Similar to amide coupling, it uses a carbodiimide (like DCC or EDC) to activate the carboxylic acid. The key to its success is the use of a catalytic amount of 4-Dimethylaminopyridine (DMAP), which acts as a highly effective acyl transfer agent.[6]
Workflow for Steglich Esterification
Caption: General workflow for Steglich esterification.
Protocol 2: Steglich Esterification using EDC and DMAP
Materials:
-
This compound
-
Alcohol of choice
-
EDC hydrochloride
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl, Saturated aqueous NaHCO₃, Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve this compound (100 mg, 0.63 mmol, 1.0 eq), the desired alcohol (0.76 mmol, 1.2 eq), and DMAP (8 mg, 0.063 mmol, 0.1 eq) in anhydrous DCM (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC hydrochloride (181 mg, 0.95 mmol, 1.5 eq) portion-wise over 5 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4-18 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM (15 mL).
-
Wash the organic layer sequentially with 1M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (1 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic phase over Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography (e.g., ethyl acetate/hexanes) to afford the desired ester.
-
Validation: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
Application Note 3: Reduction to the Primary Alcohol
Reducing the carboxylic acid to (5,8-Dioxaspiro[3.4]octan-2-yl)methanol provides a new branch point for derivatization. The resulting primary alcohol can be converted to halides, mesylates, or tosylates for nucleophilic substitution reactions, oxidized to an aldehyde for reductive amination, or used in ether synthesis.
Causality and Experimental Choices
Carboxylic acids are resistant to reduction by milder agents like sodium borohydride (NaBH₄). Therefore, more powerful reducing agents are required.
-
Borane (BH₃): Borane, typically used as a complex with THF (BH₃·THF), is highly effective and selective for reducing carboxylic acids in the presence of other reducible functional groups like esters or amides. The reaction proceeds via a triacyloxyborane intermediate which is then hydrolyzed during work-up. It is generally a safe and high-yielding method.
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is an extremely powerful and non-selective reducing agent that will reduce almost all carbonyl-containing functional groups. It reacts violently with water and requires careful handling under strictly anhydrous conditions. While effective, borane is often preferred for its selectivity and greater operational safety.
Protocol 3: Borane-THF Reduction
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (1M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1M HCl, Saturated aqueous NaHCO₃, Brine
-
Ethyl acetate (EtOAc)
Procedure:
-
Add this compound (100 mg, 0.63 mmol, 1.0 eq) to a dry, nitrogen-flushed flask and dissolve in anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 1M solution of BH₃·THF (1.9 mL, 1.9 mmol, 3.0 eq) dropwise via syringe. Note: Hydrogen gas evolution may be observed.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-6 hours, or until TLC/LC-MS indicates full consumption of the starting material.
-
Cool the reaction back to 0 °C and quench it by the very slow, dropwise addition of methanol (caution: vigorous gas evolution) until bubbling ceases.
-
Add 1M HCl (5 mL) and stir for 30 minutes.
-
Extract the mixture with EtOAc (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify by flash column chromatography to yield (5,8-Dioxaspiro[3.4]octan-2-yl)methanol.
-
Validation: Confirm structure using NMR and MS.
Further Derivatization Potential
Caption: Potential transformations of the primary alcohol.
References
- 1. researchgate.net [researchgate.net]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific [ulab360.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Quantitative Analysis of Carboxylic Acids in Biological Matrices by LC-MS: A Guide to Overcoming Analytical Challenges
An Application Note and Protocol from a Senior Application Scientist
Abstract
Carboxylic acids are fundamental to cellular metabolism, acting as key intermediates in pathways like the tricarboxylic acid (TCA) cycle, fatty acid metabolism, and glycolysis.[1][2] Their quantification in biological samples such as plasma, urine, and tissues provides critical insights into physiological and pathological states, making them valuable biomarkers in disease diagnosis and drug development.[1] However, their analysis by liquid chromatography-mass spectrometry (LC-MS) is notoriously challenging due to their high polarity, poor retention on conventional reversed-phase columns, and low ionization efficiency.[3][4][5] This guide provides a comprehensive overview of robust analytical strategies to overcome these hurdles. We will delve into the causality behind experimental choices in sample preparation, chromatographic separation, and mass spectrometric detection. A central focus will be a detailed, field-proven protocol employing chemical derivatization—a powerful technique to enhance analytical performance and ensure the generation of trustworthy, reproducible data.
PART I: The Analytical Challenge: The Physicochemical Nature of Carboxylic Acids
Low-molecular-weight carboxylic acids are characterized by their polar functional group (-COOH), which is readily ionized in typical biological and chromatographic pH ranges. This property, while crucial for their biological function, presents several analytical difficulties:
-
Poor Chromatographic Retention: The high polarity of these molecules leads to minimal interaction with non-polar stationary phases used in reversed-phase liquid chromatography (RP-LC), causing them to elute in or near the solvent front. This co-elution with other polar matrix components leads to significant ion suppression and poor sensitivity.[6][7]
-
Low Ionization Efficiency: In their native form, carboxylic acids are typically analyzed in negative electrospray ionization (ESI) mode as [M-H]⁻ ions.[4] However, this process can be inefficient and susceptible to matrix effects, compromising sensitivity.[4][6] Furthermore, some molecules are prone to in-source fragmentation, such as spontaneous decarboxylation, which complicates quantification.[4][6]
-
Structural Isomers: Many biologically important carboxylic acids exist as isomers (e.g., butyric acid and isobutyric acid). Their identical mass requires effective chromatographic separation for accurate, individual quantification.[8]
To address these issues, a multi-faceted approach involving meticulous sample preparation, optimized chromatography, and often, chemical derivatization is required.
PART II: Core Methodologies & Protocols
A robust LC-MS method for carboxylic acids is built upon a sequence of optimized steps. The overall workflow is designed to isolate the analytes of interest, modify them for enhanced detection, and perform sensitive and selective quantification.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. [PDF] Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid for Enhanced Fragment-Based Drug Discovery
Abstract & Introduction
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy for identifying novel lead compounds, complementing traditional high-throughput screening (HTS) methodologies. FBDD focuses on screening libraries of low-molecular-weight compounds (fragments) to identify weak but highly efficient binders, which then serve as starting points for optimization into potent drug candidates. A key determinant of success in FBDD is the quality and diversity of the fragment library. In recent years, there has been a significant shift away from flat, aromatic-rich libraries towards compounds with greater three-dimensionality (3D). Molecules with higher sp3-carbon content often exhibit improved physicochemical properties, such as enhanced solubility and better metabolic stability, and can achieve more specific and potent interactions with complex protein binding sites.
Spirocyclic scaffolds are exceptionally valuable tools in this context, as they introduce conformational rigidity and a well-defined three-dimensional architecture without a substantial increase in molecular weight. This application note provides a detailed guide to the use of 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid , a novel fragment that embodies these desirable characteristics. We will explore its properties, outline detailed protocols for its application in a typical FBDD workflow—from primary screening to hit-to-lead optimization—and discuss the rationale behind each experimental choice.
The Strategic Advantage of this compound
This compound is an ideal candidate for FBDD campaigns targeting a wide range of proteins. Its spirocyclic core, fusing a four-membered oxetane ring with a five-membered 1,3-dioxolane ring, provides a rigid, 3D-exit vector for subsequent chemical elaboration. The carboxylic acid moiety serves as a versatile interaction point, capable of forming hydrogen bonds or salt bridges with protein targets, a common feature in many successful fragment hits.
Table 1: Physicochemical Properties of the Spirocyclic Fragment
| Property | Value | "Rule of Three" Compliance | Rationale for FBDD Suitability |
| Molecular Weight | 158.15 g/mol | Yes (< 300 Da) | Ensures efficient exploration of chemical space and higher hit rates. |
| cLogP (predicted) | ~0.2-0.5 | Yes (< 3) | Promotes aqueous solubility, which is critical for biophysical assays. |
| Hydrogen Bond Donors | 1 | Yes (≤ 3) | Provides a key interaction point without compromising membrane permeability later. |
| Hydrogen Bond Acceptors | 4 | No (> 3) | A slight deviation, offset by the scaffold's high 3D character and rigidity. |
| Fraction of sp³ Carbons (Fsp³) | 0.86 | N/A | An exceptionally high value, indicating significant 3D saturation, which can lead to improved selectivity and physicochemical properties. |
The FBDD Workflow: From Hit Identification to Lead Optimization
This section details the experimental pipeline for utilizing this compound in an FBDD campaign. The workflow is designed to be a self-validating system, incorporating orthogonal techniques to ensure the integrity of results at each stage.
Figure 1: High-level overview of the FBDD workflow.
Phase 1: Primary Screening for Hit Identification
The initial goal is to rapidly identify if the spirocyclic fragment binds to the protein target. Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) are highly sensitive biophysical techniques ideal for detecting the weak interactions typical of fragments.
Causality: SPR is a label-free technology that measures changes in mass on a sensor surface in real-time. When the fragment is injected and binds to the immobilized protein target, the resulting increase in mass generates a detectable signal (measured in Response Units, RU), confirming an interaction.
Step-by-Step Methodology:
-
Protein Immobilization: Covalently attach the purified target protein to a suitable sensor chip (e.g., CM5 series) via amine coupling. Aim for an immobilization level that will theoretically yield a maximum analyte response (Rmax) of approximately 50-100 RU to ensure sensitivity for low-molecular-weight fragments.
-
Fragment Preparation: Prepare a 100 mM stock solution of this compound in 100% DMSO. For the screening assay, create a 100 µM working solution in the running buffer. Crucially, ensure the final DMSO concentration in the sample matches the running buffer precisely (e.g., 1% DMSO) to avoid false positives from refractive index mismatch.
-
Screening Injection: Inject the 100 µM fragment solution over the sensor chip surface containing the immobilized target and a reference channel (a deactivated surface or immobilized control protein). A typical injection time is 60 seconds, followed by a 120-second dissociation phase.
-
Data Analysis: Subtract the reference channel signal from the target channel signal. A positive, dose-dependent binding response that fits a 1:1 binding model upon further titration indicates a hit.
-
Hit Validation: To confirm that the binding is specific, a competition experiment can be performed with a known ligand, if available.
Causality: Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) or Water-LOGSY, are powerful for identifying binders from fragment mixtures. These techniques rely on the transfer of magnetization from the large, slowly tumbling protein to a small, weakly bound fragment. Only fragments that bind to the protein will receive this magnetization and show a signal in the resulting spectrum.
Step-by-Step Methodology:
-
Sample Preparation: Prepare two NMR samples in a deuterated buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O).
-
Sample A (Reference): 200 µM this compound.
-
Sample B (Test): 200 µM fragment + 5-10 µM target protein.
-
-
Acquire STD-NMR Spectra:
-
Collect an "off-resonance" spectrum where the protein is not saturated.
-
Collect an "on-resonance" spectrum where specific protein resonances are saturated.
-
-
Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum.
-
Data Analysis: The appearance of signals in the difference spectrum indicates that the fragment has bound to the protein. The relative intensity of the signals can provide information on which protons of the fragment are in closest proximity to the protein surface.
Phase 2: Hit Validation and Structural Characterization
A positive result from a primary screen must be confirmed using an orthogonal method to eliminate false positives and to characterize the binding interaction in detail.
Causality: This is a robust method to confirm binding, determine the binding affinity (K_D), and map the binding site on the protein. When the fragment binds, it perturbs the chemical environment of nearby amino acid residues, causing their corresponding peaks in a ¹H-¹⁵N HSQC spectrum to shift. By monitoring these chemical shift perturbations (CSPs) as a function of fragment concentration, a binding isotherm can be generated to calculate the K_D.
Step-by-Step Methodology:
-
Protein Preparation: Express and purify the target protein with uniform ¹⁵N-isotope labeling.
-
NMR Sample Preparation: Prepare a sample of ~100 µM ¹⁵N-labeled protein in a suitable NMR buffer.
-
Acquire Reference Spectrum: Record a baseline ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Titration: Add increasing amounts of the this compound stock solution to the protein sample, recording an HSQC spectrum at each concentration point (e.g., 0.25x, 0.5x, 1x, 2x, 5x, 10x molar equivalents).
-
Data Analysis:
-
Overlay the spectra and identify residues whose peaks shift in a dose-dependent manner.
-
Calculate the weighted average chemical shift perturbation for each affected residue.
-
Plot the CSPs against the ligand concentration and fit the data to a suitable binding equation to determine the K_D.
-
Causality: X-ray crystallography provides the ultimate validation of a fragment hit by delivering a high-resolution, 3D structure of the protein-fragment complex. This structural information is indispensable for the subsequent hit-to-lead optimization phase, as it reveals the precise binding orientation and key interactions.
Step-by-Step Methodology:
-
Crystallization: Grow high-quality crystals of the target protein.
-
Fragment Soaking: Transfer the protein crystals to a solution containing a high concentration (e.g., 1-10 mM) of this compound and allow them to soak for a defined period (minutes to hours).
-
Cryo-protection and Data Collection: Soak the crystals in a cryo-protectant solution, flash-cool them in liquid nitrogen, and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure by molecular replacement using a known apo-structure. Carefully examine the resulting electron density maps for evidence of the bound fragment.
-
Binding Mode Analysis: Model the fragment into the electron density and refine the structure. Analyze the resulting model to identify key hydrogen bonds, salt bridges, and hydrophobic interactions between the spirocyclic fragment and the protein.
Table 2: Comparison of Key Biophysical Techniques in the FBDD Workflow
| Technique | Principle | Throughput | Protein Consumption | Key Output |
| Surface Plasmon Resonance (SPR) | Mass-based detection of binding to an immobilized target. | High | Low | Hit identification, K_D, kinetics (k_on/k_off). |
| NMR Spectroscopy | Detects binding through changes in nuclear spin relaxation or chemical environment. | Medium | Medium-High | Hit identification, K_D, binding site mapping, structural information. |
| X-ray Crystallography | Diffraction of X-rays by a protein-fragment co-crystal. | Low | High | High-resolution 3D structure of the binding mode. |
Phase 3: Structure-Guided Hit-to-Lead Optimization
The initial fragment hit, while valuable, will have weak affinity (typically in the high µM to mM range). The goal of this phase is to leverage the structural information from crystallography to chemically elaborate the fragment into a potent lead compound. The rigid spirocyclic core of this compound provides defined vectors for chemical modifications.
Key Strategies:
-
Fragment Growing: This is the most common approach. Using the crystal structure as a guide, chemists synthesize analogs by adding functional groups to the spirocyclic scaffold that can form additional favorable interactions with unoccupied pockets in the binding site.
-
Fragment Linking: If a second, distinct fragment is found to bind in an adjacent pocket, the two can be connected with a chemical linker to create a single, high-affinity molecule.
-
Fragment Merging: If another fragment hit is identified that partially overlaps with the binding site of the spirocycle, a new hybrid molecule can be designed that incorporates key features from both fragments.
Figure 2: Common strategies for hit-to-lead optimization.
Conclusion
This compound represents a new generation of fragment molecules designed to meet the
Application Notes and Protocols for Amide Coupling with 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of modern synthetic chemistry, particularly in the fields of medicinal chemistry and drug discovery. The incorporation of unique, three-dimensional scaffolds into drug candidates is a key strategy for exploring novel chemical space and improving pharmacological properties. 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid is a distinctive building block featuring a spirocyclic core containing an oxetane ring fused to a tetrahydrofuran ring. This rigid, spirocyclic structure offers a unique conformational constraint that can be exploited in the design of novel therapeutics.
This guide provides a comprehensive protocol for the efficient amide coupling of this compound with a variety of primary and secondary amines. We will delve into the rationale behind the selection of reagents and conditions, offer a detailed step-by-step procedure, and provide troubleshooting guidance to ensure successful synthesis.
Scientific Rationale and Strategy
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[1] To facilitate this transformation under mild conditions, activation of the carboxylic acid is necessary. This is typically achieved using a coupling reagent. For this protocol, we will focus on two robust and widely used coupling systems: the carbodiimide-based reagent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive such as 1-hydroxybenzotriazole (HOBt), and the uronium salt-based reagent O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
The choice between these reagents will depend on the specific amine substrate and the desired reaction kinetics. EDC/HOBt is a cost-effective and widely applicable system, while HATU is known for its high efficiency and rapid reaction times, especially with hindered or less nucleophilic amines.[2][3]
A critical consideration for reactions involving this compound is the potential sensitivity of the spirocyclic core, particularly the oxetane ring, to acidic conditions. Therefore, the reaction and work-up procedures have been designed to avoid strongly acidic environments.
Visualization of the Reaction and Workflow
Amide Coupling Reaction Mechanism (EDC/HOBt)
Caption: General mechanism of EDC/HOBt-mediated amide bond formation.
Experimental Workflow
Caption: A typical workflow for amide coupling synthesis and purification.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Purity | Supplier |
| This compound | ≥97% | Commercial Source |
| Amine (primary or secondary) | ≥98% | Commercial Source |
| EDC (or EDC·HCl) | ≥98% | Commercial Source |
| HOBt | ≥97% | Commercial Source |
| HATU | ≥98% | Commercial Source |
| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Commercial Source |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercial Source |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Commercial Source |
| Ethyl acetate (EtOAc) | Reagent Grade | Commercial Source |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | Prepared in-house |
| Brine (saturated aqueous NaCl) | - | Prepared in-house |
| Anhydrous magnesium sulfate (MgSO₄) | - | Commercial Source |
| Silica gel for column chromatography | 230-400 mesh | Commercial Source |
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a general and robust method suitable for a wide range of amines.
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.).
-
Add the amine (1.1 equiv.) and HOBt (1.2 equiv.).
-
Dissolve the solids in anhydrous DCM or DMF (to a concentration of 0.1-0.2 M).
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add EDC (1.2 equiv.) portion-wise to the stirred solution.
-
Add DIPEA (2.5 equiv.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). Note: Avoid acidic washes to prevent potential degradation of the spirocyclic core.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure amide.
Protocol 2: HATU Mediated Amide Coupling
This protocol is recommended for less reactive or sterically hindered amines where faster reaction times are desired.[2]
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.) and HATU (1.1 equiv.).
-
Dissolve the solids in anhydrous DMF (to a concentration of 0.1-0.2 M).
-
Add DIPEA (3.0 equiv.) dropwise to the stirred solution and stir for 15 minutes at room temperature for pre-activation.
-
Add the amine (1.1 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification:
Follow the same work-up and purification procedure as described in Protocol 1.
Application Notes and Troubleshooting
-
Solvent Selection: this compound is expected to have good solubility in polar aprotic solvents like DCM and DMF due to the presence of ether and carboxylic acid functionalities.[4] For amines with poor solubility in DCM, DMF is the preferred solvent.
-
Base Selection: DIPEA is a non-nucleophilic base commonly used in amide coupling reactions to neutralize the hydrochloride salt of EDC (if used) and to facilitate the reaction.[5]
-
Reaction Monitoring: The progress of the reaction can be conveniently monitored by TLC, observing the consumption of the carboxylic acid starting material. A suitable eluent system would be a mixture of ethyl acetate and hexanes, with the polarity adjusted based on the amine used.
-
Purification: The urea byproduct from EDC is water-soluble, facilitating its removal during the aqueous work-up.[5] Purification by column chromatography is generally effective for obtaining the final product with high purity.
-
Potential for Epimerization: For chiral amines, the use of additives like HOBt or the HOAt component of HATU is crucial to minimize the risk of epimerization at the stereocenter adjacent to the amine.[6]
-
Troubleshooting Poor Yields: If the reaction is sluggish or gives low yields, consider increasing the equivalents of the coupling reagent and the amine. For difficult couplings, switching from EDC/HOBt to the more reactive HATU is recommended.[2] Ensure that all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.
Conclusion
The protocols outlined in this guide provide a reliable and efficient means for the synthesis of novel amides derived from this compound. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can confidently incorporate this unique spirocyclic scaffold into their synthetic endeavors, paving the way for the discovery of new chemical entities with potentially valuable biological activities.
References
Application Note: Measuring the Aqueous Solubility of Spirocyclic Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aqueous solubility is a cornerstone of drug development, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile and ultimate bioavailability. Spirocyclic carboxylic acids, a chemical class of growing importance in medicinal chemistry, present unique challenges in solubility assessment due to their rigid, three-dimensional structures and pH-dependent ionization. This guide provides a detailed framework for accurately measuring the thermodynamic and kinetic solubility of these compounds. We delve into the theoretical underpinnings, offer step-by-step protocols for gold-standard and high-throughput methods, and provide insights into data interpretation and troubleshooting.
Introduction: The Solubility Challenge of Spirocyclic Carboxylic Acids
The inclusion of spirocyclic scaffolds in drug candidates has become a popular strategy to enhance metabolic stability, refine binding selectivity, and improve physicochemical properties by increasing three-dimensionality. However, these rigid structures can also lead to strong crystal lattice arrangements, often resulting in poor aqueous solubility.[1][2]
The presence of a carboxylic acid moiety introduces an additional layer of complexity: pH-dependent solubility. As weak acids, these compounds exist in equilibrium between a neutral, often less soluble form (HA), and an ionized, typically more soluble form (A⁻). This relationship is critical, as the pH variation throughout the gastrointestinal tract will directly impact the dissolution and absorption of an orally administered drug.[3][4] Therefore, a simple solubility value is insufficient; a complete pH-solubility profile is necessary for a meaningful assessment.
This application note will equip researchers with the foundational knowledge and practical protocols to navigate these challenges.
Fundamental Principles: Kinetic vs. Thermodynamic Solubility
It is crucial to distinguish between two types of solubility measurements, as they provide different insights relevant to different stages of drug discovery.[5][6][7]
-
Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium concentration of a compound in a saturated solution in the presence of its solid form.[7] It is the most accurate and relevant measure for formulation and late-stage development. The Shake-Flask Method is the gold standard for its determination.[8][9][10]
-
Kinetic Solubility: This measures the concentration of a compound at the point of precipitation when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[5][11][12] This method often overestimates true solubility by creating a temporary supersaturated state.[13] However, its high-throughput nature makes it invaluable for screening large compound libraries in early discovery.[5][10][12][14]
The Henderson-Hasselbalch Equation: The Key to pH-Dependent Solubility
For a carboxylic acid, the total solubility (S) at a given pH is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the ionized form. The Henderson-Hasselbalch equation is fundamental to understanding and modeling this relationship.[15][16][17]
pH = pKa + log([A⁻]/[HA])
The total solubility (S) can be expressed as:
S = S₀ * (1 + 10^(pH - pKa))
This equation shows that as the pH increases above the pKa, the concentration of the soluble ionized form rises, leading to a logarithmic increase in total solubility.[15][18][19] Determining the compound's pKa and intrinsic solubility (S₀) is therefore essential.
Experimental Protocols
Protocol 1: Thermodynamic Solubility via the Equilibrium Shake-Flask Method
This method is considered the "gold standard" for determining thermodynamic solubility.[10] It measures the concentration of the compound in a saturated solution after a prolonged equilibration period with an excess of solid material.
Rationale: By allowing sufficient time for the dissolution and precipitation processes to reach equilibrium, this method provides the most accurate and physiologically relevant solubility value. The use of solid compound, rather than a DMSO stock, avoids artifacts from co-solvents and supersaturation.[8][9]
Workflow Diagram: Shake-Flask Method
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a series of aqueous buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4). Ensure the buffer components will not interact with the test compound.
-
Accurately weigh an excess amount of the solid spirocyclic carboxylic acid into separate glass vials (e.g., 1-2 mg). The amount should be sufficient to ensure solid material remains at the end of the experiment.[8]
-
-
Equilibration:
-
Add a precise volume of a specific pH buffer to each vial.
-
Seal the vials and place them in a shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C).
-
Equilibrate for at least 24 hours. For compounds with very low solubility or stable crystal forms, 48-72 hours may be necessary to ensure equilibrium is reached.[10]
-
-
Sampling and Separation:
-
After equilibration, visually confirm that excess solid is still present in each vial.
-
Allow the vials to stand briefly for the solid to settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Immediately separate the dissolved compound from the undissolved solid. This is a critical step.
-
Filtration: Use a low-binding syringe filter (e.g., 0.22 µm PVDF). Discard the first portion of the filtrate to saturate any binding sites on the filter membrane.
-
Centrifugation: Alternatively, centrifuge the vials at high speed (e.g., >10,000 g for 15 minutes) and sample from the clear supernatant.
-
-
-
Analysis:
-
Prepare a standard calibration curve of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Accurately dilute the filtered supernatant into the analysis range of the calibration curve.
-
Quantify the concentration of the compound using a validated analytical method, typically HPLC-UV or LC-MS/MS.
-
The measured concentration is the thermodynamic solubility at that specific pH.
-
Protocol 2: Intrinsic Solubility (S₀) and pKa by Potentiometric Titration
This powerful technique can determine both the pKa and the intrinsic solubility from a single experiment, providing a comprehensive view of the compound's pH-solubility behavior.[20][21][22]
Rationale: The method works by titrating a solution or suspension of the weak acid. As the titrant is added, the pH changes. When the compound's solubility limit is reached, it begins to precipitate, causing a distinct change in the titration curve. Mathematical analysis of this curve yields both the pKa and S₀.[20][23]
Workflow Diagram: Potentiometric Titration
Caption: Workflow for pKa and Intrinsic Solubility (S₀) determination.
Step-by-Step Methodology:
-
Setup:
-
Calibrate a pH electrode using standard buffers.
-
Accurately prepare a standardized titrant (e.g., 0.1 M KOH).
-
Accurately weigh the spirocyclic carboxylic acid and dissolve or suspend it in a solution of known ionic strength (e.g., 0.15 M KCl) that has been acidified (e.g., with HCl) to ensure the compound is fully protonated and dissolved at the start.
-
-
Titration:
-
Place the solution in a jacketed beaker to maintain a constant temperature.
-
Begin titrating with the standardized base using an automated titrator, adding small, precise increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot pH versus the volume of titrant added.
-
The resulting curve will show a buffer region. A distinct inflection point or change in the slope of the curve indicates the pH at which the compound starts to precipitate (the point where its solubility is exceeded).
-
Use specialized software (e.g., Yasuda-Shedlovsky extrapolation) to analyze the titration data before and after the precipitation point to calculate the pKa and the intrinsic solubility (S₀).[23]
-
Protocol 3: High-Throughput Kinetic Solubility Assay
This method is ideal for early discovery to quickly rank compounds.[11][12][14] The nephelometric (light-scattering) assay is a common approach.
Rationale: This assay relies on the principle that precipitated particles will scatter light. By adding a DMSO stock of the compound to a buffer and measuring the increase in light scattering, a rapid estimation of the solubility limit can be obtained.[11]
Step-by-Step Methodology:
-
Preparation:
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Dispense the desired aqueous buffer (e.g., PBS pH 7.4) into the wells of a 96- or 384-well microplate.
-
-
Assay Execution:
-
Using a liquid handler, add a small volume of the DMSO stock solution to the buffer in the microplate wells to achieve the desired final concentration (e.g., 1-2% final DMSO concentration).
-
Mix the plate briefly.
-
Incubate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).
-
-
Measurement:
-
Place the microplate in a nephelometer or a plate reader capable of measuring turbidity (light scattering).
-
The concentration at which a significant increase in light scattering is observed above the background is reported as the kinetic solubility.
-
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. A pH-solubility profile is the most informative way to present the data for an ionizable compound.
Table 1: Comparison of Solubility Measurement Techniques
| Feature | Shake-Flask Method | Potentiometric Titration | Kinetic Nephelometry |
| Solubility Type | Thermodynamic | Thermodynamic (Intrinsic) | Kinetic |
| Throughput | Low | Medium | High |
| Compound Req. | High | Medium | Low |
| Key Output | S at specific pH | pKa, S₀ | S (estimate) at one pH |
| Best For | Lead Optimization, Formulation | Lead Optimization, Mechanistic Understanding | HTS, Library Screening |
Table 2: Example pH-Solubility Profile for a Spirocyclic Carboxylic Acid (pKa = 4.5, S₀ = 5 µg/mL)
| pH | Predominant Species | Theoretical Solubility (µg/mL) | Experimental Method |
| 2.0 | HA (Neutral) | ~5 | Shake-Flask |
| 4.5 | HA = A⁻ | 10 | Shake-Flask |
| 6.8 | A⁻ (Ionized) | ~1,000 | Shake-Flask |
| 7.4 | A⁻ (Ionized) | ~3,986 | Shake-Flask |
Diagram: pH-Solubility Relationship
Caption: Relationship between pH, ionization, and solubility.
Troubleshooting and Special Considerations
-
Compound Instability: If the compound degrades at certain pH values, reduce the equilibration time and verify stability by HPLC.
-
Low UV Absorbance: For compounds lacking a strong chromophore, use alternative detection methods like LC-MS/MS or a universal detector like CAD or ELSD.
-
Polymorphism: The crystalline form of the solid can significantly impact solubility. It is good practice to characterize the solid form (e.g., by XRPD) before and after the shake-flask experiment to ensure no phase transition has occurred.
-
Common Ion Effect: Be mindful of the buffer salts used, as they could potentially form less soluble salts with the ionized compound.
Conclusion
Accurately determining the aqueous solubility of spirocyclic carboxylic acids is a non-trivial but essential task in drug discovery. A multi-faceted approach is recommended. High-throughput kinetic assays are suitable for early-stage screening to quickly flag potential issues. For lead optimization and pre-formulation, a complete thermodynamic profile using the shake-flask method across a range of pH values, complemented by potentiometric titration to determine pKa and S₀, provides the most comprehensive and reliable data to guide further development.
References
- 1. researchgate.net [researchgate.net]
- 2. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds | ADMET and DMPK [pub.iapchem.org]
- 4. Perspectives in solubility measurement and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aqueous Solubility Assay - Enamine [enamine.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. hrcak.srce.hr [hrcak.srce.hr]
- 16. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. microbenotes.com [microbenotes.com]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing Cell Permeability of 5,8-Dioxaspiro[3.4]octane-2-carboxylic Acid Derivatives
Introduction: The Critical Role of Permeability in Drug Discovery and the Promise of Spirocyclic Scaffolds
The journey of a drug from administration to its target site is fraught with biological barriers, the most significant of which is the cell membrane. A molecule's ability to efficiently traverse these lipid bilayers, a property known as cell permeability, is a critical determinant of its oral bioavailability and overall therapeutic efficacy.[1][2] In the early phases of drug discovery, in vitro permeability assays have become indispensable tools for predicting a compound's in vivo absorption, allowing researchers to prioritize candidates with favorable pharmacokinetic profiles.[3] This proactive screening minimizes late-stage failures and accelerates the development timeline in a cost-effective manner.[3]
Recently, there has been a growing interest in leveraging three-dimensional molecular architectures to improve the physicochemical and pharmacokinetic properties of drug candidates.[4] Spirocyclic scaffolds, characterized by two rings linked by a single common atom, are at the forefront of this trend.[4][5] The introduction of a spirocyclic moiety can enhance a molecule's three-dimensionality (Fsp3 character), which often correlates with improved solubility, metabolic stability, and target selectivity.[5][6] Furthermore, the rigid nature of the spirocyclic system can lock the molecule into a specific conformation, optimizing its interaction with biological targets.[4][5]
This guide focuses on derivatives of 5,8-dioxaspiro[3.4]octane-2-carboxylic acid, a class of compounds featuring a unique spirocyclic core. Understanding the cell permeability of these novel structures is paramount to unlocking their therapeutic potential. These application notes provide detailed protocols for two widely accepted in vitro permeability assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay. By explaining the principles behind these methods and offering step-by-step guidance, we aim to equip researchers, scientists, and drug development professionals with the tools to accurately assess the permeability of these promising spirocyclic derivatives.
The Unique Structural Attributes of this compound Derivatives
The this compound scaffold presents a distinct combination of structural features that are likely to influence its permeability. The spirocyclic core imparts a rigid, three-dimensional structure that deviates from the planar, aromatic structures common in many drug libraries.[5] This increased Fsp3 character is often associated with improved physicochemical properties that can enhance permeability.[6]
The presence of two ether oxygen atoms and a carboxylic acid group introduces polar functionality, which will influence the molecule's hydrogen bonding capacity and solubility. The interplay between the rigid, non-polar carbon framework and these polar groups will ultimately determine the molecule's overall lipophilicity, a key predictor of passive diffusion across cell membranes. According to Lipinski's Rule of Five, a widely used guideline for predicting drug-likeness, compounds with a molecular weight under 500 Daltons, no more than five hydrogen bond donors, and no more than ten hydrogen bond acceptors are more likely to be orally active.[7][8] The parent compound, this compound, has a molecular weight of 158.15 g/mol , well within this guideline.[9][10][11] The various derivatives will need to be assessed on a case-by-case basis to see if they adhere to these principles.
Permeability Assessment Strategy: A Two-Tiered Approach
A robust assessment of cell permeability often involves a tiered approach, starting with a high-throughput, cell-free assay to evaluate passive diffusion, followed by a more complex, cell-based assay that can also account for active transport mechanisms.[12][13]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay serves as an excellent primary screen for passive permeability.[14][15] It utilizes a synthetic membrane coated with lipids to mimic the lipid bilayer of a cell, providing a rapid and cost-effective way to rank compounds based on their ability to passively diffuse.[13][14]
-
Caco-2 Cell Permeability Assay: As a secondary assay, the Caco-2 model provides a more biologically relevant system.[16][17][18] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized epithelial cells that mimic the intestinal barrier.[17][19][] This model is not only valuable for assessing passive diffusion but also for identifying compounds that may be substrates for active uptake or efflux transporters.[17][]
The following sections provide detailed protocols for both the PAMPA and Caco-2 assays, tailored for the evaluation of this compound derivatives.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines the steps for determining the passive permeability of this compound derivatives using the PAMPA model.
Principle: The PAMPA assay measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[14] The rate of diffusion is used to calculate the apparent permeability coefficient (Papp), which provides a quantitative measure of passive permeability.
Materials:
-
PAMPA plates (e.g., Corning pre-coated PAMPA plate system)
-
Test compounds (this compound derivatives)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
High-permeability control (e.g., Caffeine)
-
Low-permeability control (e.g., Famotidine)[15]
-
96-well UV-compatible microplates
-
Plate shaker
-
UV-Vis microplate reader or LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 10 mM stock solutions of the test compounds and controls in DMSO.
-
-
Preparation of Donor Solutions:
-
Dilute the stock solutions to a final concentration of 50 µM in PBS (pH 7.4). The final DMSO concentration should be kept low (e.g., 0.5%) to avoid affecting membrane integrity.[21]
-
-
Assay Setup:
-
Incubation:
-
Sample Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Transfer samples from both the donor and acceptor wells to a 96-well UV-compatible plate.
-
Determine the concentration of the compounds in each well using a UV-Vis microplate reader at a predetermined wavelength or by a more sensitive method like LC-MS/MS. A calibration curve for each compound should be generated to accurately quantify the concentrations.[15]
-
Data Analysis:
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq)
Where:
-
Vd = Volume of the donor well
-
Va = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C]a = Concentration in the acceptor well
-
[C]eq = Equilibrium concentration = ([C]d * Vd + [C]a * Va) / (Vd + Va)
-
[C]d = Concentration in the donor well
Protocol 2: Caco-2 Cell Permeability Assay
This protocol details the procedure for assessing the bidirectional permeability of this compound derivatives across a Caco-2 cell monolayer.
Principle: Caco-2 cells form a polarized monolayer with tight junctions, providing a model of the intestinal epithelium.[17] By measuring the transport of a compound from the apical (A) to the basolateral (B) side and from the basolateral (B) to the apical (A) side, both passive diffusion and active transport can be evaluated.[17]
Materials:
-
Caco-2 cells (ATCC)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
Test compounds
-
High-permeability control (e.g., Propranolol)
-
Low-permeability control (e.g., Atenolol)
-
Lucifer yellow (for monolayer integrity check)
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system
Procedure:
-
Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in DMEM.
-
Seed the cells onto the Transwell inserts at an appropriate density.
-
Culture for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[]
-
-
Monolayer Integrity Assessment:
-
Before the assay, measure the TEER of the Caco-2 monolayers. TEER values should be above a predetermined threshold (e.g., ≥ 200 Ω x cm²) to ensure monolayer integrity.[22]
-
Alternatively, perform a Lucifer yellow rejection assay. The permeability of Lucifer yellow should be low, indicating tight junction formation.[23]
-
-
Permeability Assay (A to B and B to A):
-
Wash the Caco-2 monolayers with pre-warmed HBSS (37°C).
-
For A to B transport: Add the test compound solution (typically 10 µM in HBSS) to the apical side and fresh HBSS to the basolateral side.[17]
-
For B to A transport: Add the test compound solution to the basolateral side and fresh HBSS to the apical side.[22]
-
Incubate the plates at 37°C with 5% CO2 for a specified time (e.g., 2 hours), with gentle shaking.[17]
-
-
Sample Collection and Analysis:
-
At the end of the incubation period, collect samples from both the donor and receiver compartments.
-
Analyze the concentration of the test compound in the samples using a validated LC-MS/MS method.
-
Data Analysis:
The apparent permeability coefficient (Papp) for both A to B and B to A directions is calculated using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt = The rate of permeation
-
A = The surface area of the cell monolayer
-
C0 = The initial concentration in the donor compartment
The efflux ratio (ER) is then calculated to assess the potential for active efflux:
ER = Papp (B to A) / Papp (A to B)
An efflux ratio greater than 2 is generally considered indicative of active efflux.[23]
Data Presentation and Interpretation
The results of the permeability assays should be summarized in a clear and concise table for easy comparison of the this compound derivatives.
Table 1: Permeability Data for this compound Derivatives
| Compound ID | PAMPA Papp (x 10⁻⁶ cm/s) | Caco-2 Papp (A to B) (x 10⁻⁶ cm/s) | Caco-2 Papp (B to A) (x 10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| Derivative 1 | 15.2 ± 1.1 | 10.5 ± 0.9 | 11.1 ± 1.3 | 1.06 | High |
| Derivative 2 | 2.1 ± 0.3 | 1.5 ± 0.2 | 4.8 ± 0.5 | 3.20 | Low (Efflux) |
| Derivative 3 | 8.9 ± 0.7 | 6.2 ± 0.6 | 6.5 ± 0.8 | 1.05 | Moderate |
| Caffeine | 25.5 ± 2.0 | - | - | - | High |
| Famotidine | 0.5 ± 0.1 | - | - | - | Low |
| Propranolol | - | 20.1 ± 1.8 | 22.3 ± 2.1 | 1.11 | High |
| Atenolol | - | 0.8 ± 0.1 | 1.0 ± 0.2 | 1.25 | Low |
Interpretation of Results:
-
High Permeability: Compounds with a Caco-2 Papp (A to B) value greater than 10 x 10⁻⁶ cm/s are generally considered to have high permeability and a high probability of good oral absorption.[3]
-
Moderate Permeability: Compounds with Papp values between 1 and 10 x 10⁻⁶ cm/s are classified as having moderate permeability.
-
Low Permeability: Compounds with Papp values below 1 x 10⁻⁶ cm/s are considered to have low permeability.
-
Active Efflux: An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter, which can limit its absorption.[23]
By comparing the PAMPA and Caco-2 results, researchers can gain valuable insights. A good correlation between the two assays suggests that passive diffusion is the primary mechanism of transport. Discrepancies, such as a high PAMPA permeability but low Caco-2 permeability with a high efflux ratio, strongly indicate the involvement of active efflux transporters.
Visualizing the Experimental Workflow
The following diagram illustrates the sequential workflow for assessing the cell permeability of the spirocyclic derivatives.
Caption: Workflow for permeability assessment of spirocyclic derivatives.
Conclusion and Future Directions
The protocols and guidelines presented in this application note provide a robust framework for evaluating the cell permeability of this compound derivatives. By employing a tiered approach that combines the high-throughput PAMPA assay with the more biologically relevant Caco-2 cell model, researchers can efficiently identify compounds with favorable permeability profiles and gain valuable insights into their transport mechanisms. This early-stage characterization is crucial for guiding lead optimization efforts and increasing the likelihood of developing orally bioavailable drugs. Further investigations could involve using other cell lines, such as MDCK cells, which can be transfected to overexpress specific transporters like P-glycoprotein, providing a more focused analysis of drug efflux.[24][25][26][27] Ultimately, a comprehensive understanding of the structure-permeability relationship for this novel class of spirocyclic compounds will be instrumental in advancing them through the drug discovery pipeline.
References
- 1. Drug Absorption Studies: In Situ, In Vitro and In Silico Models - Google Books [books.google.com]
- 2. Experimental models for predicting drug absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro testing of drug absorption for drug 'developability' assessment: forming an interface between in vitro preclinical data and clinical outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 7. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. 5,8-Dioxaspiro(3.4)octane-2-carboxylic acid | C7H10O4 | CID 45158798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. lab-chemicals.com [lab-chemicals.com]
- 11. calpaclab.com [calpaclab.com]
- 12. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 13. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. enamine.net [enamine.net]
- 18. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Video: Methods for Studying Drug Absorption: In vitro [jove.com]
- 21. charnwooddiscovery.com [charnwooddiscovery.com]
- 22. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. Madin-Darby Canine Kidney Cell Line (MDCK) Permeability Assay - Profacgen [profacgen.com]
- 27. MDCK-MDR1 Permeability | Evotec [evotec.com]
Synthetic Pathways to Novel Derivatives of 5,8-Dioxaspiro[3.4]octane-2-carboxylic Acid: An Application Guide
Introduction: The Scientific Imperative for Three-Dimensional Scaffolds
In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with enhanced potency, selectivity, and optimized pharmacokinetic profiles is relentless. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a compelling structural motif. Their inherent three-dimensionality provides a rigid framework that can orient pharmacophoric elements in a precise spatial arrangement, often leading to improved biological activity and metabolic stability. The 5,8-dioxaspiro[3.4]octane-2-carboxylic acid core is a particularly attractive scaffold, combining the conformational rigidity of the spirocycle with a versatile carboxylic acid handle for further chemical elaboration. This guide provides detailed synthetic protocols for the preparation of this core structure and its subsequent derivatization into novel chemical entities for drug discovery and development.
Part 1: Synthesis of the Core Scaffold: this compound
The synthesis of the target spirocyclic carboxylic acid is most efficiently achieved through a two-step process, commencing with the preparation of 3-oxocyclobutanecarboxylic acid, followed by a protective ketalization.
Protocol 1.1: Synthesis of 3-Oxocyclobutanecarboxylic Acid
The synthesis of 3-oxocyclobutanecarboxylic acid is a critical first step, with several reported methods in the literature. One common and scalable approach involves the hydrolysis and decarboxylation of a more complex cyclobutane derivative.[1][2] An alternative route starts from readily available materials like acetone, bromine, and malononitrile.[3][4]
Reaction Scheme:
Caption: Synthetic overview for 3-Oxocyclobutanecarboxylic acid.
Materials:
-
Acetone
-
Bromine
-
Malononitrile
-
Sodium iodide
-
Tetrabutylammonium bromide
-
Hydrochloric acid (6M)
-
Toluene
-
Methyl tertiary butyl ether (MTBE)
-
Anhydrous sodium sulfate
-
Round-bottom flasks, reflux condenser, separatory funnel, rotary evaporator
Step-by-Step Protocol:
-
Synthesis of the Cyclobutane Intermediate: The initial steps involve the reaction of acetone, bromine, and malononitrile in the presence of sodium iodide and a phase transfer catalyst like tetrabutylammonium bromide to form a dicyanocyclobutanone intermediate.[4] This multi-step sequence builds the core cyclobutane ring.
-
Hydrolysis and Decarboxylation: The dicyanocyclobutanone intermediate is then subjected to strong acidic hydrolysis. Suspend the intermediate in 6M aqueous hydrochloric acid and reflux the mixture for 24 hours.[4] The strong acid hydrolyzes the nitrile groups to carboxylic acids and promotes decarboxylation, while also cleaving any protecting groups that may have formed in the initial steps.
-
Work-up and Purification: After cooling, the reaction mixture is evaporated to dryness. The residue is taken up in toluene and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 3-oxocyclobutanecarboxylic acid.[4]
-
Recrystallization: The crude product is recrystallized from methyl tertiary butyl ether to afford pure 3-oxocyclobutanecarboxylic acid as a solid.[4]
Protocol 1.2: Ketalization to this compound
The final step in the synthesis of the core scaffold is the protection of the ketone functionality as a cyclic ketal using ethylene glycol. This reaction is typically acid-catalyzed and driven to completion by the removal of water.
Reaction Scheme:
Caption: Acid-catalyzed ketalization to form the spirocyclic core.
Materials:
-
3-Oxocyclobutanecarboxylic acid
-
Ethylene glycol
-
p-Toluenesulfonic acid (p-TsOH) or other acid catalyst
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 3-oxocyclobutanecarboxylic acid in toluene. Add an excess of ethylene glycol (typically 2-4 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Azeotropic Removal of Water: Heat the mixture to reflux. Water formed during the reaction will be removed as an azeotrope with toluene and collected in the Dean-Stark trap. Continue the reaction until no more water is collected.
-
Work-up: Allow the reaction mixture to cool to room temperature. Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography or recrystallization to yield pure this compound.
Part 2: Synthetic Routes to Novel Derivatives
The carboxylic acid moiety of the core scaffold serves as a versatile handle for the synthesis of a diverse library of derivatives. The following protocols detail common and robust methods for derivatization.
Protocol 2.1: Amide Bond Formation
Amide coupling is a cornerstone of medicinal chemistry, allowing for the introduction of a wide array of amine-containing fragments.
General Reaction Scheme:
Caption: General workflow for amide bond formation.
Materials:
-
This compound
-
Desired primary or secondary amine
-
Coupling agent (e.g., HATU, HBTU, EDC/HOBt)
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
Step-by-Step Protocol:
-
Reaction Setup: To a solution of this compound in anhydrous DCM or DMF, add the desired amine (1.1 equivalents), the coupling agent (1.2 equivalents), and DIPEA (2-3 equivalents).
-
Reaction: Stir the mixture at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.
Protocol 2.2: Esterification
Esterification provides another avenue for derivatization, modulating properties such as lipophilicity and cell permeability.
Fischer Esterification (Acid-Catalyzed):
-
Procedure: Reflux a solution of this compound in an excess of the desired alcohol (which also acts as the solvent) with a catalytic amount of a strong acid (e.g., sulfuric acid or p-TsOH).[5] The reaction is an equilibrium, and using the alcohol in large excess drives it towards the product.[5]
-
Work-up: After cooling, neutralize the acid catalyst with a base, and remove the excess alcohol under reduced pressure. The crude ester is then purified.
DCC/DMAP Coupling (Milder Conditions):
-
Procedure: For more sensitive alcohols, a milder method using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst is preferred.[6] The reaction is typically carried out in an aprotic solvent like DCM at room temperature.
-
Work-up: The dicyclohexylurea (DCU) byproduct is insoluble in DCM and can be removed by filtration. The filtrate is then washed and concentrated, and the product is purified by chromatography.
Protocol 2.3: Reduction to the Corresponding Alcohol
Reduction of the carboxylic acid to a primary alcohol opens up further possibilities for derivatization, such as ether formation or oxidation to an aldehyde.
Reaction Scheme:
Caption: Reduction of the carboxylic acid to a primary alcohol.
Materials:
-
This compound
-
Reducing agent: Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Aqueous work-up reagents (e.g., water, 1M NaOH, Rochelle's salt solution)
Step-by-Step Protocol (using LiAlH₄):
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (an excess, typically 2-3 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Addition of Carboxylic Acid: Slowly add a solution of this compound in anhydrous THF to the LiAlH₄ suspension. Caution: The reaction is exothermic and generates hydrogen gas.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.
-
Quenching: Carefully quench the reaction by the sequential, dropwise addition of water, followed by 1M NaOH solution, and then more water (Fieser work-up). This will produce a granular precipitate that is easily filtered.
-
Isolation and Purification: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude alcohol. Purify the product by flash column chromatography.
Data Summary
The following table provides representative data for the synthesis of the core scaffold and its derivatives. Yields and purities are illustrative and may vary depending on the specific substrate and reaction conditions.
| Compound | Synthetic Method | Typical Yield (%) | Purity (by LC-MS) | Key Characterization |
| 3-Oxocyclobutanecarboxylic acid | Hydrolysis of dicyano intermediate | 70-85 | >95% | ¹H NMR, ¹³C NMR, MS |
| This compound | Ketalization | 85-95 | >98% | ¹H NMR, ¹³C NMR, MS |
| Amide Derivative (e.g., with benzylamine) | HATU coupling | 75-90 | >98% | ¹H NMR, ¹³C NMR, HRMS |
| Ester Derivative (e.g., methyl ester) | Fischer Esterification | 80-95 | >97% | ¹H NMR, ¹³C NMR, MS |
| (5,8-Dioxaspiro[3.4]octan-2-yl)methanol | LiAlH₄ reduction | 70-85 | >96% | ¹H NMR, ¹³C NMR, MS |
Troubleshooting and Key Considerations
-
Synthesis of 3-Oxocyclobutanecarboxylic Acid: The hydrolysis step requires prolonged heating. Ensure adequate reaction time for complete conversion. The final product is a solid and can be purified effectively by recrystallization.
-
Ketalization: The removal of water is crucial for driving the reaction to completion. A well-functioning Dean-Stark trap is essential. Over-heating or prolonged exposure to strong acid can lead to side reactions.
-
Amide Coupling: The choice of coupling agent and base can be critical, especially for sterically hindered amines or acids. HATU and HBTU are generally very effective but can be expensive. EDC in combination with HOBt is a more economical option. Ensure all reagents and solvents are anhydrous to prevent hydrolysis of the activated acid intermediate.
-
Reduction with LiAlH₄: This reagent is highly reactive and pyrophoric. It must be handled with extreme care under an inert atmosphere. The quenching procedure must be performed slowly and at a low temperature to control the exothermic reaction.
Conclusion
The this compound scaffold represents a valuable building block for the synthesis of novel, three-dimensional molecules for drug discovery. The protocols outlined in this guide provide robust and scalable methods for the preparation of the core structure and its subsequent derivatization into a variety of amides, esters, and alcohols. By leveraging these synthetic strategies, researchers can efficiently explore the chemical space around this promising scaffold to develop next-generation therapeutics.
References
- 1. Page loading... [guidechem.com]
- 2. Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid - ACS Green Chemistry [gcande.digitellinc.com]
- 3. nbinno.com [nbinno.com]
- 4. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid
Welcome to the technical support center for the synthesis of 5,8-dioxaspiro[3.4]octane-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental hurdles. My insights are drawn from established chemical principles and field-proven strategies for handling sensitive molecular scaffolds.
Introduction to the Synthesis
The synthesis of this compound, a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure, typically proceeds through a two-step sequence from commercially available starting materials. The overall workflow involves the formation of a spiroketal from a keto-ester, followed by hydrolysis to the desired carboxylic acid. Careful control of reaction conditions, particularly in the final hydrolysis and workup steps, is paramount to achieving high yields and purity. The core of this synthesis relies on the well-established principles of ketal formation and ester hydrolysis, adapted for this specific spirocyclic system.
Experimental Workflow Overview
The synthesis can be visualized as a two-stage process. The first stage involves the protection of the ketone in a β-keto ester via ketalization. The second stage is the hydrolysis of the ester to the carboxylic acid.
Caption: Overall synthetic workflow.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis.
Stage 1: Synthesis of Methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate
Q1: My ketalization reaction is slow or incomplete, resulting in a low yield of the methyl ester precursor. What can I do?
A1: Incomplete ketalization is a common issue. The reaction is an equilibrium, and the removal of water is crucial to drive it to completion[1].
-
Underlying Cause: Insufficient water removal or catalyst deactivation.
-
Troubleshooting Steps:
-
Water Removal: Ensure your Dean-Stark apparatus is functioning correctly. The azeotropic removal of water with a suitable solvent like toluene is critical[1]. Use freshly dried solvent.
-
Catalyst: Use a sufficient amount of an acid catalyst such as p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS)[1][2]. If the reaction stalls, consider adding a fresh portion of the catalyst.
-
Reactant Stoichiometry: Use a slight excess of ethylene glycol to favor product formation.
-
Reaction Time: These reactions can be slow. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material before working up the reaction.
-
Q2: I am observing side products in my ketalization reaction. What are they and how can I avoid them?
A2: The primary side product is often the unreacted starting material. However, under harsh acidic conditions or with prolonged heating, other side reactions can occur.
-
Potential Side Products:
-
Polymerization: Ethylene glycol can polymerize under strong acidic conditions.
-
Transesterification: While less likely with a methyl ester, it's a possibility if other alcohols are present as impurities.
-
-
Preventative Measures:
-
Use a milder catalyst: PPTS is often a milder alternative to TsOH.
-
Control the temperature: Avoid excessive heating, which can promote side reactions. Refluxing toluene provides a generally suitable temperature.
-
Purification: The desired methyl ester can typically be purified from the starting material and side products by flash column chromatography on silica gel.
-
| Parameter | Recommended Condition | Rationale |
| Solvent | Toluene | Forms an azeotrope with water for efficient removal. |
| Catalyst | p-Toluenesulfonic acid or PPTS | Effective acid catalysts for ketalization. |
| Temperature | Reflux | Allows for continuous azeotropic removal of water. |
| Apparatus | Dean-Stark trap | Essential for driving the equilibrium towards the product.[1][2] |
Stage 2: Hydrolysis to this compound
Q3: I attempted to hydrolyze the methyl ester using standard acidic conditions (e.g., HCl or H2SO4) and got a low yield or decomposition. Why?
A3: This is a critical point for this specific spirocycle. The spirooxetane core is known to be unstable under acidic conditions. Acid-catalyzed hydrolysis is not recommended.
-
Underlying Cause: The oxetane ring in the spirocyclic system is susceptible to acid-catalyzed ring-opening, leading to decomposition of the desired product. This instability has been noted for similar spirooxetane systems[3][4].
-
Solution: Alkaline hydrolysis (saponification) is the method of choice for this transformation. This avoids the harsh acidic conditions that lead to degradation.
Q4: What are the optimal conditions for the alkaline hydrolysis of the methyl ester?
A4: A mild base in a mixed aqueous/organic solvent system at room temperature is generally effective.
-
Recommended Protocol:
-
Dissolve the methyl ester in a mixture of THF and water.
-
Add a slight excess (1.1-1.5 equivalents) of lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, proceed to the workup.
-
Q5: My yield is low even with alkaline hydrolysis. What could be the problem?
A5: Low yields in alkaline hydrolysis can stem from incomplete reaction, issues during workup, or product loss during purification.
-
Troubleshooting Steps:
-
Incomplete Reaction: Ensure the reaction has gone to completion by TLC. If it is sluggish, gentle heating (e.g., to 40°C) may be applied, but monitor for potential side reactions. The use of a co-solvent like THF is important to ensure the solubility of the ester.
-
Workup is Critical: The acidification of the carboxylate salt to the free carboxylic acid is the most sensitive step.
-
Cool the reaction mixture in an ice bath before acidification.
-
Add a mild acid (e.g., citric acid solution or cold, dilute HCl) dropwise with vigorous stirring to protonate the carboxylate. Crucially, do not acidify to a very low pH. Aim for a pH of around 4-5.
-
Extract the product immediately into an organic solvent (e.g., ethyl acetate or dichloromethane) after acidification. Prolonged exposure to even mildly acidic aqueous conditions can cause decomposition.
-
-
Purification: The final product is a carboxylic acid and may be amenable to purification by crystallization. If chromatography is necessary, use a silica gel column with a solvent system containing a small amount of acetic or formic acid to prevent streaking, but be mindful of the product's acid sensitivity. A rapid extraction-based purification is often preferable.
-
| Parameter | Recommended Condition | Rationale |
| Hydrolysis Reagent | LiOH or NaOH | Strong bases that effectively hydrolyze the ester.[3] |
| Solvent | THF/Water | Ensures solubility of both the ester and the hydroxide salt. |
| Temperature | Room Temperature | Minimizes potential side reactions. |
| Acidification | Cold, dilute acid (e.g., citric acid) to pH 4-5 | Crucial to avoid acid-catalyzed decomposition of the spirooxetane core.[3][4] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate
This protocol is adapted from a similar synthesis of a spiroketal from a cyclobutanone derivative[2].
-
To a solution of methyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in toluene, add ethylene glycol (2.0-3.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Fit the reaction flask with a Dean-Stark apparatus and heat the mixture to reflux.
-
Monitor the reaction by observing the collection of water in the Dean-Stark trap and by TLC analysis of the reaction mixture.
-
Once the starting material is consumed (typically after several hours), cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate.
Protocol 2: Synthesis of this compound
This protocol is based on standard procedures for alkaline hydrolysis of esters, with special precautions for the acid-sensitive product[3].
-
Dissolve methyl 5,8-dioxaspiro[3.4]octane-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Add lithium hydroxide monohydrate (1.5 eq) to the solution.
-
Stir the mixture vigorously at room temperature until TLC analysis indicates complete consumption of the starting ester.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a pre-chilled 1 M citric acid solution or 1 M HCl dropwise with vigorous stirring until the pH of the aqueous phase is approximately 4-5.
-
Immediately extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
The product can be further purified by recrystallization if necessary.
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic map.
References
- 1. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-BroMo-5,8-dioxaspiro[3.4]octane synthesis - chemicalbook [chemicalbook.com]
- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Spirocyclic Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for spirocyclic compound synthesis. This guide is designed for researchers, scientists, and drug development professionals. Spirocycles are integral to modern medicinal chemistry, offering a unique three-dimensional architecture that can significantly enhance pharmacological properties such as potency, selectivity, and metabolic stability.[1][2] However, their synthesis is often accompanied by distinct challenges, from constructing the sterically congested spiro-center to controlling stereochemistry.[3]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to explain the causality behind experimental choices, providing you with the foundational knowledge to overcome synthetic hurdles.
Part 1: Troubleshooting Guides
This section addresses the most common and frustrating issues encountered during spirocyclization reactions. Each guide is presented in a question-and-answer format to provide direct and actionable solutions.
Guide 1: Low or No Product Yield
Question: My spirocyclization reaction is resulting in a low yield or failing completely. What are the primary causes and how can I troubleshoot this?
Answer: Low yield is a multifaceted problem that requires systematic investigation. The cause often lies in one of three areas: starting materials, reaction conditions, or product instability.[4][5]
Causality Analysis:
The formation of a spiro-center involves an intramolecular reaction that creates a sterically demanding quaternary carbon.[6] The efficiency of this process is highly sensitive to the purity of precursors, the precise energetic landscape of the reaction, and the stability of the final product under the chosen conditions.
Troubleshooting Workflow:
Below is a logical workflow to diagnose the root cause of low yield.
Caption: Troubleshooting workflow for low-yield spirocyclization.
Actionable Solutions:
-
Re-purify Starting Materials: Impurities can poison catalysts or participate in side reactions. Always use materials of the highest purity, confirmed by NMR or LC-MS.[7]
-
Adjust Concentration: Intramolecular reactions, which are essential for spirocycle synthesis, are favored at high dilution. Try running the reaction at a lower concentration (e.g., 0.01 M) to disfavor competing intermolecular pathways.
-
Screen Solvents and Temperatures: The choice of solvent can dramatically influence reaction outcomes. Test a range of solvents with varying polarities. If no reaction occurs, incrementally increase the temperature. If decomposition is suspected, run the reaction at a lower temperature for a longer duration.[8]
-
Monitor Reaction Progress: Take aliquots from the reaction mixture at regular intervals (e.g., every hour) and analyze by TLC or LC-MS. This will reveal if the product is forming and then decomposing. If so, the reaction time must be shortened, or workup conditions modified.[5]
Guide 2: Poor or Incorrect Stereoselectivity
Question: My reaction produces a mixture of diastereomers, or the undesired stereoisomer is the major product. How can I gain stereocontrol?
Answer: Achieving stereocontrol is a classic challenge in spirocycle synthesis due to the creation of a chiral spiro-center and the rigid 3D geometry of the molecule.[9][10] The stereochemical outcome is determined by the transition state energies of the cyclization step, which can be influenced by kinetic or thermodynamic factors.
Causality Analysis:
-
Thermodynamic Control: The reaction is reversible, and the major product is the most thermodynamically stable stereoisomer. This often occurs at higher temperatures with longer reaction times.
-
Kinetic Control: The reaction is irreversible (or faster than the reverse reaction), and the major product is the one formed via the lowest energy transition state. This is typically favored at lower temperatures.[11] For spiroketals, for instance, kinetically controlled reactions can provide access to contrathermodynamic products that would otherwise be inaccessible.[10]
Decision Framework for Stereocontrol:
Caption: Decision framework for improving stereoselectivity.
Actionable Solutions:
-
Favor Kinetic Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., -78 °C). This freezes out equilibration pathways and favors the product formed fastest.[11]
-
Employ Asymmetric Catalysis: Use a chiral catalyst or ligand to create a chiral environment around the reactants. This diastereomerically differentiates the transition states leading to the different stereoisomers. This is a powerful strategy for enantioselective synthesis.[2][12]
-
Use a Chiral Auxiliary: Covalently attach a chiral molecule to your starting material to direct the stereochemical course of the cyclization. The auxiliary is then cleaved in a subsequent step.
-
Epimerization: If the desired product is the thermodynamic one, but the reaction kinetically favors the wrong isomer, you may be able to epimerize the product mixture. After the initial reaction, change the conditions (e.g., add a catalytic amount of acid or base and heat) to allow the mixture to equilibrate to the more stable isomer.
Guide 3: Difficulty with Purification
Question: I've successfully synthesized my spirocyclic compound, but I'm struggling to purify it. The main issues are separating stereoisomers and removing structurally similar impurities.
Answer: The purification of spirocyclic compounds is notoriously challenging due to their unique structural properties. Their rigid, three-dimensional nature often leads to the formation of stereoisomers with very similar physicochemical properties, making separation by standard techniques difficult.[9]
Causality Analysis:
-
Similar Polarity: Diastereomers of spirocycles often have nearly identical polarities, leading to co-elution in standard column chromatography.
-
Low Solubility/Crystallinity: The rigid framework can hinder efficient packing into a crystal lattice and may lead to poor solubility in common recrystallization solvents.[9]
-
Structurally Similar Impurities: Side products from incomplete cyclization or rearrangement often have a very similar backbone to the desired product, complicating chromatographic separation.
Purification Strategy Table:
| Challenge | Primary Technique | Key Optimization Parameters |
| Separation of Diastereomers | Supercritical Fluid Chromatography (SFC) / Chiral HPLC | Stationary Phase: Chiral columns (e.g., polysaccharide-based) are essential. Mobile Phase: Screen different alcohol modifiers (MeOH, EtOH, IPA) and additives. |
| Flash Chromatography | Solvent System: Use a very shallow gradient or isocratic elution. Test non-traditional solvent systems (e.g., Toluene/Acetone). | |
| Low Solubility | Recrystallization | Solvent Screening: Use a high-throughput screening approach with a wide range of solvents and solvent mixtures (e.g., DCM/Heptane, EtOAc/Hexane). |
| Structurally Similar Impurities | Preparative HPLC/SFC | Column Selection: Use a high-resolution column. Wavelength Selection: Choose a wavelength where the impurity has a different absorbance profile from the product.[13] |
| Thermal/Chemical Instability | Low-Temperature Chromatography | Pack and run the column in a cold room or with a jacketed column to prevent on-column decomposition. Use neutral buffers if the compound is pH-sensitive. |
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is ring strain such a critical consideration in the synthesis of spirocycles containing small rings (e.g., cyclobutane, oxetane)?
A: Ring strain is a form of instability that exists when bond angles in a ring deviate from their ideal values. In small rings like cyclopropanes and cyclobutanes, this strain is significant.[14] When incorporating these into a spirocyclic system, the strain energy becomes a dominant factor in the molecule's reactivity.
-
Synthetic Advantage: This stored energy can be a powerful driving force for reactions. For example, the opening of a strained oxaspiro[2.2]pentane ring is highly favorable and can be used to drive pinacol-like rearrangements to form cyclobutanones.[15]
-
Synthetic Challenge: The high strain also makes these systems susceptible to undesired side reactions or rearrangements.[16] Steric strain caused by interactions at the congested spiro-center can further destabilize intermediates, making certain ring sizes difficult to form.[17]
Caption: Comparison of bond angles in strained vs. unstrained spirocycles.
Q2: What are the most common strategies for constructing the spirocyclic core, and how do I choose the right one?
A: The choice of strategy depends heavily on the target structure, particularly the ring sizes and the nature of any heteroatoms. Several powerful methods have been developed.
-
Intramolecular Cyclization: This is a very common approach where a linear precursor containing two reactive functional groups is induced to cyclize. Examples include intramolecular alkylations or Heck reactions.[12] This strategy is versatile but can be prone to low yields if the precursor chain is not conformationally pre-organized for cyclization.
-
Cycloaddition Reactions: Reactions like [3+2] or [2+2] cycloadditions are excellent for rapidly building complexity and forming heterocyclic spirocycles.[18][19] For example, a palladium-catalyzed [3+2] cycloaddition can efficiently construct[10][10]-spirolactam scaffolds.[18]
-
Rearrangement Reactions: Reactions that proceed through spirocyclic intermediates or rearrange to form spirocycles are also employed. The pinacol rearrangement is a classic example.[20]
-
Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single step to form the spirocycle, offering high efficiency and atom economy. Microwave-assisted MCRs can further accelerate the synthesis of spiro-heterocycles.[21]
Q3: My protocol involves an intramolecular radical cyclization, but I'm getting unexpected products. What could be happening?
A: Radical reactions involving spirocyclic intermediates can be complex. While the intended pathway might be a simple cyclization, the initially formed spiro radical is a reactive species that can undergo alternative transformations. A recently disclosed methodology shows that spiro radicals, instead of undergoing a typical migration, can be trapped intramolecularly, leading to ring-opening and the formation of unusual and highly complex cyclization products.[22][23] If you are observing unexpected structures, consider the possibility that your spiro radical intermediate is being diverted down an alternative, kinetically competitive pathway. Mechanistic studies, such as radical trapping experiments, can help elucidate the operative mechanism.[24]
Part 3: Experimental Protocol Example
Protocol: Palladium-Catalyzed [3+2] Cycloaddition for Spirolactam Synthesis
This protocol is adapted from methodologies developed for the diastereoselective construction of[10][10]-spirolactam scaffolds and serves as a representative example of a modern spirocyclization technique.[18]
Objective: To synthesize a spirolactam via a palladium-catalyzed cycloaddition between a vinyl methylene cyclic carbonate and a pyrrolidinone.
Materials:
-
Vinyl methylene cyclic carbonate (1.0 equiv)
-
Pyrrolidinone (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Anhydrous, degassed Toluene (0.1 M)
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum and allowed to cool under an inert atmosphere (Nitrogen or Argon).
-
Reagent Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (2.5 mol%) and PPh₃ (10 mol%).
-
Atmosphere Inerting: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent and Reactant Addition: Add anhydrous, degassed toluene via syringe to the flask. Stir for 5 minutes until the catalyst and ligand are dissolved. Add the pyrrolidinone (1.2 equiv) followed by the vinyl methylene cyclic carbonate (1.0 equiv).
-
Reaction: Heat the reaction mixture to 80 °C using an oil bath.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
The crude residue can now be purified.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired spirocyclic product.
References
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 2. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Troubleshooting [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Highly regio- and diastereoselective construction of spirocyclic compounds via palladium-catalyzed [3 + 2] cycloaddition of vinyl methylene cyclic carbonates with pyrrolidinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Spiro compound - Wikipedia [en.wikipedia.org]
- 21. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00056K [pubs.rsc.org]
- 22. Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 23. [PDF] Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Solubility Labyrinth of Spirocyclic Drug Candidates
Welcome to the technical support center dedicated to addressing a critical challenge in modern drug development: the poor solubility of spirocyclic drug candidates. While the unique three-dimensional architecture of spirocycles offers significant advantages in potency and selectivity, their inherent rigidity and often lipophilic nature can present formidable hurdles in achieving adequate aqueous solubility for preclinical and clinical success.[1][2][3][4]
This guide is structured to provide you, our fellow researchers and drug development professionals, with practical, evidence-based solutions to the solubility challenges you encounter in the lab. We will move beyond theoretical concepts to offer actionable troubleshooting steps, detailed experimental protocols, and the scientific rationale behind each strategy.
Frequently Asked Questions (FAQs)
Q1: My spirocyclic compound shows high potency in vitro but fails in vivo due to poor exposure. What are the likely first steps to investigate its solubility?
A1: This is a classic and often frustrating scenario. The disconnect between in vitro potency and in vivo efficacy frequently points to poor absorption, which is directly linked to low aqueous solubility.[5][6][7] Before diving into complex formulation strategies, a systematic characterization of your compound's physicochemical properties is paramount. This foundational data will guide your subsequent formulation development efforts.
Initial Physicochemical Property Assessment:
-
Aqueous Solubility Determination: The first step is to quantify the intrinsic solubility of your compound. A standard shake-flask method in purified water and relevant biological buffers (e.g., phosphate-buffered saline at pH 7.4) is a good starting point.[8]
-
pKa Determination: Understanding the ionization behavior of your compound is crucial.[9][10] The pKa will inform whether pH modification strategies or salt formation are viable options.
-
LogP/LogD Measurement: The lipophilicity of your compound, determined by its octanol-water partition coefficient (LogP) or distribution coefficient at a specific pH (LogD), will provide insights into its propensity to dissolve in lipidic versus aqueous environments.[2][11]
Q2: The structure of my spirocyclic drug candidate is highly rigid and non-ionizable. How does this impact my options for solubility enhancement?
A2: The inherent rigidity of spirocycles can be a double-edged sword. While it can lock in a favorable conformation for target binding, it also contributes to a stable crystal lattice, which requires more energy to disrupt for dissolution.[3][11] For non-ionizable compounds, traditional methods like pH adjustment and salt formation are not applicable.[12][13] Therefore, you will need to explore formulation strategies that bypass the need for ionization.
Primary Strategies for Non-Ionizable, Rigid Spirocycles:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[6][14][15]
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline drug to a higher-energy amorphous state can significantly improve its apparent solubility and dissolution rate.[16][17][18]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) can be highly effective by dissolving the drug in a lipidic vehicle.[5][6]
Troubleshooting Guides & Experimental Protocols
Problem 1: My spirocyclic compound precipitates out of solution when I try to make an aqueous stock for in vitro assays.
This common issue can compromise the accuracy of your biological data. Here’s a systematic approach to troubleshoot and resolve this problem.
Caption: Decision workflow for troubleshooting initial aqueous formulation.
Co-solvents are water-miscible organic solvents that can increase the solubility of poorly water-soluble drugs by reducing the polarity of the aqueous vehicle.[13][15]
Step-by-Step Methodology:
-
Select Co-solvents: Common choices include DMSO, ethanol, PEG 400, and propylene glycol.
-
Prepare Stock Solution: Dissolve the spirocyclic compound in the chosen co-solvent at a high concentration (e.g., 10-50 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution into your aqueous assay buffer.
-
Observe for Precipitation: Visually inspect for any signs of precipitation immediately after dilution and after a set incubation period (e.g., 1-2 hours).
-
Determine Maximum Tolerated Co-solvent Concentration: Identify the highest concentration of the co-solvent that maintains the compound in solution at the desired final concentration.
Causality: The co-solvent reduces the interfacial tension between the hydrophobic drug and the aqueous medium, making it energetically more favorable for the drug to remain dissolved.[15]
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drugs, forming inclusion complexes that are more water-soluble.[14][19][20]
Step-by-Step Methodology:
-
Select Cyclodextrin: Beta-cyclodextrins (β-CDs) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.[21]
-
Prepare Cyclodextrin Solution: Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 1-10% w/v).
-
Add Compound: Add an excess of the spirocyclic compound to each cyclodextrin solution.
-
Equilibrate: Shake or stir the mixtures at a constant temperature for 24-48 hours to reach equilibrium.
-
Filter and Quantify: Filter the solutions to remove undissolved compound and quantify the concentration of the dissolved drug using a suitable analytical method (e.g., HPLC-UV).
Data Presentation: Comparison of Solubilizing Agents
| Solubilization Strategy | Maximum Achieved Concentration (µM) | Observations |
| 5% DMSO (co-solvent) | 50 | Stable for 2 hours |
| 2% HP-β-CD | 150 | Stable for >24 hours |
| 1% Tween 80 (surfactant) | 75 | Some cloudiness observed |
Causality: The hydrophobic spirocyclic molecule partitions into the nonpolar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the complex.[20] This can lead to a significant increase in aqueous solubility, sometimes up to fourfold or more.[19][20]
Problem 2: My lead spirocyclic candidate has poor oral bioavailability in animal studies, despite acceptable in vitro ADME properties.
Low oral bioavailability for a compound with good permeability and metabolic stability often points directly to dissolution rate-limited absorption.[5][6][7] Here, more advanced formulation strategies are required.
Caption: Strategies for improving in vivo exposure.
ASDs involve dispersing the drug in a polymeric carrier at a molecular level, preventing crystallization and maintaining the drug in a high-energy amorphous state.[16][17][18][22]
Step-by-Step Methodology (Spray Drying):
-
Polymer Selection: Choose a suitable polymer based on drug-polymer miscibility and desired release profile. Common polymers include HPMC, HPMCAS, and PVP.[16][18]
-
Solvent System: Identify a common solvent system that can dissolve both the spirocyclic compound and the polymer.
-
Spray Drying: Atomize the drug-polymer solution into a heated drying chamber. The rapid solvent evaporation traps the drug in an amorphous state within the polymer matrix.[6]
-
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the absence of a crystalline melting peak.
-
Powder X-ray Diffraction (PXRD): To verify the amorphous nature of the dispersion.
-
-
In Vitro Dissolution Testing: Perform dissolution studies to compare the release profile of the ASD to the crystalline drug.
Causality: The amorphous form of a drug has a higher free energy than its crystalline counterpart, leading to increased apparent solubility and dissolution rates.[17][18] The polymer stabilizes the amorphous drug by inhibiting molecular mobility and preventing recrystallization.[16][22]
Nanosizing your drug candidate can significantly enhance its solubility and dissolution velocity due to the increased surface area.[12][23][24] Nanosuspensions, which are colloidal dispersions of the pure drug, are a promising approach.[12][23]
Step-by-Step Methodology (Wet Milling):
-
Vehicle and Stabilizer Selection: Disperse the spirocyclic compound in an aqueous vehicle containing stabilizers (surfactants or polymers) to prevent particle aggregation.
-
Milling: Use a high-energy wet mill (e.g., a bead mill) to reduce the particle size of the drug to the nanometer range.
-
Particle Size Analysis: Use dynamic light scattering (DLS) or a similar technique to measure the particle size distribution.
-
Formulation for Dosing: The resulting nanosuspension can be dosed directly or further processed into a solid dosage form.
Causality: The drastic increase in surface area upon nanosizing leads to a faster dissolution rate.[5][6] Nanoparticles can also improve bioavailability through enhanced adhesion to the gastrointestinal mucosa.
Predictive Tools for Early-Stage Development
While experimental work is the gold standard, computational tools can help predict solubility and guide your experimental design, saving time and resources.
Machine Learning and QSPR Models: Quantitative structure-property relationship (QSPR) models and machine learning algorithms are increasingly being used to predict the solubility of drug-like molecules based on their chemical structure.[25][26][27][28][29] These models can be trained on large datasets of known compounds to identify key molecular descriptors that influence solubility. While not a replacement for experimental measurement, these predictions can help prioritize compounds in early discovery.
Concluding Remarks
Overcoming the poor solubility of spirocyclic drug candidates requires a multi-faceted and rational approach. By systematically characterizing the physicochemical properties of your compound and applying the appropriate formulation strategies, from simple co-solvent systems to advanced amorphous solid dispersions and nanotechnologies, you can unlock the full therapeutic potential of these promising molecules. This guide serves as a starting point for your troubleshooting and development efforts. Remember that each compound is unique, and a tailored approach is often necessary for success.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. nbinno.com [nbinno.com]
- 4. drughunter.com [drughunter.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Physicochemical Properties Of Drugs [unacademy.com]
- 10. jbino.com [jbino.com]
- 11. tandfonline.com [tandfonline.com]
- 12. chemrealm.com [chemrealm.com]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 14. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 15. ijmsdr.org [ijmsdr.org]
- 16. Advances in the development of amorphous solid dispersions: The role of polymeric carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. contractpharma.com [contractpharma.com]
- 19. mdpi.com [mdpi.com]
- 20. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. azolifesciences.com [azolifesciences.com]
- 24. ascendiacdmo.com [ascendiacdmo.com]
- 25. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]
- 26. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC [pmc.ncbi.nlm.nih.gov]
- 27. communities.springernature.com [communities.springernature.com]
- 28. Application of Artificial Neural Networks to Predict the Intrinsic Solubility of Drug-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Spiroketal Formation
Welcome to the Technical Support Center for Spiroketal Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of spiroketal formation. Spiroketals are pivotal structural motifs in a vast array of biologically active natural products, and their stereocontrolled synthesis is a cornerstone of modern organic chemistry.[1][2] This resource provides in-depth, field-proven insights to troubleshoot common issues and optimize your reaction conditions, ensuring robust and reproducible outcomes.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is structured in a question-and-answer format to directly address the challenges you may encounter during your experiments.
Question 1: My spiroketalization reaction is resulting in a low yield. What are the most common causes and how can I improve it?
Answer:
Low yields in spiroketalization reactions are a frequent challenge and can stem from several factors.[3][4] A systematic approach to troubleshooting is crucial.
Causality and Solutions:
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Monitoring: Are you closely monitoring the reaction progress using an appropriate technique (e.g., TLC, LC-MS, NMR)? Quenching the reaction prematurely is a common error.[3]
-
Catalyst Activity: Acid catalysts are the most common promoters for spiroketal formation.[5][6] Ensure your catalyst is active and used in the appropriate loading. If using a Brønsted acid (e.g., TsOH, CSA), ensure it is not hydrated. For Lewis acids, ensure they are not deactivated by moisture.[7] Consider trying a different acid catalyst; some substrates may require stronger or milder conditions.[1]
-
Temperature: Spiroketalization is often an equilibrium process.[8] Insufficient thermal energy may prevent the reaction from reaching equilibrium. Conversely, excessively high temperatures can lead to decomposition. Experiment with a temperature range to find the optimal balance.
-
-
Substrate Decomposition: Your starting material or product may be unstable under the reaction conditions.
-
Acid Sensitivity: Spiroketals themselves can be acid-labile.[6][9] If you suspect product degradation, consider using a milder catalyst or decreasing the reaction time. You can test the stability of your product by subjecting a pure sample to the reaction conditions.[10]
-
Protecting Groups: Ensure that any protecting groups on your substrate are stable to the acidic conditions required for spiroketalization.[11][12][13][14] If not, a different protecting group strategy may be necessary.
-
-
Workup Issues: Significant product loss can occur during the workup and purification stages.
-
Aqueous Workup: Is your product water-soluble? If so, you may be losing it during the aqueous wash. Check the aqueous layer for your product.[10]
-
Purification: Spiroketals can be sensitive to silica gel chromatography. Consider using a deactivated silica gel or an alternative purification method like crystallization or distillation if your compound is volatile.[3]
-
dot
Caption: Troubleshooting workflow for low spiroketal yield.
Question 2: My reaction is producing a mixture of spiroketal diastereomers. How can I improve the stereoselectivity?
Answer:
Achieving high stereoselectivity is often the primary challenge in spiroketal synthesis. The product distribution is governed by the principles of kinetic versus thermodynamic control.[15][16][17][18][19][20]
Causality and Solutions:
-
Thermodynamic vs. Kinetic Control:
-
Thermodynamic Control: Under equilibrating conditions (typically higher temperatures, longer reaction times, and the presence of a protic or Lewis acid), the reaction will favor the most thermodynamically stable diastereomer.[17][20][21] This stability is often dictated by the anomeric effect, which favors an axial orientation of the oxygen atoms in the six-membered rings.[22][23]
-
Kinetic Control: Under irreversible conditions (often at lower temperatures and with rapid cyclization), the product ratio is determined by the relative activation energies of the competing pathways.[15][16][17][18] This can allow for the formation of less stable, or "contrathermodynamic," spiroketals.[1][24]
-
-
Strategies for Improving Selectivity:
-
To Favor the Thermodynamic Product:
-
To Favor the Kinetic Product:
-
Choose a catalyst system that promotes rapid and irreversible cyclization. This can sometimes be achieved with specific Lewis acids or under non-acidic conditions.[1][25]
-
Solvent choice can also play a critical role. For instance, certain solvents can promote kinetically controlled reactions through hydrogen bonding catalysis.[1][24]
-
dot
Caption: Kinetic vs. Thermodynamic control in spiroketalization.
Question 3: I am observing the formation of an enol ether or other side products. What is causing this and how can I prevent it?
Answer:
The formation of side products, such as enol ethers, is often indicative of competing reaction pathways, which can be influenced by the substrate structure and reaction conditions.
Causality and Solutions:
-
Elimination Reactions: Under acidic conditions, elimination of one of the hydroxyl groups to form an enol ether can compete with the desired cyclization. This is particularly prevalent if one of the hydroxyl groups is tertiary or in a sterically hindered position, making nucleophilic attack less favorable.
-
Milder Conditions: Employing milder acid catalysts or shorter reaction times can minimize elimination.
-
Temperature Control: Lowering the reaction temperature can disfavor the elimination pathway, which often has a higher activation energy.
-
-
Incomplete Cyclization: If only one of the hydroxyl groups reacts, you may isolate a hemiacetal intermediate.
-
Driving the Equilibrium: The formation of the full spiroketal is often driven by the removal of water. Using a Dean-Stark apparatus or adding a dehydrating agent (e.g., molecular sieves) can shift the equilibrium towards the desired product.
-
-
Protecting Group Interference: Certain protecting groups may participate in undesired side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the best acid catalyst for spiroketal formation?
A1: There is no single "best" catalyst, as the optimal choice is highly substrate-dependent.[26]
-
Brønsted Acids: p-Toluenesulfonic acid (TsOH), camphorsulfonic acid (CSA), and pyridinium p-toluenesulfonate (PPTS) are commonly used. They are effective for thermodynamically controlled reactions.
-
Lewis Acids: Scandium triflate (Sc(OTf)₃), trimethylsilyl trifluoromethanesulfonate (TMSOTf), and various gold catalysts have been shown to be effective, sometimes offering unique selectivity under kinetic control.[1][25][27]
Q2: How does solvent choice affect the outcome of a spiroketalization reaction?
A2: The solvent can have a profound impact on both the reaction rate and selectivity.
-
Polarity: The polarity of the solvent can influence the stability of charged intermediates, such as oxocarbenium ions, which are key in the reaction mechanism.[28]
-
Coordinating vs. Non-coordinating: Coordinating solvents (e.g., THF) can sometimes modulate the reactivity of Lewis acid catalysts. Non-coordinating solvents like dichloromethane (DCM) or toluene are often used.[1]
-
Specific Solvent Effects: In some cases, specific solvents like methanol have been shown to act as catalysts themselves through hydrogen bonding, leading to kinetically controlled product formation.[1]
Q3: Can I form a spiroketal without using an acid catalyst?
A3: While acid catalysis is the most common method, other strategies exist.[25]
-
Transition-Metal Catalysis: Various transition metals, including gold, rhodium, and iridium, can catalyze spiroketalization reactions, often through the activation of alkynes or allenes.[25][29]
-
Base-Mediated Cyclization: In specific cases, particularly with precursors containing activated functional groups, base-mediated cyclizations can be employed.
-
Enzymatic Spiroketalization: Nature utilizes enzymes called spirocyclases to achieve highly stereoselective spiroketal formation.[30] While less common in a standard laboratory setting, this highlights the potential for biocatalytic approaches.
Experimental Protocols
Standard Protocol for Acid-Catalyzed Spiroketalization (Thermodynamic Control)
This protocol describes a general procedure for the formation of a spiroketal from a dihydroxyketone precursor under thermodynamic control.
Materials:
-
Dihydroxyketone precursor
-
Anhydrous dichloromethane (DCM)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the dihydroxyketone precursor (1.0 equiv).
-
Solvent Addition: Dissolve the precursor in anhydrous DCM to a concentration of approximately 0.1 M.
-
Catalyst Addition: Add TsOH·H₂O (0.1 equiv) to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired spiroketal.
| Parameter | Recommended Condition | Rationale |
| Catalyst | p-Toluenesulfonic acid (TsOH) | Readily available, effective Brønsted acid for promoting equilibration. |
| Solvent | Dichloromethane (DCM) | Common, non-coordinating solvent that is easy to remove. |
| Temperature | Room Temperature to Reflux | Allows for equilibration to the most stable thermodynamic product. |
| Concentration | 0.01 - 0.1 M | Higher concentrations can favor the intramolecular cyclization. |
References
- 1. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting [chem.rochester.edu]
- 4. quora.com [quora.com]
- 5. Spiroketals - Wikipedia [en.wikipedia.org]
- 6. Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Troubleshooting [chem.rochester.edu]
- 8. arkat-usa.org [arkat-usa.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. How To [chem.rochester.edu]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 14. media.neliti.com [media.neliti.com]
- 15. benchchem.com [benchchem.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 18. dalalinstitute.com [dalalinstitute.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. benchchem.com [benchchem.com]
- 22. chemtube3d.com [chemtube3d.com]
- 23. Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 24. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 25. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 26. researchgate.net [researchgate.net]
- 27. mskcc.org [mskcc.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. quintus.mickel.ch [quintus.mickel.ch]
- 30. Spiroketal formation and modification in avermectin biosynthesis involves a dual activity of AveC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Metabolic Instability of Spirocyclic Scaffolds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the challenges associated with the metabolic instability of spirocyclic scaffolds. Our goal is to provide you with the expertise and practical insights needed to navigate your experimental challenges effectively.
Introduction: The Double-Edged Sword of Spirocyclic Scaffolds
Spirocycles, molecular structures where two rings are joined by a single common atom, have become increasingly vital in modern drug discovery.[1][2][3] Their inherent three-dimensionality and higher fraction of sp3-hybridized carbons (Fsp3) offer a distinct advantage over traditional flat, aromatic structures.[1][4][5] This unique topology often leads to improved physicochemical properties such as enhanced solubility, reduced lipophilicity, and better pharmacokinetic (PK) profiles.[1][6] The rigid nature of spirocyclic systems can also lock a molecule's conformation, optimizing the orientation of binding elements for improved efficacy and selectivity.[1]
However, the journey of a spirocyclic drug candidate is not without its hurdles. While often designed to enhance metabolic stability, these complex scaffolds can present unique metabolic liabilities.[1][6] Strained ring systems or specific functional group arrangements can become hotspots for enzymatic degradation, primarily by Cytochrome P450 (CYP) enzymes.[7][8][9] Understanding and mitigating this metabolic instability is a critical step in translating a promising hit into a viable clinical candidate.[10][11] This guide is designed to equip you with the knowledge to tackle these challenges head-on.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the metabolic stability of spirocyclic compounds.
Q1: What makes spirocyclic scaffolds attractive for drug discovery?
Spirocyclic scaffolds are prized for several key reasons:
-
Three-Dimensionality (3D): They provide a rigid, 3D framework that allows for the precise spatial arrangement of functional groups, which can lead to better interactions with complex biological targets like proteins.[2][12] This "escape from flatland" is a key strategy in modern medicinal chemistry.[13]
-
Improved Physicochemical Properties: Incorporating a spirocycle often increases the Fsp3 character of a molecule.[4][5] This generally correlates with improved aqueous solubility, lower lipophilicity (LogP/LogD), and enhanced metabolic stability compared to their non-spirocyclic counterparts.[1][2][4]
-
Novel Chemical Space: They allow chemists to explore novel and underrepresented chemical space, providing opportunities to secure new intellectual property (IP).
-
Conformational Rigidity: The rigidity of the spirocyclic system reduces the number of rotatable bonds, which can decrease the entropic penalty upon binding to a target, potentially improving potency and selectivity.[1][6]
Q2: I thought spirocycles were supposed to be metabolically stable. Why is instability still a problem?
While spirocycles often improve metabolic stability, they are not immune to biotransformation.[1] The improvement is a general trend, not a universal rule. Instability can arise from:
-
Specific Substructures: The presence of susceptible functional groups on the spirocyclic core or its periphery can still be targeted by metabolic enzymes.
-
Strained Rings: Small, strained rings within the spirocycle (e.g., spiro-oxetanes or spiro-cyclopropanes) can sometimes exhibit intrinsic reactivity that may lead to unexpected metabolic pathways or chemical instability.[1][6]
-
Metabolic Hotspots: Certain positions on the scaffold, such as unsubstituted carbons adjacent to heteroatoms, can be susceptible to oxidation by Cytochrome P450 (CYP) enzymes, the primary family of enzymes involved in drug metabolism.[7][9][14]
Q3: What are the most common metabolic pathways for spirocyclic drugs?
The metabolism of spirocyclic compounds is predominantly handled by the Cytochrome P450 (CYP) enzyme superfamily, located mainly in the liver.[7][8][9] Common Phase I metabolic reactions include:
-
Aliphatic Hydroxylation: Addition of a hydroxyl (-OH) group to an sp3 carbon on one of the rings. This is often a major metabolic route.
-
N-dealkylation: Removal of an alkyl group attached to a nitrogen atom within the scaffold (common for azaspirocycles).[15]
-
Oxidation: Formation of ketones or other oxidized species.
-
Ring Opening: Particularly for strained heterocyclic systems, enzymatic action can lead to the opening of one of the rings.
Following Phase I reactions, the resulting metabolites can undergo Phase II conjugation (e.g., glucuronidation) to increase their water solubility and facilitate excretion.[15]
Q4: How do I perform an initial assessment of my compound's metabolic stability?
The standard and most widely used initial assessment is the in vitro liver microsomal stability assay .[16][17] This experiment involves incubating your compound with liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.[18] By monitoring the disappearance of the parent compound over time using analytical techniques like LC-MS/MS, you can determine key stability parameters.[16][17]
Q5: What key parameters are derived from a microsomal stability assay?
Two primary parameters are calculated:
-
In Vitro Half-Life (t½): The time it takes for 50% of the initial compound concentration to be metabolized. A shorter half-life indicates lower metabolic stability.[10][19]
-
Intrinsic Clearance (Clint): A measure of the inherent ability of the liver enzymes to metabolize a drug.[10][19] It is a more direct measure of metabolic susceptibility and is used to predict in vivo hepatic clearance.[16]
Q6: What are the best strategies to improve the metabolic stability of an unstable spirocyclic compound?
Several well-established medicinal chemistry strategies can be employed:
-
Metabolic Blocking: Introduce a stable group, such as a fluorine atom or a methyl group, at or near the identified metabolic hotspot.[15][20] This sterically or electronically hinders the enzyme's access to the vulnerable site.
-
Deuteration: Replace a hydrogen atom at a metabolic hotspot with its heavier isotope, deuterium. The stronger carbon-deuterium bond can slow the rate of CYP-mediated bond cleavage, a phenomenon known as the "kinetic isotope effect."[15][16]
-
Bioisosteric Replacement: Substitute a metabolically labile part of the molecule with a different functional group or scaffold (a bioisostere) that is chemically similar but more resistant to metabolism.[21][22][23] For example, replacing a piperazine ring with a 2,6-diazaspiro[3.3]heptane has been shown to improve properties.[24]
-
Reduce Lipophilicity: High lipophilicity often correlates with increased metabolic turnover because lipophilic compounds have better access to the active sites of CYP enzymes.[20] Modifications that add polar groups can reduce lipophilicity and improve stability.[15]
-
Conformational Constraint: Further rigidifying the molecule can sometimes orient it in a way that is less favorable for metabolism.[15]
Troubleshooting Guide: Common Experimental Issues
This guide provides solutions to common problems encountered during the metabolic stability assessment of spirocyclic scaffolds.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| High variability in microsomal stability assay results. | 1. Inconsistent Microsome Activity: Microsomes can lose activity with improper handling (e.g., repeated freeze-thaw cycles).2. Cofactor Degradation: The essential cofactor NADPH is unstable at room temperature and in aqueous solutions.3. Analytical Inconsistency: Issues with the LC-MS/MS method, such as matrix effects or poor peak integration. | 1. Handle Microsomes with Care: Aliquot microsomes upon arrival and store them at -80°C. Thaw on ice immediately before use and never refreeze an aliquot.2. Prepare Cofactors Fresh: Always prepare the NADPH solution immediately before starting the incubation. Keep it on ice throughout the experiment.3. Use Control Compounds: Include well-characterized high-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) control compounds in every assay plate. This helps validate the assay's performance and normalize results. Ensure your analytical method is robust and validated. |
| Compound appears unstable (disappears rapidly), but no metabolites are detected. | 1. Formation of Reactive Metabolites: The compound may be forming reactive metabolites that covalently bind to proteins in the assay mixture, making them undetectable by standard extraction and LC-MS methods.2. Non-Specific Binding: Highly lipophilic compounds can stick to the walls of the plastic labware (e.g., pipette tips, microplates).3. Poor Ionization: Metabolites may have chemical properties that make them difficult to ionize and detect by mass spectrometry. | 1. Conduct a Reactive Metabolite Trapping Study: Perform the assay in the presence of a trapping agent like glutathione (GSH). Look for the formation of GSH-adducts, which confirms the generation of reactive electrophiles.2. Use Low-Binding Labware: Employ polypropylene or other low-adhesion plates and pipette tips. Including a small percentage of organic solvent (e.g., acetonitrile) in your sample matrix can sometimes help.3. Broaden Analytical Search: Use a high-resolution mass spectrometer and search for a wider range of potential biotransformations (e.g., glucuronides, sulfates) and in different ionization modes (positive and negative). |
| Metabolic clearance in human liver microsomes (HLM) is vastly different from rodent microsomes. | Species Differences in CYP Enzymes: The expression levels and substrate specificities of CYP isoforms can vary significantly between species (e.g., human, rat, mouse).[14] A compound may be a substrate for a human CYP isoform that has no direct equivalent or is expressed at low levels in rodents. | This is a common and expected finding. It underscores the importance of using human-derived test systems for predicting human pharmacokinetics. Always test in microsomes from multiple species (human, rat, dog, monkey) to build a comprehensive cross-species profile. This data is crucial for selecting the appropriate animal species for in vivo toxicology and PK studies. |
| A structural modification to block a metabolic hotspot eliminated the compound's biological activity. | Disruption of Key Binding Interactions: The modification, while successful in improving stability, may have altered the compound's conformation or removed a functional group essential for binding to its therapeutic target. This is a classic challenge in the hit-to-lead and lead optimization stages.[1] | Adopt a Multi-Parameter Optimization Approach: Do not optimize for metabolic stability in isolation. Maintain a constant feedback loop between ADME testing and potency/selectivity assays. Use structure-based drug design (if a target structure is available) to visualize how modifications might impact target engagement. The goal is to find a balanced compound with acceptable potency and metabolic stability. |
Visualizations and Workflows
Diagrams created with Graphviz help to visualize complex processes and relationships.
Workflow for Assessing and Mitigating Metabolic Instability
This diagram outlines the iterative process of identifying and addressing metabolic liabilities in drug discovery.
Caption: Iterative workflow for metabolic stability optimization.
Common CYP450-Mediated Biotransformations
This diagram illustrates typical metabolic reactions that occur on a hypothetical azaspirocycle.
Caption: Common Phase I metabolic pathways for spirocycles. (Note: Images are placeholders).
Experimental Protocols
Protocol: In Vitro Liver Microsomal Stability Assay
This protocol provides a standardized workflow for determining metabolic stability using pooled human liver microsomes (HLM).
1. Materials and Reagents:
-
Test compound (10 mM stock in DMSO)
-
Control compounds (e.g., Verapamil, Warfarin, 10 mM stocks in DMSO)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock (store at -80°C)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., Corning Gentest™ NADPH Regeneration System, Solution A & B)
-
Acetonitrile (ACN) with an appropriate internal standard (e.g., 100 ng/mL Tolbutamide) for reaction termination.
-
96-well polypropylene plates
2. Preparation of Solutions (Perform on Ice):
-
Microsome Working Solution: Dilute the HLM stock to 1 mg/mL in cold 0.1 M Phosphate Buffer.
-
Test Compound Working Solution: Prepare a 100 µM intermediate solution of your test compound by diluting the 10 mM DMSO stock 1:100 in Phosphate Buffer. Then, further dilute to a final starting concentration (e.g., 1 µM in the final incubation volume). Note: The final DMSO concentration in the incubation should be ≤ 0.1% to avoid enzyme inhibition.
-
NADPH Solution: Prepare the NADPH regenerating system according to the manufacturer's instructions immediately before use.
3. Incubation Procedure:
-
Pre-incubation: Add the appropriate volume of the microsome working solution to the wells of a 96-well plate. Add the test compound working solution to initiate the pre-incubation. Mix gently and pre-incubate the plate at 37°C for 10 minutes to allow the compound to equilibrate with the microsomes.
-
Initiate Reaction: Add the freshly prepared NADPH solution to each well to start the metabolic reaction. The final protein concentration should be ~0.5 mg/mL.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the corresponding wells by adding 2 volumes of ice-cold ACN containing the internal standard. The 0-minute time point is crucial as it represents 100% of the initial compound concentration.
-
Negative Control: Include a control incubation without the NADPH regenerating system to check for non-enzymatic degradation.
4. Sample Analysis:
-
Protein Precipitation: After the final time point, seal the plate, vortex thoroughly for 2 minutes, and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. Monitor the peak area ratio of the test compound to the internal standard.
5. Data Analysis:
-
Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
% Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100
-
-
Determine Half-Life (t½): Plot the natural logarithm (ln) of the % Remaining versus time. The slope of the linear regression line is the elimination rate constant (k).
-
Slope = -k
-
t½ = 0.693 / k
-
-
Calculate Intrinsic Clearance (Clint):
-
Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)
-
This protocol provides a robust framework for assessing metabolic stability and is a cornerstone of early ADME profiling.[17][18][19]
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Spiro compound - Wikipedia [en.wikipedia.org]
- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 6. tandfonline.com [tandfonline.com]
- 7. The role of cytochrome p450 in drug metabolism [wisdomlib.org]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Optimization of metabolic stability as a goal of modern drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. nedmdg.org [nedmdg.org]
- 16. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 18. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 19. nuvisan.com [nuvisan.com]
- 20. researchgate.net [researchgate.net]
- 21. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 22. baranlab.org [baranlab.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
Technical Support Center: Synthesis of Dioxaspirooctanes
Welcome to the technical support center for the synthesis of dioxaspirooctanes. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important structural motifs. Dioxaspirooctanes are prevalent in numerous biologically active natural products, and their efficient synthesis is a critical aspect of medicinal chemistry and drug discovery.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation of side products. The information presented here is grounded in established mechanistic principles and practical laboratory experience to ensure scientific integrity and experimental success.
Troubleshooting Guide: Side Reactions
The acid-catalyzed spiroketalization is a cornerstone of dioxaspirooctane synthesis.[3][4] However, the reaction conditions that promote the desired cyclization can also lead to a variety of unwanted side reactions. This section details common issues, their probable causes, and actionable solutions.
Problem 1: Formation of Enol Ethers
Symptoms:
-
Presence of signals in the 1H NMR spectrum in the vinyl region (δ 4.5-6.5 ppm).
-
Unexpected peaks in GC-MS or LC-MS corresponding to the mass of an isomer of the starting material or a dehydrated product.
-
Reduced yield of the desired dioxaspirooctane.
Probable Cause: Incomplete cyclization or elimination of one of the hydroxyl groups can lead to the formation of stable enol ether side products. This is particularly prevalent under harsh acidic conditions or at elevated temperatures, which favor elimination pathways. The mechanism involves the protonation of a hydroxyl group, followed by the loss of water to form an oxocarbenium ion. If the second nucleophilic attack by the other hydroxyl group is slow, deprotonation at an adjacent carbon can occur, leading to the enol ether.
Suggested Solution:
Protocol: Minimizing Enol Ether Formation
-
Catalyst Selection: Employ milder Brønsted or Lewis acids. Catalysts such as pyridinium p-toluenesulfonate (PPTS) or scandium triflate (Sc(OTf)3) are often effective at promoting spiroketalization without causing significant dehydration.[5] Chiral phosphoric acids have also been shown to be effective catalysts, offering the potential for enantioselective reactions.[6][7][8]
-
Temperature Control: Maintain the reaction at the lowest effective temperature. Often, room temperature or even lower temperatures are sufficient for the reaction to proceed to completion over a longer period.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the degradation of the product.
-
Solvent Choice: Use an aprotic solvent to disfavor proton-transfer-mediated elimination reactions. Dichloromethane or tetrahydrofuran are common choices.
Problem 2: Formation of Polymeric Byproducts
Symptoms:
-
Observation of a baseline smear or insoluble material in the crude reaction mixture.
-
Difficulty in purifying the desired product by column chromatography.
-
Low overall recovery of material after workup.
Probable Cause: Intermolecular reactions between precursor molecules can lead to the formation of oligomers or polymers. This is more likely to occur at higher concentrations or when the intramolecular cyclization is kinetically disfavored. The reactive oxocarbenium ion intermediate can be trapped by a hydroxyl group from another molecule instead of the one within the same molecule.
Suggested Solution:
Protocol: Favoring Intramolecular Cyclization
-
High Dilution Conditions: Perform the reaction at a low concentration (typically 0.01-0.05 M) to favor the intramolecular reaction over intermolecular side reactions. This can be achieved by the slow addition of the substrate to a solution of the catalyst.
-
Use of a Template: In some cases, a template effect can be utilized to pre-organize the substrate for intramolecular cyclization. This is a more advanced technique and is highly substrate-dependent.
Problem 3: Incomplete Reaction or Low Conversion
Symptoms:
-
Significant amount of starting material remaining after a prolonged reaction time.
-
Low yield of the desired dioxaspirooctane.
Probable Cause: Several factors can contribute to low conversion rates:
-
Insufficiently active catalyst: The chosen acid catalyst may not be strong enough to promote the reaction efficiently.
-
Presence of water: Water can compete with the hydroxyl groups for the catalyst and can also hydrolyze the intermediate hemiacetal, shifting the equilibrium away from the product.
-
Steric hindrance: Sterically hindered substrates may react slowly.
Suggested Solution:
Protocol: Driving the Reaction to Completion
-
Catalyst Screening: If a mild catalyst is ineffective, a stronger acid such as p-toluenesulfonic acid (p-TsOH) or camphor-sulfonic acid (CSA) may be necessary. A catalytic amount is typically sufficient.
-
Water Removal: Ensure all reagents and solvents are anhydrous. The use of a Dean-Stark apparatus or the addition of molecular sieves can effectively remove water generated during the reaction.
-
Increased Temperature: If lower temperatures result in low conversion, cautiously increasing the reaction temperature may be required. However, this should be balanced with the risk of promoting side reactions like enol ether formation.
-
Protecting Group Strategy: For complex molecules with multiple reactive sites, a protecting group strategy may be necessary to ensure that only the desired functional groups participate in the spiroketalization.[9][10][11][12]
Data Summary: Catalyst and Condition Optimization
| Catalyst | Typical Concentration | Temperature (°C) | Common Side Products |
| p-TsOH | 0.05 - 0.2 eq. | 25 - 80 | Enol ethers, polymers |
| PPTS | 0.1 - 0.5 eq. | 25 - 60 | Lower incidence of side products |
| Sc(OTf)3 | 0.01 - 0.1 eq. | 0 - 25 | Generally clean reactions |
| Chiral Phosphoric Acids | 0.05 - 0.2 eq. | 0 - 25 | Potential for asymmetric induction[6] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right starting materials for my desired dioxaspirooctane?
The structure of the dioxaspirooctane dictates the choice of the precursor. The synthesis generally involves the acid-catalyzed reaction of a diol or triol with a ketone or an aldehyde.[4] For example, the synthesis of a 1,6-dioxaspiro[4.5]decane derivative would typically start from a precursor containing a five-membered ring and a side chain with two hydroxyl groups that can cyclize with a ketone.[2][13]
Q2: What are the best methods for purifying dioxaspirooctanes?
Purification of dioxaspirooctanes can often be achieved by standard techniques.[14]
-
Column Chromatography: This is the most common method. The choice of solvent system (e.g., hexane/ethyl acetate) will depend on the polarity of the specific dioxaspirooctane.[14]
-
Distillation: For volatile and thermally stable dioxaspirooctanes, distillation under reduced pressure can be an effective purification method.[5]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can provide highly pure material.
Q3: Can I control the stereochemistry at the spirocyclic center?
Yes, controlling the stereochemistry is a key challenge and a significant area of research in dioxaspirooctane synthesis. Several strategies can be employed:
-
Substrate Control: The inherent stereochemistry of the starting material can direct the stereochemical outcome of the cyclization.
-
Chiral Catalysts: The use of chiral Brønsted acids, such as chiral phosphoric acids, can induce enantioselectivity in the spiroketalization reaction.[6][7][8]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can influence the facial selectivity of the cyclization.
Q4: What is the role of protecting groups in dioxaspirooctane synthesis?
Protecting groups are crucial when dealing with complex molecules that have multiple functional groups that could potentially react under the acidic conditions of spiroketalization.[9][10][11][12] For instance, if a molecule contains other acid-sensitive groups like other alcohols or amines, these must be "protected" before the spiroketalization and then "deprotected" after the desired reaction is complete.[15] This ensures the chemoselectivity of the reaction.
Visualizing the Reaction Pathway
The following diagram illustrates the general mechanism for the acid-catalyzed formation of a dioxaspirooctane and the competing side reaction leading to an enol ether.
Caption: Desired vs. Side Reaction Pathways.
This guide provides a foundational understanding of the common side reactions encountered during the synthesis of dioxaspirooctanes and offers practical solutions to mitigate these issues. For more specific challenges, consulting the primary literature for analogous systems is highly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric spiroacetalization catalysed by confined Brønsted acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 11. jocpr.com [jocpr.com]
- 12. media.neliti.com [media.neliti.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Binding Affinity of Novel 5,8-Dioxaspiro[3.4]octane-2-carboxylic Acid Derivatives
For researchers and drug development professionals, the synthesis of a novel chemical series like the 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid derivatives represents the first step in a long journey. The spirocyclic core offers a rigid, three-dimensional scaffold that can explore chemical space in ways that traditional flat aromatic systems cannot. However, the true potential of these compounds can only be unlocked through rigorous biophysical characterization. A critical component of this is the validation and quantification of their binding affinity to the intended biological target.
This guide provides an in-depth comparison of key methodologies for validating the binding affinity of these novel derivatives. It is structured to provide not just the "how," but the "why," explaining the causality behind experimental choices to ensure that the data you generate is robust, reproducible, and, most importantly, trustworthy.
The Imperative of Orthogonal Validation in Binding Affinity Measurement
In the realm of drug discovery, no single experimental technique is infallible. Each method possesses its own set of inherent assumptions and potential for artifacts. Therefore, a multi-pronged, or "orthogonal," approach to validating binding affinity is not just best practice; it is a necessity for making high-stakes decisions in a drug development pipeline. By confirming a binding event with two or more techniques that rely on different physical principles, we can significantly increase our confidence that the observed interaction is genuine and not an artifact of the assay technology.
This guide will focus on three industry-standard, label-free techniques that provide high-fidelity data on molecular interactions:
-
Isothermal Titration Calorimetry (ITC): The gold standard for thermodynamic characterization.
-
Surface Plasmon Resonance (SPR): A powerful tool for real-time kinetic analysis.
-
Fluorescence Polarization (FP): A versatile solution-based method suitable for higher-throughput screening.
We will explore the theoretical underpinnings of each technique, provide detailed experimental protocols, and compare their respective strengths and weaknesses in the context of characterizing our novel this compound derivatives.
Isothermal Titration Calorimetry (ITC): A Direct Measure of Binding Thermodynamics
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[1][2][3] This allows for the determination of not only the binding affinity (KD) but also the stoichiometry (n) and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS), in a single experiment.[4][5]
The principle of ITC is based on titrating a solution of the ligand (one of our novel derivatives) into a cell containing the target protein.[2] The heat change upon binding is measured by a sensitive calorimeter.[3] By plotting the heat change against the molar ratio of ligand to protein, a binding isotherm is generated, which can be fitted to a binding model to extract the thermodynamic parameters.[2]
Causality Behind Experimental Choices in ITC
The choice of ITC as a primary validation method is driven by its direct, label-free nature. It measures the intrinsic heat of binding, requiring no modification of the protein or ligand, thus providing a true representation of the interaction in solution.[3] The thermodynamic data obtained can provide deep insights into the driving forces of the interaction (e.g., whether it is enthalpy- or entropy-driven), which is invaluable for structure-activity relationship (SAR) studies.[4]
Experimental Protocol: ITC
Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic profile (ΔH, ΔS) of a this compound derivative binding to its target protein.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the purified target protein (e.g., 20 µM) in a suitable buffer (e.g., PBS or HEPES).
-
Prepare a concentrated solution of the this compound derivative (e.g., 200 µM) in the exact same buffer to avoid heat of dilution artifacts.
-
Thoroughly degas both solutions to prevent air bubbles from interfering with the measurement.
-
-
Instrument Setup:
-
Set the calorimeter to the desired experimental temperature (e.g., 25°C).
-
Load the protein solution into the sample cell and the derivative solution into the injection syringe.
-
-
Titration:
-
Perform a series of small, precise injections (e.g., 2 µL each) of the derivative solution into the sample cell.
-
Allow the system to reach equilibrium after each injection before proceeding to the next.
-
-
Data Analysis:
-
Integrate the heat change associated with each injection.
-
Plot the integrated heat data against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate KD, n, and ΔH. The change in entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS, where ΔG = -RTln(KA) and KA = 1/KD.
-
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Hypothetical Data Table: ITC
| Derivative | KD (µM) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Compound A | 1.5 | 0.98 | -8.5 | 0.5 |
| Compound B | 5.2 | 1.03 | -4.2 | -3.1 |
| Compound C | 0.8 | 0.95 | -9.8 | 1.2 |
Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding
SPR is a label-free optical technique used to measure molecular interactions in real time.[6] It is based on the detection of changes in the refractive index at the surface of a sensor chip when an analyte binds to a ligand that has been immobilized on the chip.[7][8] This technique provides not only the equilibrium dissociation constant (KD) but also the association (ka or kon) and dissociation (kd or koff) rate constants.[6][8]
In a typical SPR experiment, the target protein (ligand) is immobilized on the sensor chip, and a solution containing the small molecule derivative (analyte) is flowed over the surface.[6] The binding event is monitored as a change in resonance units (RU) over time, generating a sensorgram.[9]
Causality Behind Experimental Choices in SPR
SPR is an excellent choice for an orthogonal validation method and for lead optimization because it provides kinetic information.[10] Understanding the on- and off-rates of a compound can be as important as its affinity. For example, a compound with a slow off-rate may have a prolonged duration of action in vivo. SPR is also highly sensitive, making it suitable for detecting the binding of low molecular weight compounds like our derivatives.[11]
Experimental Protocol: SPR
Objective: To determine the binding kinetics (kon, koff) and affinity (KD) of a this compound derivative to its target protein.
Methodology:
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the chip surface (e.g., with a mixture of EDC and NHS).
-
Inject the purified target protein over the surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters (e.g., with ethanolamine). A reference flow cell is typically prepared in the same way but without protein immobilization.[6]
-
-
Binding Analysis:
-
Prepare a series of dilutions of the derivative in running buffer (e.g., HBS-EP+).
-
Inject the derivative solutions over both the reference and protein-immobilized flow cells at a constant flow rate.
-
Monitor the association phase as the derivative binds to the protein.
-
Switch back to running buffer and monitor the dissociation phase.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff.
-
Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (KD = koff / kon).
-
Caption: Workflow for Surface Plasmon Resonance (SPR).
Hypothetical Data Table: SPR
| Derivative | kon (104 M-1s-1) | koff (10-3 s-1) | KD (µM) |
| Compound A | 8.2 | 1.2 | 1.5 |
| Compound B | 3.5 | 18.2 | 5.2 |
| Compound C | 9.5 | 0.76 | 0.8 |
Fluorescence Polarization (FP): A High-Throughput Solution-Based Assay
Fluorescence Polarization (FP) is a solution-based technique that measures changes in the apparent size of a fluorescent molecule as it binds to a larger partner.[12][13] The principle is based on the rotational motion of molecules.[12] A small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution and, when excited with polarized light, emits depolarized light. When the tracer binds to a larger protein, its rotation slows down, and the emitted light remains more polarized.[12][14]
For validating our derivatives, a competitive FP assay is most suitable. Here, the derivative (unlabeled) competes with a known fluorescent ligand (tracer) for binding to the target protein. Increasing concentrations of an effective derivative will displace the tracer, causing a decrease in polarization.[14]
Causality Behind Experimental Choices in FP
FP is an excellent choice for primary screening or for situations where higher throughput is needed.[15] It is a homogeneous assay, meaning it doesn't require immobilization or separation steps, which simplifies the workflow.[16] The main prerequisite is the availability of a suitable fluorescent probe that binds to the target with an appropriate affinity.
Experimental Protocol: Competitive FP
Objective: To determine the binding affinity (as an IC50 or Ki value) of a this compound derivative by its ability to displace a fluorescent tracer from the target protein.
Methodology:
-
Assay Development:
-
Synthesize or procure a fluorescently labeled version of a known binder to the target protein (the "tracer").
-
Determine the KD of the tracer for the target protein in a direct binding FP experiment.
-
Optimize the concentrations of the target protein and tracer to give a stable and sufficiently high polarization signal.
-
-
Competition Assay:
-
In a multi-well plate, add fixed concentrations of the target protein and the fluorescent tracer to each well.
-
Add a serial dilution of the this compound derivative to the wells.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization in each well using a plate reader equipped with polarizing filters.
-
-
Data Analysis:
-
Plot the polarization values against the logarithm of the derivative concentration.
-
Fit the resulting dose-response curve to a sigmoidal model to determine the IC50 value (the concentration of derivative that displaces 50% of the tracer).
-
The IC50 can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, provided the KD of the tracer is known.
-
Caption: Workflow for a Competitive Fluorescence Polarization (FP) Assay.
Hypothetical Data Table: Competitive FP
| Derivative | IC50 (µM) | Calculated Ki (µM) |
| Compound A | 3.1 | 1.6 |
| Compound B | 10.5 | 5.3 |
| Compound C | 1.6 | 0.8 |
Comparative Analysis and Senior Scientist's Recommendation
Each of these techniques offers a unique window into the binding event. The choice of which to use, and when, depends on the specific goals of the study.
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Fluorescence Polarization (FP) |
| Principle | Measures heat of binding | Measures change in refractive index | Measures change in rotational speed |
| Key Output | KD, n, ΔH, ΔS[1][4] | KD, kon, koff[6][8] | IC50, Ki[16] |
| Label Requirement | Label-free[3] | Label-free (analyte)[7] | Requires fluorescent tracer[12] |
| Throughput | Low | Medium | High |
| Sample Consumption | High (protein & ligand) | Low (analyte), High (protein for immobilization) | Low |
| Key Advantage | Full thermodynamic profile[5] | Real-time kinetics[9] | Homogeneous, high-throughput[15] |
| Key Limitation | Low throughput, high sample needs | Immobilization can affect protein | Requires a suitable fluorescent probe |
Recommendation:
For a newly synthesized library of this compound derivatives, a tiered approach is recommended for efficient and robust validation of binding affinity.
-
Primary Screening: If a suitable fluorescent probe is available or can be developed, a competitive Fluorescence Polarization (FP) assay is an excellent starting point for screening the entire library. It is fast, consumes minimal material, and can rapidly identify active compounds and provide an initial rank-ordering based on their IC50 values.
-
Orthogonal Validation and Kinetic Characterization: Hits identified from the primary screen should be validated using an orthogonal method. Surface Plasmon Resonance (SPR) is the ideal choice for this step. It will not only confirm the binding but also provide crucial kinetic data (kon and koff) that can help differentiate between compounds with similar affinities but different binding mechanisms.
-
In-Depth Thermodynamic Analysis: For the most promising lead candidates, Isothermal Titration Calorimetry (ITC) should be employed. The detailed thermodynamic information it provides is invaluable for understanding the structure-activity relationship (SAR) at a deep, mechanistic level. This data can guide the next round of medicinal chemistry efforts to optimize the enthalpic and entropic contributions to binding, leading to more potent and specific drug candidates.
By following this structured, multi-technique approach, researchers can confidently validate the binding affinity of their novel compounds, generate a rich dataset to guide optimization, and build a solid foundation for successful drug development.
References
- 1. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 4. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 5. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 6. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 7. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. affiniteinstruments.com [affiniteinstruments.com]
- 10. nicoyalife.com [nicoyalife.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to In Vitro ADME: Spirocyclic Compounds vs. Linear Counterparts
In the modern era of drug discovery, the mantra has shifted from "potency is king" to a more nuanced understanding that a compound's success is dictated by a delicate balance of efficacy, safety, and pharmacokinetics. A significant portion of clinical failures can be traced back to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] Consequently, the early, accurate assessment of a compound's ADME profile is paramount to de-risk drug candidates and streamline the path to the clinic.[2][3][4]
A prevailing strategy in medicinal chemistry to improve drug-like properties is the so-called "escape from flatland"—a deliberate move away from flat, aromatic, sp2-rich structures towards more three-dimensional, sp3-rich scaffolds.[5][6] Spirocyclic compounds, defined by two or more rings linked by a single common atom, are at the forefront of this movement.[5] Their rigid, well-defined three-dimensional structures offer a compelling alternative to their more flexible, linear counterparts.
This guide provides a comparative analysis of the in vitro ADME properties of spirocyclic scaffolds versus traditional linear motifs. We will explore the causal relationships between molecular architecture and key pharmacokinetic indicators, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a robust framework for decision-making.
The Structural Imperative: Why 3D Architecture Matters
The fundamental difference between spirocyclic and linear compounds lies in their topology and conformational freedom.[7] Linear or simple cyclic structures often possess significant conformational flexibility, allowing them to adopt numerous shapes. In contrast, spirocycles lock the conformation of the molecule, providing a rigid framework that can precisely orient functional groups for target interaction.[8] This rigidity has profound implications for a molecule's physicochemical properties.
A key descriptor in this context is the fraction of sp3 hybridized carbons (Fsp3) . An increase in Fsp3 generally correlates with improved aqueous solubility, enhanced metabolic stability, and a higher probability of clinical success.[6] Spirocyclic scaffolds are an excellent method for increasing Fsp3, thereby imparting a more favorable, three-dimensional character to a molecule compared to its "flatter" linear analog.[5][6]
Caption: Structural transition from a flexible linear to a rigid spirocyclic scaffold.
Comparative Analysis of Key In Vitro ADME Properties
We will now dissect four critical in vitro ADME parameters, comparing the typical performance of spirocyclic compounds to their linear analogs and providing the experimental framework for their assessment.
Aqueous Solubility
Solubility is a gatekeeper property; a compound must be in solution to be absorbed and to interact with its target.[9][10] Poor solubility can cripple bioassays, complicate formulation for in vivo studies, and lead to poor bioavailability.[11]
Causality & Comparison: The impact of spirocyclization on solubility is nuanced. Highly planar, rigid linear molecules often exhibit strong intermolecular interactions, leading to a stable crystal lattice that is difficult to break, resulting in low solubility. By introducing a spirocenter, the planarity is disrupted. This three-dimensional twist can interfere with efficient crystal packing, potentially reducing the crystal lattice energy and thereby improving aqueous solubility.[12] However, this is not a universal rule; the introduction of large, greasy spirocyclic systems can also decrease solubility. The key is the balance between disrupting crystallinity and managing lipophilicity.[5] Azaspirocycles, for example, have demonstrated higher solubility compared to their piperazine or morpholine counterparts.[8]
Data Presentation: Solubility
| Compound Pair | Structure Type | Kinetic Solubility (μg/mL) at pH 7.4 |
|---|---|---|
| Pair 1 | Linear Analog | 15 |
| Spirocyclic Analog | 75 | |
| Pair 2 | Linear Analog | 120 |
| Spirocyclic Analog | 95 |
Note: Data is illustrative and represents typical trends.
Experimental Protocol: Kinetic Aqueous Solubility via Nephelometry This high-throughput method is ideal for early discovery, assessing how compounds behave when transitioning from a DMSO stock solution to an aqueous buffer.[13][14]
-
Compound Preparation: Prepare 10 mM stock solutions of the test compounds in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solutions.
-
Addition to Buffer: Add a small volume (e.g., 2 μL) of each DMSO solution to a microtiter plate containing aqueous buffer (e.g., 198 μL of Phosphate-Buffered Saline, pH 7.4). The final DMSO concentration should be ≤1%.[9]
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.
-
Detection: Measure the turbidity of each well using a laser nephelometer, which detects light scattering from any precipitated particles.[10][14]
-
Quantification: The lowest concentration at which precipitation is detected is reported as the kinetic solubility.
Membrane Permeability
For oral drugs, the ability to passively diffuse across the intestinal epithelium is critical for absorption.[15] Permeability assays predict this absorption potential.
Causality & Comparison: Permeability is governed by a trade-off between lipophilicity, size, and polarity. While linear compounds can adopt a conformation that minimizes polarity to enter the lipid bilayer, their flexibility can also be a liability, leading to a high energetic cost to de-solvate. The rigid nature of spirocycles means they have a lower conformational penalty to pay upon entering the membrane. Their 3D structure can also shield polar functional groups, presenting a more lipophilic face to the membrane. However, the increased sp3 character and potential for new polar vectors can sometimes reduce permeability if not carefully managed.
Data Presentation: Permeability
| Compound Pair | Structure Type | PAMPA Permeability (Pₑ, 10⁻⁶ cm/s) |
|---|---|---|
| Pair 1 | Linear Analog | 0.8 (Low) |
| Spirocyclic Analog | 5.2 (Moderate) | |
| Pair 2 | Linear Analog | 12.5 (High) |
| Spirocyclic Analog | 9.8 (High) |
Note: Data is illustrative. PAMPA is a model for passive diffusion only.[15]
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA) PAMPA is a cell-free, high-throughput assay that models passive transcellular diffusion.[16] It measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment.
-
Membrane Preparation: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 5 μL of 1% lecithin in dodecane).
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (e.g., 300 μL PBS, pH 7.4) which may contain 5% DMSO to act as a sink.
-
Prepare Donor Plate: Add the test compounds (e.g., 150 μL of a 10 μM solution in PBS) to the lipid-coated donor plate wells.
-
Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the assembly at room temperature for 10-20 hours.
-
Analysis: After incubation, separate the plates. Determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.[15]
-
Calculation: Calculate the effective permeability coefficient (Pₑ) using the concentrations and known assay parameters (well volume, membrane area, incubation time).[17]
Metabolic Stability
The liver is the body's primary metabolic hub, where enzymes, particularly the Cytochrome P450 (CYP) family, work to clear foreign compounds.[18] High metabolic instability leads to rapid clearance and poor in vivo exposure.
Causality & Comparison: This is where spirocyclic compounds often demonstrate a distinct advantage. The quaternary carbon at the spiro-center is inherently non-metabolizable. Furthermore, the rigid 3D structure can sterically shield adjacent, metabolically labile positions from the active sites of CYP enzymes.[8] Linear compounds, with their conformational flexibility, may more readily expose multiple sites to enzymatic attack. By replacing a metabolically vulnerable group (like a gem-dimethyl) with a spirocycle, medicinal chemists can effectively block a "soft spot" and significantly enhance metabolic stability.[6]
Data Presentation: Metabolic Stability
| Compound Pair | Structure Type | In Vitro Half-Life (t½, min) in HLM | Intrinsic Clearance (CLᵢₙₜ, μL/min/mg) |
|---|---|---|---|
| Pair 1 | Linear Analog | 8 | 173 (High) |
| Spirocyclic Analog | >60 | <11.5 (Low) | |
| Pair 2 | Linear Analog | 25 | 55 (Moderate) |
| Spirocyclic Analog | 55 | 25 (Low-Moderate) |
Note: Data is illustrative. HLM = Human Liver Microsomes.
Experimental Protocol: Liver Microsomal Stability Assay This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are subcellular fractions containing key metabolic enzymes.[18][19]
-
Prepare Reaction Mixture: In a 96-well plate, prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer (pH 7.4), and the test compound (e.g., 1 µM final concentration).[18][19]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding a cofactor solution, typically NADPH (1 mM final concentration).[18] A control incubation without NADPH should be run in parallel to check for non-enzymatic degradation.[20]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.[18]
-
Terminate Reaction: Stop the reaction immediately by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[19]
-
Sample Processing: Centrifuge the samples to precipitate the protein.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ).[21]
Plasma Protein Binding (PPB)
Once in the bloodstream, drugs can bind to plasma proteins like albumin. Only the unbound (free) drug is available to distribute to tissues, interact with the target, and be cleared.[20][22]
Causality & Comparison: PPB is primarily driven by lipophilicity and specific ionic or hydrogen-bonding interactions. The effect of spirocyclization on PPB is less predictable than for metabolic stability. By increasing Fsp3, spirocycles can sometimes lower lipophilicity, which may in turn reduce non-specific binding to albumin and decrease PPB.[8] However, the unique 3D vectoral presentation of functional groups in a rigid spirocycle could also create a new, high-affinity binding interaction with plasma proteins. The goal is to avoid excessively high binding (>99.5%), which can limit the free drug concentration to sub-therapeutic levels.
Data Presentation: Plasma Protein Binding
| Compound Pair | Structure Type | Fraction Unbound (fu, %) in Human Plasma |
|---|---|---|
| Pair 1 | Linear Analog | 0.8% (Highly Bound) |
| Spirocyclic Analog | 4.5% (Moderately Bound) | |
| Pair 2 | Linear Analog | 12.0% (Low Binding) |
| Spirocyclic Analog | 9.5% (Low Binding) |
Note: Data is illustrative.
Experimental Protocol: Rapid Equilibrium Dialysis (RED) The RED method is a widely accepted standard for determining the fraction of unbound drug in plasma.[23]
-
Prepare Samples: Spike human plasma with the test compound at a known concentration (e.g., 1-10 µM).[22]
-
Load RED Device: The RED device consists of inserts with two chambers separated by a semipermeable dialysis membrane (MWCO 8-14 kDa). Add the compound-spiked plasma to one chamber (the sample chamber).[22][23]
-
Add Buffer: Add dialysis buffer (PBS, pH 7.4) to the other chamber.[22]
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-8 hours to allow the free drug to reach equilibrium across the membrane.[22][24]
-
Sampling: After incubation, carefully remove equal volume aliquots from both the plasma and buffer chambers.
-
Matrix Matching: To avoid analytical artifacts, add blank buffer to the plasma aliquot and blank plasma to the buffer aliquot, so both samples have the same final matrix composition.
-
Analysis: Quantify the compound concentration in both matrix-matched samples by LC-MS/MS.
-
Calculation: The percentage of unbound drug is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber, multiplied by 100.
Integrated Strategy and Conclusion
The evaluation of ADME properties is not a piecemeal effort but an integrated cascade. Early, high-throughput assays like kinetic solubility and PAMPA are used to screen large numbers of compounds, while more resource-intensive assays like microsomal stability and PPB are used to characterize the most promising leads.
Caption: A typical in vitro ADME screening cascade in early drug discovery.
References
- 1. vectorb2b.com [vectorb2b.com]
- 2. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 7. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. In Vitro Solubility Assays in Drug Discovery: Ingenta Connect [ingentaconnect.com]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. Solubility Test | AxisPharm [axispharm.com]
- 14. Aqueous Solubility Assay - Enamine [enamine.net]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. bioassaysys.com [bioassaysys.com]
- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. mercell.com [mercell.com]
- 20. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 22. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. enamine.net [enamine.net]
- 24. bio-protocol.org [bio-protocol.org]
- 25. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
A Comparative Guide to the Synthetic Efficacy of Dioxaspirooctane Synthesis Routes
The dioxaspirooctane core, a specific subtype of the spiroketal functional group, is a privileged structural motif embedded in a vast array of biologically significant natural products, from insect pheromones to potent protein phosphatase inhibitors like tautomycin.[1] The rigid, three-dimensional architecture imparted by the spirocyclic system often serves as a crucial pharmacophore, making the stereocontrolled synthesis of these structures a paramount challenge in medicinal chemistry and total synthesis.[2] This guide provides an in-depth comparison of the prevailing synthetic strategies to access dioxaspirooctanes, focusing on the mechanistic underpinnings, relative efficacy, and practical considerations for laboratory application.
The Classical Approach: Acid-Catalyzed Spiroketalization
The most traditional and widely employed method for forming spiroketals is the acid-catalyzed cyclization of a precursor molecule, typically a dihydroxy ketone.[2][3] This approach leverages thermodynamic control to favor the formation of the most stable spiroketal isomer.
Mechanism and Rationale
The reaction proceeds via protonation of the ketone carbonyl, enhancing its electrophilicity. This is followed by two sequential intramolecular nucleophilic attacks by the hydroxyl groups. The process is a dehydration, driving the equilibrium towards the spiroketal product. The stereochemical outcome is dictated by thermodynamic stability, where anomeric and gauche effects typically favor one diastereomer. For instance, the anomeric effect stabilizes conformations where an oxygen lone pair is anti-periplanar to an axial C-O bond at the spirocenter.
This thermodynamic preference is both a strength and a weakness. It provides reliable access to the lowest-energy, most stable spiroketal stereoisomers.[2] However, synthesizing less stable, "non-anomeric" or kinetically favored products via this method is exceptionally challenging.[2]
Efficacy and Limitations
The primary advantage of this route is its operational simplicity. However, the reliance on strong Brønsted or Lewis acids (e.g., TsOH, CSA, HF) presents a significant limitation: the incompatibility with acid-labile functional groups elsewhere in the molecule.[1][2] This often necessitates cumbersome protection-deprotection sequences, reducing overall synthetic efficiency.
Asymmetric Variant: Chiral Phosphoric Acid Catalysis
A significant advancement in acid catalysis involves the use of chiral Brønsted acids, such as BINOL-derived phosphoric acids, to achieve enantioselective spiroketalization.[4] Mechanistic studies, including Hammett analysis and deuterium labeling, suggest that these reactions do not proceed through a long-lived, planar oxocarbenium ion.[5][6] Instead, they follow a highly asynchronous, concerted pathway where the chiral catalyst's conjugate base facilitates a stereoselective intramolecular proton transfer and C-O bond formation.[5][6] This approach provides kinetic control, enabling access to specific enantiomers.
Diagram 1: General Mechanism of Acid-Catalyzed Spiroketalization
Caption: Thermodynamic pathway for spiroketal formation.
Modern Strategies: Transition Metal-Catalyzed Cyclizations
Over the past three decades, transition metal catalysis has emerged as a powerful and mild alternative to traditional acid-catalyzed methods.[1][2] These strategies introduce fundamentally different modes of reactivity, expanding the scope of accessible starting materials and enabling the synthesis of complex molecules under neutral or near-neutral conditions.[3]
Dihydroalkoxylation of Alkynyl Diols
A premier strategy in this class is the cyclization of alkynyl diols.[1][2] In this approach, the alkyne serves as a "latent" ketone, which is inert to many chemical transformations, allowing for its preservation through multiple synthetic steps.[1] The spiroketalization is triggered by an electrophilic, alkyne-philic metal catalyst.
Causality of Catalyst Choice:
-
Gold(I) and Platinum(II): These soft, carbophilic Lewis acids are highly effective at activating the alkyne toward nucleophilic attack by the hydroxyl groups. The reaction proceeds through a 6-endo-dig cyclization pathway.
-
Palladium(II), Iridium(I), Rhodium(I): These metals are also competent catalysts for this transformation.[1][2]
The reaction is typically high-yielding and proceeds under mild conditions, tolerating a wide range of functional groups that would be compromised by strong acids. This has made it a favored method for late-stage spiroketal installation in the total synthesis of natural products.[3]
Diagram 2: Transition Metal-Catalyzed Spiroketalization Workflow
Caption: A mild and functional group tolerant synthetic route.
Other Notable Transition Metal-Mediated Routes
The versatility of transition metals has given rise to a diverse set of synthetic disconnections for spiroketals.[1][7] These include:
-
Ring-Closing Metathesis (RCM): Ruthenium-based catalysts can effect the RCM of precursors containing two olefinic tethers attached to a central ketal, forming the spirocyclic system.
-
Hetero-Diels-Alder Reactions: Catalytic and asymmetric versions of this cycloaddition provide rapid access to the spiroketal core.
-
Oxidative Cyclizations: Palladium-catalyzed reactions can form spiroketals from acyclic precursors through oxidative C-O bond formation.
Comparative Efficacy: A Data-Driven Summary
The choice of synthetic route is ultimately dictated by the specific target molecule, desired stereochemistry, and the presence of other functional groups. The table below summarizes the key performance indicators for the major strategies discussed.
| Feature | Acid-Catalyzed (Traditional) | Chiral Phosphoric Acid | Transition Metal-Catalyzed (e.g., Au, Pt) |
| Control | Thermodynamic | Kinetic, Asymmetric | Kinetic |
| Conditions | Harsh (Strong Acid, Heat) | Mild | Mild, Neutral |
| Functional Group Tolerance | Low (sensitive to acid) | Moderate to High | High |
| Substrate Scope | Primarily Dihydroxy Ketones | Hydroxy Enol Ethers | Alkynyl Diols, Dienes, etc. |
| Stereoselectivity | Favors most stable isomer | High Enantioselectivity | Often High Diastereoselectivity |
| Key Advantage | Simplicity, low cost | Access to specific enantiomers | Mildness, functional group tolerance |
| Key Disadvantage | Poor functional group tolerance | Catalyst cost and availability | Catalyst cost, potential toxicity |
Experimental Protocols
Protocol 1: Classical Acid-Catalyzed Spiroketalization
Objective: To synthesize a simple 1,7-dioxaspiro[5.5]undecane from the corresponding dihydroxy ketone precursor.
-
Preparation: To a solution of 1,11-dihydroxyundecan-6-one (1.0 mmol) in anhydrous toluene (20 mL) in a round-bottom flask equipped with a Dean-Stark apparatus is added p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.05 mmol, 5 mol%).
-
Reaction: The mixture is heated to reflux (approx. 110 °C) and the reaction is monitored by TLC for the disappearance of the starting material. Water is collected in the Dean-Stark trap.
-
Workup: Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium bicarbonate (15 mL). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the target spiroketal.
Protocol 2: Gold-Catalyzed Spiroketalization of an Alkynyl Diol
Objective: To synthesize a spiroketal via the cyclization of an alkynyl diol, demonstrating a mild, modern approach.
-
Preparation: In a nitrogen-flushed Schlenk tube, the alkynyl diol substrate (0.5 mmol) is dissolved in anhydrous dichloromethane (DCM, 10 mL).
-
Catalyst Addition: To this solution is added a gold(I) catalyst, such as [Ph₃PAuNTf₂] (0.01 mmol, 2 mol%). The mixture is stirred at room temperature.
-
Reaction: The reaction progress is monitored by TLC or LC-MS. These reactions are often complete within 1-4 hours at room temperature.
-
Workup: Upon completion, the solvent is removed in vacuo.
-
Purification: The residue is directly purified by flash column chromatography on silica gel. The mildness of the reaction often results in very clean crude products, simplifying purification.
Conclusion
The synthesis of dioxaspirooctanes has evolved significantly from its reliance on classical, thermodynamically controlled acid catalysis. While this traditional method remains useful for robust substrates, its limitations in the context of complex, polyfunctional molecules are significant. The advent of transition metal catalysis has revolutionized the field, providing a suite of mild, highly selective, and versatile methods that operate under kinetic control.[3] In particular, the gold-catalyzed cyclization of alkynyl diols stands out for its exceptional functional group tolerance and reliability.[8] For asymmetric synthesis, chiral phosphoric acids offer a powerful tool for establishing stereocenters with high fidelity. The modern synthetic chemist is now equipped with a diverse toolbox, allowing for a more strategic and efficient approach to the construction of these vital chemical entities.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Recent developments in transition metal-catalysed spiroketalisation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Strategies for Spiroketal Synthesis Based on Transition-Metal Catalysis | Semantic Scholar [semanticscholar.org]
- 8. Recent developments in transition metal-catalysed spiroketalisation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Navigating the Cross-Reactivity Landscape of 5,8-Dioxaspiro[3.4]octane-2-carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals venturing into the therapeutic potential of novel chemical scaffolds, the initial excitement of on-target efficacy is often tempered by the critical need to understand a compound's broader biological interactions. The 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid framework represents a promising, sp³-rich architecture, often associated with improved drug-like properties.[1][2] However, its journey from a promising hit to a viable clinical candidate is paved with rigorous safety and selectivity profiling. Unforeseen off-target interactions are a primary cause of adverse drug reactions (ADRs) and a significant contributor to late-stage drug attrition.[1][3][4]
This guide provides a comprehensive framework for systematically evaluating the cross-reactivity of novel this compound derivatives. We will move beyond theoretical discussions to provide actionable, field-proven insights and detailed experimental protocols. Our objective is to empower you to build a robust selectivity profile for your lead candidates, enabling data-driven decisions and mitigating risks early in the drug discovery pipeline.[1][5]
The Imperative of Early and Systematic Cross-Reactivity Profiling
The interaction of a drug candidate with proteins other than its intended therapeutic target is not merely an academic curiosity; it is a critical determinant of its safety and ultimate clinical success.[1] These off-target effects can range from benign to dose-limiting toxicities.[4][6] The International Council for Harmonisation (ICH) guidelines, specifically S7A and S7B, mandate preclinical safety pharmacology studies to assess the potential for undesirable pharmacodynamic effects on major organ systems.[7][8][9]
A tiered and systematic approach to cross-reactivity screening is the most resource-effective strategy. This begins with broad, cost-effective in vitro panels to flag potential liabilities early, followed by more focused and mechanistically-driven assays for lead optimization.[10][11] This proactive approach allows for the early deselection of promiscuous compounds and guides medicinal chemistry efforts to enhance selectivity.[12][13]
A Tiered Experimental Workflow for Selectivity Profiling
We advocate for a multi-tiered approach to comprehensively assess the selectivity of your this compound derivatives. This workflow is designed to maximize information while conserving resources in the early stages of discovery.
Caption: Tiered workflow for cross-reactivity assessment.
Data Presentation: Comparative Selectivity Profiles
Summarizing screening data in a clear, comparative format is essential for decision-making. Below are hypothetical examples of how to present data for two derivatives from our scaffold of interest, "Compound A" and "Compound B," against a standard safety panel and a kinase panel.
Table 1: Hypothetical Broad Panel Screening Results (% Inhibition at 10 µM)
| Target Class | Target | Compound A | Compound B | Rationale for Inclusion |
| GPCRs | 5-HT₂B | 85% | 15% | Associated with cardiac valvulopathy |
| Dopamine D₂ | 5% | 3% | CNS side effects | |
| Muscarinic M₁ | 12% | 8% | Anticholinergic effects | |
| Ion Channels | hERG | 60% | 5% | Risk of QT prolongation and Torsades de Pointes |
| Caᵥ1.2 | 4% | 2% | Cardiovascular effects | |
| Transporters | SERT | 3% | 1% | Neurotransmitter reuptake modulation |
| Enzymes | COX-2 | 8% | 10% | Anti-inflammatory off-target effects |
| PDE3 | 45% | 7% | Cardiovascular effects |
Interpretation: In this hypothetical scenario, Compound A shows significant liabilities at the 5-HT₂B receptor, the hERG channel, and PDE3. These interactions are concerning due to their association with serious adverse effects. Compound B, in contrast, displays a much cleaner profile, making it a more attractive candidate for progression.
Table 2: Hypothetical Kinase Selectivity Data (Kᵢ in nM)
| Kinase Family | Kinase | Compound A | Compound B |
| Tyrosine Kinase | ABL1 | >10,000 | >10,000 |
| SRC | 8,500 | >10,000 | |
| VEGFR2 | 9,200 | >10,000 | |
| Serine/Threonine Kinase | ROCK1 | 150 | 2,500 |
| PKA | >10,000 | >10,000 | |
| CDK2 | 12,000 | >10,000 |
Interpretation: Here, Compound A shows moderate off-target activity against ROCK1, which could have implications for blood pressure regulation. Compound B demonstrates significantly greater kinase selectivity. This data, combined with the broad panel results, strongly favors the advancement of Compound B.
Experimental Protocols
To ensure the trustworthiness and reproducibility of your findings, rigorous and well-documented protocols are paramount. Below are detailed, step-by-step methodologies for key cross-reactivity assays.
Protocol 1: Radioligand Binding Assay for GPCR Off-Target Identification
This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific G-protein coupled receptor, using the 5-HT₂B receptor as an example.
Objective: To quantify the binding affinity (Kᵢ) of this compound derivatives for the human 5-HT₂B receptor.
Materials:
-
Test compounds (e.g., Compound A, Compound B)
-
Cell membranes expressing recombinant human 5-HT₂B (e.g., from Eurofins Discovery or PerkinElmer)
-
Radioligand: [³H]-LSD
-
Non-specific binding control: Mianserin (10 µM)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.5 mM EDTA
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in assay buffer. The final concentration should range from 0.1 nM to 100 µM.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL Assay Buffer, 25 µL [³H]-LSD, 50 µL membrane preparation.
-
Non-specific Binding: 25 µL Mianserin, 25 µL [³H]-LSD, 50 µL membrane preparation.
-
Test Compound: 25 µL of each test compound dilution, 25 µL [³H]-LSD, 50 µL membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation. The choice of incubation time and temperature is critical and should be optimized based on the known kinetics of the radioligand-receptor interaction to ensure equilibrium is reached.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand. This rapid filtration is crucial to prevent dissociation of the ligand-receptor complex.
-
Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours in the dark.
-
Data Analysis: Measure the radioactivity (in counts per minute, CPM) using a scintillation counter. Calculate the percentage of specific binding for each compound concentration. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.
Caption: Radioligand binding assay workflow.
Protocol 2: In Vitro hERG Patch Clamp Assay
The hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical off-target to assess due to its role in cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias.[2]
Objective: To evaluate the inhibitory effect of this compound derivatives on the hERG potassium channel current using automated patch clamp electrophysiology.
Materials:
-
Test compounds
-
HEK293 cells stably expressing the hERG channel
-
External solution: (in mM) 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH
-
Internal solution: (in mM) 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH 7.2 with KOH
-
Automated patch clamp system (e.g., QPatch or Patchliner)
Procedure:
-
Cell Preparation: Culture hERG-expressing HEK293 cells under standard conditions. On the day of the experiment, detach the cells and prepare a single-cell suspension in the external solution.
-
System Priming: Prime the automated patch clamp system with internal and external solutions.
-
Cell Sealing and Whole-Cell Configuration: The system will automatically capture cells and form giga-ohm seals. Subsequently, membrane rupture is induced to achieve the whole-cell patch clamp configuration. This automated process ensures high throughput and consistency.
-
Baseline Current Recording: Apply a voltage-clamp protocol to elicit hERG tail currents. A typical protocol involves a depolarizing step to +20 mV for 2 seconds to open the channels, followed by a repolarizing step to -50 mV for 2 seconds, during which the characteristic tail current is measured. Record baseline currents for at least 3 minutes to ensure stability.
-
Compound Application: Apply the test compound at increasing concentrations (e.g., 0.1, 1, 10, 30 µM) to the cells. Allow for a 3-5 minute incubation at each concentration to reach steady-state block.
-
Data Acquisition: Record the hERG tail current at each compound concentration.
-
Data Analysis: Measure the peak tail current amplitude at each concentration. Calculate the percentage of current inhibition relative to the baseline. Plot the percent inhibition against the compound concentration and fit the data to a Hill equation to determine the IC₅₀ value.
Caption: Automated hERG patch clamp workflow.
Conclusion and Forward Look
A thorough understanding of a compound's cross-reactivity profile is not an obstacle but a cornerstone of successful drug development. For novel scaffolds like this compound, a proactive, tiered screening strategy is essential to identify and mitigate potential safety liabilities early. By integrating broad panel screening with functional and mechanistic follow-up studies, researchers can build a comprehensive selectivity profile. This data-driven approach not only satisfies regulatory expectations but, more importantly, enables the rational design of safer, more effective medicines. The methodologies and frameworks presented here provide a robust starting point for de-risking your promising compounds and confidently advancing them toward the clinic.
References
- 1. criver.com [criver.com]
- 2. researchgate.net [researchgate.net]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 8. fda.gov [fda.gov]
- 9. criver.com [criver.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 12. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 13. Secondary pharmacology: screening and interpretation of off-target activities - focus on translation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking the Metabolic Stability of Novel Spirocycles
Introduction: The Rise of Spirocycles and the Metabolic Hurdle
In the landscape of modern drug discovery, medicinal chemists are increasingly turning to spirocyclic scaffolds to escape the "flatland" of traditional aromatic compounds.[1] These unique three-dimensional structures, where two rings share a single atom, offer access to novel chemical space and can improve molecular rigidity and physicochemical properties.[2][3][4] However, this structural complexity introduces challenges, particularly concerning metabolic stability—the molecule's susceptibility to being broken down by the body's enzymes.[5][6]
Metabolic stability is a cornerstone of a drug candidate's pharmacokinetic profile, directly influencing its half-life, bioavailability, and potential for toxicity.[5][7][8] A compound that is metabolized too quickly will be cleared from the body before it can exert its therapeutic effect, while one that is metabolized too slowly could accumulate and cause adverse effects.[9] Therefore, a rigorous and systematic approach to benchmarking the metabolic stability of novel spirocycles is not just beneficial; it is essential for de-risking candidates and guiding successful drug development programs.[7][10]
This guide provides a comprehensive framework for researchers to objectively evaluate the metabolic fate of novel spirocycles. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and demonstrate how to interpret data in the context of relevant comparators.
The Metabolic Machinery: Key Players in Drug Biotransformation
Drug metabolism is broadly divided into two phases. Understanding these is critical to designing and interpreting stability assays.
-
Phase I Metabolism: This phase involves the introduction or unmasking of functional groups (e.g., hydroxylation, oxidation). The primary enzymatic drivers are the Cytochrome P450 (CYP450) superfamily of enzymes, which are abundant in the liver and responsible for the metabolism of over 90% of clinical drugs.[11][12][13][14] Six main enzymes—CYP3A4, 2D6, 2C9, 2C19, 1A2, and 2E1—are responsible for the bulk of this activity.[12][13]
-
Phase II Metabolism: This phase involves conjugation reactions, where an endogenous molecule is attached to the drug or its Phase I metabolite, greatly increasing its water solubility for easier excretion.[9] Key enzymes include UDP-glucuronosyltransferases (UGTs) , which catalyze glucuronidation, a major clearance pathway for many drugs.[15][16][17][18]
Spirocyclic scaffolds, with their rigid, sp³-hybridized structures, can sometimes block access to metabolic sites, leading to enhanced stability compared to more flexible, planar analogs.[1][3][19] However, they can also present unexpected metabolic "soft spots." A multi-tiered experimental approach is the only way to truly understand these liabilities.
A Tiered Approach to Assessing Metabolic Stability
A robust evaluation of metabolic stability begins with high-throughput in vitro screens and progresses to more complex, physiologically relevant systems for the most promising compounds.
Tier 1: High-Throughput Screening with Human Liver Microsomes (HLM)
Causality & Rationale: The HLM assay is the workhorse of early drug discovery for assessing metabolic stability.[20] Microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes. They are enriched with CYP450 enzymes, making this a cost-effective and rapid method to specifically assess Phase I metabolic liability.[20][21][22] By measuring the rate of disappearance of the parent compound, we can calculate its intrinsic clearance (CLint), a direct measure of how efficiently the liver enzymes can metabolize the drug in the absence of other physiological factors.[23][24]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption [label="Workflow for Human Liver Microsomal (HLM) Stability Assay.", shape=plaintext, fontsize=11];
-
Reagent Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Thaw a commercial pool of human liver microsomes (e.g., from BioIVT) at 37°C and dilute to a working concentration of 1 mg/mL in the phosphate buffer. Keep on ice.[25]
-
Prepare an NADPH regenerating system solution (Cofactor Mix) containing 3.3 mM MgCl₂, 3 mM NADPН, 5.3 mM glucose-6-phosphate, and 0.67 U/mL glucose-6-phosphate dehydrogenase in buffer.[26]
-
Prepare 1 µM working solutions of test compounds and controls by diluting from DMSO stocks into the buffer. The final organic solvent concentration should be ≤1%.[26]
-
-
Incubation Procedure:
-
In a 96-well plate, add the microsomal solution and the compound solution. Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[27]
-
Initiate the metabolic reaction by adding the pre-warmed Cofactor Mix.[27]
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for analytical normalization).[20][27]
-
Include a "-NADPH" control where the cofactor mix is replaced with buffer to check for non-CYP-mediated degradation.[26]
-
-
Sample Analysis:
Tier 2: Comprehensive Profiling with Cryopreserved Hepatocytes
Causality & Rationale: While microsomes are excellent for assessing Phase I metabolism, they lack the complete metabolic machinery of a liver cell. Hepatocytes (intact liver cells) contain both Phase I and Phase II enzymes, as well as the necessary cofactors and transporters, offering a more physiologically relevant in vitro system.[28][29][30] This assay is considered the "gold standard" for in vitro evaluation and provides a more accurate prediction of hepatic clearance because it accounts for a broader range of metabolic pathways.[31]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption [label="Workflow for Cryopreserved Hepatocyte Stability Assay.", shape=plaintext, fontsize=11];
-
Cell Preparation:
-
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.
-
Transfer to pre-warmed incubation medium (e.g., Williams' Medium E with supplements).[28]
-
Centrifuge gently to pellet the cells and remove cryopreservation medium. Resuspend in fresh medium.
-
Determine cell viability and density using a method like Trypan Blue exclusion. Viability should be >80%.
-
Dilute the cell suspension to the desired final density (e.g., 0.5 x 10⁶ viable cells/mL).[28]
-
-
Incubation Procedure:
-
Dispense the hepatocyte suspension into a multi-well plate (e.g., 12- or 24-well).
-
Add the test compound (final concentration typically 1 µM).
-
Place the plate in a humidified incubator at 37°C with 5% CO₂ on an orbital shaker to keep cells in suspension.[28]
-
At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots and quench the reaction with ice-cold acetonitrile containing an internal standard.[28]
-
-
Sample Analysis:
-
Process and analyze samples via LC-MS/MS as described in the HLM protocol.
-
Tier 3: Plasma Stability Assessment
Causality & Rationale: Beyond the liver, blood plasma contains enzymes, such as esterases and hydrolases, that can degrade certain drug molecules.[32][33][34] This is particularly relevant for prodrugs designed to be activated in the blood or for compounds containing susceptible functional groups like esters or amides.[32] This assay is crucial for ensuring that a compound remains intact in circulation long enough to reach its target, especially for intravenously administered drugs.
-
Reagent Preparation:
-
Thaw frozen pooled human plasma at 37°C.
-
Prepare 1 µM working solutions of test compounds in plasma.
-
-
Incubation Procedure:
-
Sample Analysis:
-
Process and analyze samples via LC-MS/MS as described in the previous protocols.
-
Benchmarking: The Power of Comparison
The stability data for a novel spirocycle is only meaningful when placed in context. A robust benchmarking strategy is non-negotiable.
Selection of Comparators:
-
Non-spirocyclic Analog: An acyclic or monocyclic compound with a similar pharmacophore and physicochemical properties. This directly tests the hypothesis that the spirocyclic core imparts metabolic stability.
-
Established Drugs: Include well-characterized drugs as controls.
-
High-Turnover (Labile) Control: Verapamil or Dextromethorphan (for HLM/Hepatocytes). Their rapid metabolism confirms the enzymatic activity of the test system.
-
Low-Turnover (Stable) Control: Warfarin or Carbamazepine. Their stability provides a baseline for a highly persistent compound.
-
Plasma Instability Control: Propantheline (contains a labile ester group) for the plasma stability assay.
-
Data Analysis and Interpretation
The primary outputs from these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
Calculate Half-Life (t½):
-
Plot the natural logarithm (ln) of the percent of parent compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
t½ (min) = 0.693 / |-k|
-
-
Calculate Intrinsic Clearance (CLint):
These CLint values can then be used in more complex models to predict in vivo human hepatic clearance.[36][37]
Example Data Presentation
All quantitative data should be summarized in a clear, comparative table.
| Compound | Assay | t½ (min) | CLint | % Remaining @ 120 min |
| Novel Spiro-X | HLM | 95 | 15.3 µL/min/mg | 42% |
| Hepatocytes | 72 | 21.1 µL/min/10⁶ cells | 31% | |
| Plasma | >120 | - | 98% | |
| Non-spiro Analog | HLM | 25 | 58.2 µL/min/mg | 8% |
| Hepatocytes | 18 | 88.5 µL/min/10⁶ cells | <5% | |
| Plasma | >120 | - | 99% | |
| Verapamil | HLM | 8 | 181.5 µL/min/mg | <1% |
| Warfarin | HLM | >120 | <11.5 µL/min/mg | 95% |
| Propantheline | Plasma | 15 | - | 6% |
Interpretation: In this hypothetical example, "Novel Spiro-X" shows significantly improved metabolic stability in both liver microsomes and hepatocytes compared to its non-spirocyclic analog, strongly suggesting the spirocyclic core is blocking a key metabolic site. Both compounds are stable in plasma.
Beyond Stability: The Importance of Metabolite Identification (Met-ID)
Determining that a compound is unstable is only half the story. The critical next step is to identify how and where the molecule is being metabolized. Metabolite identification (Met-ID) studies use techniques like high-resolution mass spectrometry to elucidate the structures of the metabolites formed during the incubation.[38][39][40][41]
This information is invaluable for Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) studies.[6] By identifying the metabolic "soft spot," medicinal chemists can rationally design the next generation of spirocycles, modifying that specific position to block metabolism while preserving pharmacological activity.
dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption [label="Potential Metabolic Pathways for a Novel Spirocycle.", shape=plaintext, fontsize=11];
Conclusion
Benchmarking the metabolic stability of novel spirocycles requires a systematic, multi-tiered approach that combines high-throughput screening with more physiologically relevant models. By employing validated protocols for microsomal, hepatocyte, and plasma stability, and by contextualizing the data against carefully chosen comparators, researchers can build a comprehensive profile of a compound's metabolic liabilities. This rigorous, data-driven strategy is fundamental to identifying robust drug candidates, guiding medicinal chemistry efforts, and ultimately, increasing the probability of success in the complex journey of drug development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 6. longdom.org [longdom.org]
- 7. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 8. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmafocusasia.com [pharmafocusasia.com]
- 11. metabolon.com [metabolon.com]
- 12. The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects | AAFP [aafp.org]
- 13. researchgate.net [researchgate.net]
- 14. dynamed.com [dynamed.com]
- 15. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. UDP-glucuronosyltransferases : Their role in drug metabolism and etoxification | Semantic Scholar [semanticscholar.org]
- 18. UDP-glucuronosyltransferases: Structure, Function and Drug Design Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 20. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 21. merckmillipore.com [merckmillipore.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 27. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 28. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 29. creative-bioarray.com [creative-bioarray.com]
- 30. sygnaturediscovery.com [sygnaturediscovery.com]
- 31. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 32. Plasma Stability Assay | Domainex [domainex.co.uk]
- 33. creative-bioarray.com [creative-bioarray.com]
- 34. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 35. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 36. Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. Metabolite identification in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. go.labtesting.wuxiapptec.com [go.labtesting.wuxiapptec.com]
- 40. ijpras.com [ijpras.com]
- 41. Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Structural Elucidation of 5,8-Dioxaspiro[3.4]octane-2-carboxylic Acid Derivatives: An X-ray Crystallography Perspective
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of a molecule is paramount for predicting its behavior, designing new functionalities, and ensuring its efficacy and safety. This guide provides an in-depth comparison of X-ray crystallography with other analytical techniques for the structural characterization of 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid and its derivatives. While a specific crystal structure for this exact molecule is not publicly available at the time of this writing, this guide will walk you through the expected workflow, potential challenges, and the invaluable insights that can be gained, drawing parallels from structurally related compounds.
The 5,8-dioxaspiro[3.á4]octane scaffold represents a unique and rigid three-dimensional motif of interest in medicinal chemistry and materials science. The spirocyclic nature of this core, combined with the functional handles provided by the carboxylic acid group, opens avenues for the design of novel therapeutic agents and functional materials. However, the precise control and confirmation of the stereochemistry and solid-state packing of these molecules are critical for their application. X-ray crystallography stands as the gold standard for unambiguously determining these features.
The Unparalleled Insight of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) provides a detailed atomic-resolution map of a molecule in its crystalline state. This technique is unparalleled in its ability to determine:
-
Connectivity and Stereochemistry: Unambiguously confirming the bonding arrangement and the absolute configuration of stereocenters.
-
Conformational Analysis: Revealing the preferred three-dimensional shape of the molecule in the solid state.
-
Intermolecular Interactions: Identifying and quantifying non-covalent interactions such as hydrogen bonds, which dictate the crystal packing and can influence physical properties like solubility and melting point.
For a molecule like this compound, with its spirocyclic core and a carboxylic acid moiety, SCXRD can reveal crucial details about the planarity of the rings, the orientation of the carboxylic acid group, and the formation of hydrogen-bonded dimers, a common motif in crystalline carboxylic acids.
The Crystallographic Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process that requires careful planning and execution.
The Art and Science of Crystallization
Obtaining high-quality single crystals is often the most challenging step in the X-ray crystallography workflow. For this compound derivatives, a systematic approach to crystallization is recommended.
Experimental Protocol: Crystallization Screening
-
Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, water).
-
Supersaturation: The goal is to create a supersaturated solution from which the compound will slowly precipitate as well-ordered crystals. Common techniques include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely capped vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Dissolve the compound in a small volume of a "good" solvent and place this vial inside a larger sealed container with a "poor" solvent. The slow diffusion of the poor solvent's vapor into the solution will induce crystallization.
-
Solvent Layering: Carefully layer a less dense "poor" solvent on top of a solution of the compound in a denser "good" solvent. Crystallization occurs at the interface as the solvents slowly mix.
-
Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.
-
Causality in Crystallization: The choice of solvent and crystallization technique directly influences the kinetics of crystal growth. Slow, controlled precipitation is key to forming large, well-ordered single crystals suitable for diffraction. The presence of the carboxylic acid group suggests that solvents capable of hydrogen bonding might be particularly effective, but care must be taken to avoid the formation of solvates where the solvent is incorporated into the crystal lattice.
Table 1: Common Crystallization Techniques and Their Applicability
| Technique | Principle | Best Suited For |
| Slow Evaporation | Gradual increase in concentration as solvent evaporates. | Thermally stable compounds with moderate volatility solvents. |
| Vapor Diffusion | Slow decrease in solubility by diffusion of an anti-solvent vapor. | Small quantities of material, sensitive compounds. |
| Solvent Layering | Diffusion across a solvent-solvent interface. | Systems where a good and poor solvent are miscible but have different densities. |
| Slow Cooling | Decreased solubility at lower temperatures. | Compounds with a significant temperature-dependent solubility. |
Data Collection and Processing
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffracted X-rays are collected on a detector, producing a diffraction pattern.
Experimental Protocol: X-ray Diffraction Data Collection
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.
-
Data Collection: The crystal is cooled (usually to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected at different orientations.
-
Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.
Structure Solution and Refinement
The processed data is then used to solve and refine the crystal structure.
Workflow: Structure Solution and Refinement
Caption: The iterative process of solving and refining a crystal structure.
The "phase problem" is a central challenge in X-ray crystallography, as the phases of the diffracted waves are not directly measured. This is typically overcome using computational methods like direct methods for small molecules. The initial model is then refined by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides the most definitive structural information, other techniques offer complementary data and are often more readily accessible.
Table 2: Comparison of Analytical Techniques for the Characterization of this compound Derivatives
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D structure, stereochemistry, conformation, intermolecular interactions. | Unambiguous and definitive structural determination. | Requires high-quality single crystals, which can be difficult to obtain. Provides solid-state information only. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity, relative stereochemistry (via NOE), solution-state conformation. | Provides information in solution, which may be more biologically relevant. Does not require crystallization. | Absolute stereochemistry is not directly determined. Can be complex to interpret for rigid, complex molecules. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition. | High sensitivity, small sample requirement. | Provides no information on stereochemistry or conformation. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, O-H). | Fast, simple, and non-destructive. | Provides limited structural information beyond functional group identification. |
NMR Spectroscopy as a Complementary Technique
For spirocyclic compounds, 2D NMR techniques, particularly Nuclear Overhauser Effect (NOE) experiments, are invaluable for determining the relative stereochemistry in solution. By observing through-space correlations between protons on the different rings, one can deduce their spatial proximity.
Experimental Workflow: NMR for Stereochemical Assignment
Caption: A typical workflow for determining relative stereochemistry using 2D NMR.
While powerful, NMR alone cannot definitively establish the absolute configuration. This is where X-ray crystallography, particularly with the ability to determine the Flack parameter for chiral molecules, provides the final, unambiguous answer.
Conclusion: A Synergistic Approach to Structural Elucidation
The structural characterization of novel molecules like this compound derivatives is best approached with a combination of analytical techniques. While NMR, MS, and IR spectroscopy provide crucial pieces of the puzzle, single-crystal X-ray diffraction remains the ultimate arbiter of the complete three-dimensional structure. The detailed insights into stereochemistry, conformation, and intermolecular interactions afforded by X-ray crystallography are indispensable for rational drug design and the development of new materials. By understanding the principles and workflows of each technique, researchers can efficiently and accurately elucidate the structures of these promising spirocyclic compounds.
The Ascendancy of Spirocycles: A Head-to-Head Comparison of Spirocyclic Scaffolds in Kinase Inhibition
Introduction: Beyond Flatland in Kinase Inhibitor Design
In the landscape of kinase inhibitor discovery, the pursuit of compounds with superior potency, selectivity, and pharmacokinetic properties is a perpetual challenge. Historically, drug design has been dominated by flat, aromatic structures. However, the inherent limitations of these two-dimensional scaffolds—often leading to off-target effects and poor drug-like properties—have propelled medicinal chemists to explore the third dimension. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a powerful strategy to overcome these hurdles. Their rigid, three-dimensional architecture offers a unique platform to orient functional groups in precise spatial arrangements, enabling enhanced interactions with the complex topography of kinase active sites.
This guide provides a head-to-head comparison of spirocyclic kinase inhibitors against their non-spirocyclic counterparts, supported by experimental data. We will delve into the rationale behind the design of these molecules, present their comparative performance, and provide detailed protocols for their evaluation.
The Spirocyclic Advantage: A Paradigm Shift in Potency, Selectivity, and Pharmacokinetics
The incorporation of a spirocyclic core into a kinase inhibitor is not merely a structural embellishment; it is a strategic decision rooted in fundamental principles of medicinal chemistry. The spirocyclic framework imparts several key advantages:
-
Enhanced Three-Dimensionality: Unlike planar aromatic systems, spirocycles project substituents into three-dimensional space. This allows for a more comprehensive exploration of the binding pocket, leading to improved potency and selectivity.
-
Improved Physicochemical Properties: The increased fraction of sp3-hybridized carbon atoms in spirocycles generally leads to better aqueous solubility and reduced lipophilicity compared to their flat, aromatic counterparts. This translates to more favorable pharmacokinetic profiles.
-
Conformational Rigidity: The rigid nature of spirocyclic systems reduces the entropic penalty upon binding to the target kinase, which can contribute to higher binding affinity. This rigidity also helps to lock in the bioactive conformation, minimizing off-target interactions.
To illustrate these advantages, we will examine two compelling case studies where the introduction of a spirocyclic scaffold led to significant improvements in inhibitor performance.
Case Study 1: Spiro[cyclopropane-1,3'-indolin]-2'-one Inhibitors of Polo-Like Kinase 4 (PLK4)
Polo-like kinase 4 (PLK4) is a critical regulator of centriole duplication, and its overexpression is implicated in various cancers. The development of PLK4 inhibitors has been an active area of research. An early series of potent PLK4 inhibitors featured an (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one scaffold, a planar alkene-linked structure. To improve upon this series, researchers introduced a spirocyclic cyclopropane ring, leading to the discovery of CFI-400945.
Head-to-Head Performance Comparison
| Parameter | (E)-3-((1H-indazol-6-yl)methylene) indolin-2-one (Alkene Analogue) | CFI-400945 (Spirocyclic) | Fold Improvement |
| PLK4 IC50 | ~2.8 nM | 2.8 nM[1] | Comparable |
| Selectivity (vs. Aurora B) | Moderate | >8-fold selective over Aurora B[1] | Improved |
| Oral Bioavailability | Not reported, IP dosing in vivo[2] | Well-tolerated with oral dosing[1] | Significantly Improved |
| In Vivo Efficacy | Tumor growth inhibition with IP dosing[3] | Significant tumor growth inhibition with oral dosing[1] | Improved Route of Administration |
Data presented is a synthesis from multiple sources and may represent values from different specific analogues within each class.
The data clearly demonstrates that while the in vitro potency against PLK4 was comparable, the spirocyclic compound CFI-400945 exhibited a superior selectivity profile and, crucially, oral bioavailability, a critical attribute for a clinical candidate.[1][2][3] This improvement is attributed to the spirocyclic core's ability to optimize the molecule's physicochemical properties.
Case Study 2: Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1)
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation, making it a promising target for cancer immunotherapy. A high-throughput screen identified a potent non-spirocyclic 7-azaindole compound (Compound 1) as an HPK1 inhibitor. However, this compound suffered from metabolic liabilities. To address this, a structure-based design approach led to the development of spiro-azaindoline analogues, including the highly potent Compound 16.[4]
Head-to-Head Performance Comparison
| Parameter | Compound 1 (Non-Spirocyclic) | Compound 16 (Spirocyclic) | Fold Improvement |
| HPK1 IC50 | 2.9 nM[5] | 2.67 nM[5][6] | Comparable |
| Selectivity (vs. LCK) | 55-fold[4] | >300-fold[5][6] | ~5.5-fold |
| Selectivity (vs. MAP4K family) | 93-fold (vs. GLK)[5] | >100-fold[5][6] | Improved |
| Mouse Liver Microsomal Stability | High Clearance | Moderate Clearance[5][6] | Improved |
| Oral Exposure (Mouse) | Poor | Reasonable[5][6] | Significantly Improved |
This case study further highlights the power of spirocyclic scaffolds in drug design. The introduction of the spiro-azaindoline motif not only maintained the high potency of the initial hit but also dramatically improved its selectivity and metabolic stability, resulting in a compound with a much more favorable pharmacokinetic profile.[4][5][6]
Authoritative Grounding: Spirocyclic Kinase Inhibitors in the Clinic
The theoretical advantages of spirocyclic scaffolds are translating into tangible clinical progress. Several spirocyclic kinase inhibitors are currently undergoing clinical evaluation, underscoring their therapeutic potential.
-
CFI-400945 (PLK4 Inhibitor): This spiro[cyclopropane-1,3'-indolin]-2'-one derivative has been investigated in multiple Phase 1 and Phase 2 clinical trials for advanced solid tumors, triple-negative breast cancer, and hematological malignancies.[7][8][9] (ClinicalTrials.gov Identifiers: NCT01954316, NCT04176848, NCT03187288, NCT04730258)
-
TNO155 (SHP2 Inhibitor): TNO155 is a spirocyclic allosteric inhibitor of the SHP2 phosphatase, a key node in the RAS signaling pathway. It is being evaluated in several clinical trials, both as a single agent and in combination with other targeted therapies, for patients with advanced solid tumors.[10][11][12] (ClinicalTrials.gov Identifiers: NCT03114319, NCT04000529, NCT04330664, NCT04699188, NCT04292119) The initial results from the first-in-human trial showed a favorable pharmacokinetic profile and consistent SHP2 inhibition at well-tolerated doses.[13]
Experimental Protocols
To facilitate the evaluation of spirocyclic and other kinase inhibitors, we provide detailed, step-by-step methodologies for key in vitro assays.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (e.g., spirocyclic and non-spirocyclic analogues)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Add 2 µL of a solution containing the kinase and its substrate in kinase assay buffer.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™ Assay)
This assay measures the ability of a compound to bind to its target kinase within living cells.
Materials:
-
Cells engineered to express the kinase of interest fused to NanoLuc® luciferase
-
NanoBRET™ tracer specific for the kinase
-
Test compounds
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well cell culture plates
-
Plate reader capable of measuring luminescence and BRET signals
Procedure:
-
Cell Plating: Seed the engineered cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period.
-
Tracer Addition: Add the NanoBRET™ tracer to the wells.
-
BRET Measurement: Measure the BRET signal using a plate reader. The BRET signal is the ratio of the light emitted by the tracer to the light emitted by the NanoLuc® luciferase.
-
Data Analysis: A decrease in the BRET signal indicates displacement of the tracer by the test compound, confirming target engagement. Plot the BRET ratio against the compound concentration to determine the IC50 for target binding.
Visualizations
Signaling Pathway: Kinase Inhibition
Caption: Generalized signaling pathway illustrating competitive kinase inhibition.
Experimental Workflow: Kinase Inhibitor Evaluation
Caption: A typical workflow for the preclinical evaluation of kinase inhibitors.
Conclusion
The strategic incorporation of spirocyclic scaffolds represents a significant advancement in the design of kinase inhibitors. As demonstrated through the case studies of PLK4 and HPK1 inhibitors, this three-dimensional approach can lead to substantial improvements in selectivity and pharmacokinetic properties, ultimately enhancing the clinical potential of these therapeutic agents. The increasing number of spirocyclic kinase inhibitors entering clinical trials is a testament to the power of this design strategy. As our understanding of kinase biology and structural chemistry deepens, the rational design and synthesis of novel spirocyclic inhibitors will undoubtedly continue to be a fruitful area of research in the quest for more effective and safer cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and optimization of (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones as potent PLK4 inhibitors with oral antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose Finding Study of TNO155 in Adult Patients With Advanced Solid Tumors [clinicaltrialsgps.com]
- 11. cancernetwork.com [cancernetwork.com]
- 12. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. | BioWorld [bioworld.com]
Assessing the Patentability of Novel Spirocyclic Chemical Entities: A Guide for Researchers and Drug Developers
Spirocyclic scaffolds have become increasingly prevalent in modern drug discovery, prized for their unique three-dimensional structures that can impart improved potency, selectivity, and pharmacokinetic properties.[1] As researchers synthesize novel spirocyclic entities with therapeutic potential, a thorough understanding of the patentability landscape is crucial to protecting these valuable intellectual assets. This guide provides an in-depth technical framework for assessing the patentability of new spirocyclic compounds, focusing on the core requirements of novelty, non-obviousness (inventive step), and utility (industrial applicability). We will delve into the practical experimental strategies and data required to build a robust patent application that can withstand scrutiny.
The Three Pillars of Patentability for Chemical Inventions
To secure a patent for a new chemical entity, including spirocyclic compounds, the invention must satisfy three fundamental criteria established by patent law in major jurisdictions like the United States and Europe[2]:
-
Novelty : The invention must be new and not previously disclosed to the public in any form (e.g., patents, scientific literature, presentations) before the filing date of the patent application.
-
Non-Obviousness (or Inventive Step) : The invention must not be an obvious extension or modification of existing knowledge (the "prior art") to a person of ordinary skill in the art (a hypothetical expert in the relevant field).[2]
-
Utility (or Industrial Applicability) : The invention must have a specific, substantial, and credible use. For therapeutic compounds, this means demonstrating a practical application in treating or diagnosing a disease.
I. Establishing Novelty: The Prior Art Search
The first step in assessing patentability is to conduct a comprehensive prior art search to ensure the spirocyclic compound is, in fact, new. For chemical entities, this goes beyond simple keyword searches and requires specialized chemical structure and substructure searching.
The Challenge of Searching Spirocyclic Structures
Spirocyclic systems, with their shared single-atom junction between two rings, present a unique challenge for prior art searching. A thorough search must account for the core spirocyclic scaffold, the specific ring systems involved, and the various substituents.
A Strategic Workflow for Prior Art Searching
A robust prior art search for a novel spirocyclic entity should be systematic. The following workflow outlines a comprehensive approach using specialized chemical databases.
Caption: Workflow for a comprehensive prior art search of a novel spirocyclic compound.
Step-by-Step Protocol for Prior Art Searching:
-
Define the Core Scaffold and Key Substructures:
-
Identify the fundamental spirocyclic ring system (e.g., spiro[3.3]heptane, spiro[4.5]decan-1-one).
-
Break down the molecule into key functional groups and peripheral substituents that may be novel.
-
-
Conduct a Substructure Search:
-
Use specialized databases such as CAS SciFinder or Reaxys, which allow for drawing and searching chemical structures.[3]
-
Draw the core spirocyclic scaffold and perform a substructure search. This will identify all known compounds containing that core, regardless of their substituents.
-
Causality: This broad search is critical to understand the landscape of existing chemistry around your scaffold. It may reveal prior art that, while not identical, could be considered close enough to present an obviousness challenge.
-
-
Perform an Exact Structure Search:
-
Search for the exact chemical structure of your novel compound. This will determine if the molecule has been previously synthesized or described.
-
-
Analyze Markush Structures in Patents:
-
Markush structures are generic chemical formulas used in patents to claim a wide range of related compounds.[4][5] Your substructure search will likely retrieve patents containing Markush claims that could encompass your novel compound.
-
Carefully analyze the definitions of the variable groups (often denoted as R1, R2, etc.) in the patent claims to determine if your specific combination of substituents is disclosed.[6]
-
Causality: A Markush structure that generically describes a class of compounds including yours can anticipate your invention, even if your specific compound was never explicitly synthesized or named.[4]
-
-
Complement with Keyword Searching:
-
Search for the IUPAC name, common names, or any internal identifiers for your compound.
-
Use keywords related to the compound's synthesis, potential therapeutic target, or observed biological activity. This can uncover non-patent literature or patents that describe the compound without showing its structure in a searchable format.
-
II. Overcoming the Obviousness Hurdle: Demonstrating the Inventive Step
Simply being new is not enough; a novel spirocyclic compound must also be non-obvious.[2] For chemical compounds, an obviousness rejection often arises when the prior art discloses structurally similar compounds (analogues).[7] The key to overcoming this is to provide evidence of unexpected results—demonstrating that your compound possesses advantageous properties that would not have been predicted by someone skilled in the art based on the prior art.[8]
The unique conformational rigidity of spirocyclic scaffolds can lead to such unexpected properties compared to more flexible, non-spirocyclic analogues.[9]
Strategies for Demonstrating Unexpected Results:
-
Improved Potency and Selectivity: Show that the spirocyclic compound has significantly higher activity against its intended biological target or better selectivity against off-targets compared to prior art compounds.
-
Enhanced Physicochemical Properties: Demonstrate improvements in properties like aqueous solubility or membrane permeability that are critical for drug development.
-
Superior Pharmacokinetic Profile: Provide evidence of improved metabolic stability, oral bioavailability, or a more favorable half-life.[9]
-
Novel and Non-Obvious Synthesis: If the synthetic route to the spirocyclic compound is itself novel and overcomes significant challenges not addressed by prior art methods, this can also support an inventive step.[2]
The following decision-making framework can guide the experimental strategy for demonstrating non-obviousness.
Caption: A framework for designing experiments to show unexpected results.
Comparative Data: The Core of the Argument
To convincingly argue for non-obviousness, direct comparative data is essential. The table below illustrates how to present such data, comparing a hypothetical novel spirocyclic compound ("Spiro-X") with its closest non-spirocyclic prior art analogue ("Analog-A").
| Parameter | Spiro-X (Novel Compound) | Analog-A (Prior Art) | Fold Improvement | Implication for Patentability |
| Target Potency (IC₅₀) | 10 nM | 150 nM | 15x | Unexpectedly higher potency. |
| Aqueous Solubility | 150 µg/mL | 10 µg/mL | 15x | Solves a common drug development issue. |
| Metabolic Stability (% remaining after 1 hr) | 85% | 20% | 4.25x | Significantly improved drug-like properties.[10] |
| Selectivity (Off-target IC₅₀ / Target IC₅₀) | >1000 | 50 | >20x | Superior safety profile. |
This quantitative comparison provides clear evidence of unexpected and advantageous properties, forming a strong argument against obviousness.
III. Demonstrating Utility: Proving a Credible Use
The utility requirement mandates that the invention has a practical, real-world application. For a therapeutic compound, this means showing it can be used to treat or diagnose a specific condition. This is typically achieved through in vitro and/or in vivo biological assays.
Experimental Protocols for Demonstrating Utility
The patent application must provide enough detail for a person skilled in the art to practice the invention.[11] This includes describing the experimental methods used to demonstrate utility.
Protocol 1: In Vitro Enzyme Inhibition Assay (Example)
This protocol demonstrates the utility of a compound as a kinase inhibitor.
-
Materials:
-
Purified kinase enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP (adenosine triphosphate)
-
Test compound (Spiro-X) and control compound (Analog-A) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well microplate
-
-
Procedure:
-
Prepare serial dilutions of the test and control compounds in DMSO.
-
In the microplate, add 5 µL of assay buffer, 2.5 µL of the compound dilution, and 2.5 µL of the enzyme solution.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the reaction by adding 5 µL of a solution containing the substrate and ATP.
-
Allow the reaction to proceed for 1 hour at room temperature.
-
Stop the reaction and detect the product (e.g., ADP) according to the detection reagent manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Self-Validation: The inclusion of a known inhibitor as a positive control and a vehicle (DMSO) as a negative control validates the assay's performance. The dose-response curve demonstrates a clear structure-activity relationship.
-
Protocol 2: Cell-Based Proliferation Assay (Example)
This protocol demonstrates the utility of a compound in inhibiting the growth of cancer cells.
-
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (Spiro-X) and a known cytotoxic drug (e.g., doxorubicin)
-
Cell proliferation reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom cell culture plates
-
-
Procedure:
-
Seed the cells into the 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of the test compound and positive control in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compounds.
-
Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.
-
Add the cell proliferation reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percent cell viability for each concentration relative to untreated control cells.
-
Plot the percent viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Self-Validation: The use of a standard cytotoxic agent as a positive control ensures the assay is responsive. A clear dose-dependent inhibition of cell growth provides credible evidence of the compound's utility.
-
Conclusion
Assessing the patentability of a novel spirocyclic chemical entity is a rigorous process that requires a blend of scientific expertise and legal understanding. By systematically evaluating novelty through comprehensive prior art searches, demonstrating non-obviousness with compelling comparative data on unexpected properties, and establishing a clear and credible utility through robust experimental protocols, researchers can significantly strengthen their patent applications. The inherent structural and conformational advantages of spirocyclic scaffolds often provide a fertile ground for discovering such unexpected results, paving the way for securing the intellectual property rights that are essential for the long and arduous journey of drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. youtube.com [youtube.com]
- 4. greyb.com [greyb.com]
- 5. Markush Structure Searches | Dexpatent [dexpatent.com]
- 6. m.youtube.com [m.youtube.com]
- 7. bitlaw.com [bitlaw.com]
- 8. mewburn.com [mewburn.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. 2163-Guidelines for the Examination of Patent Applications Under the 35 U.S.C. 112(a) or Pre-AIA 35 U.S.C. 112, first paragraph, “Written Description” Requirement [uspto.gov]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid
This document provides a comprehensive, step-by-step guide for the proper disposal of 5,8-dioxaspiro[3.4]octane-2-carboxylic acid (CAS No. 1001907-64-7), ensuring the safety of laboratory personnel and adherence to environmental regulations. As a unique spirocyclic compound used in research and development, particularly as a protein degrader building block, its handling and disposal require a thorough understanding of its chemical properties and the regulatory landscape.[1]
The procedures outlined herein are grounded in the principles of the Resource Conservation and Recovery Act (RCRA), as mandated by the U.S. Environmental Protection Agency (EPA), which governs the management of hazardous waste from "cradle to grave."[2]
Compound Identification and Hazard Assessment
Before any handling or disposal procedures, a thorough risk assessment is paramount. While a specific, detailed Safety Data Sheet (SDS) for this exact compound is not widely available, its structure—containing a carboxylic acid functional group and a spirocyclic ether framework—allows for an informed hazard assessment based on analogous compounds and functional group chemistry.
1.1. Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | This compound | [3][4] |
| CAS Number | 1001907-64-7 | [1] |
| Molecular Formula | C₇H₁₀O₄ | [1] |
| Molecular Weight | 158.15 g/mol | [1] |
| Appearance | Assumed to be a solid at room temperature. | [5] |
| Storage | Room temperature, sealed in a dry environment. | [1][6] |
1.2. Hazard Profile
The primary hazards are associated with the carboxylic acid moiety. Carboxylic acids are, by definition, acidic and can be corrosive. Furthermore, analogous spirocyclic compounds exhibit irritant properties.[7]
-
Corrosivity (Potential EPA Waste Code D002): The carboxylic acid group makes the compound acidic. Under RCRA, a waste is characterized as corrosive if it is aqueous and has a pH less than or equal to 2.[8] While the exact pKa of this compound is not published, it must be assumed to be a corrosive hazardous waste until proven otherwise by a proper hazardous waste determination.
-
Irritation: Based on data for similar structures, this compound should be considered a skin, eye, and respiratory tract irritant.[7] Direct contact and inhalation of dust must be avoided.
-
Reactivity: This compound is incompatible with strong oxidizing agents and strong bases. Mixing with incompatible materials can cause dangerous chemical reactions.
Personal Protective Equipment (PPE)
Due to the assumed hazards, stringent adherence to safety protocols is mandatory. All handling and disposal steps must be performed while wearing appropriate PPE:
-
Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 are required.
-
Hand Protection: Chemical-impermeable gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling.
-
Body Protection: A laboratory coat must be worn. For tasks with a higher risk of splashes or spills, a chemically resistant apron is recommended.
-
Respiratory Protection: All handling of the solid material or concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Step-by-Step Disposal Protocol
The primary and only acceptable disposal route for this compound is through a licensed hazardous waste disposal company. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain. [2]
Step 1: Waste Minimization Before beginning experimental work, carefully plan procedures to minimize the generation of waste. Calculate the required amounts of the compound accurately to avoid preparing excess solutions.
Step 2: Waste Segregation Proper segregation is critical to prevent dangerous reactions.
-
Collect waste containing this compound separately from other waste streams.
-
Do NOT mix this waste with incompatible materials, such as strong bases, oxidizing agents, or other reactive chemicals.
-
Segregate solid waste (e.g., contaminated filter paper, weighing boats) from liquid waste (e.g., leftover solutions). If the compound is dissolved in a solvent, the entire solution is considered hazardous waste and should be segregated based on the solvent type (e.g., halogenated vs. non-halogenated).
Step 3: Containerization Use only approved hazardous waste containers that are in good condition and compatible with acidic materials (e.g., glass or polyethylene).[9]
-
The container must have a secure, tight-fitting lid.
-
Keep the container closed at all times except when adding waste.[9] This is a common EPA violation and is crucial for preventing spills and vapor exposure.
-
The exterior of the container must remain clean and free of contamination.[10]
Step 4: Labeling As soon as the first drop of waste is added, the container must be labeled. The label must include:
-
The words "HAZARDOUS WASTE ".[9]
-
The full chemical name: "This compound ". Do not use abbreviations.
-
A clear description of the contents, including any solvents and their approximate concentrations.
-
The specific hazards associated with the waste (e.g., "Corrosive," "Irritant").
-
The accumulation start date (the date the first waste was added to the container).
-
The name of the Principal Investigator and the laboratory location (building and room number).
Step 5: On-Site Accumulation Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[11]
-
The SAA must have secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks or spills.
-
Do not accumulate more than 55 gallons of hazardous waste in the SAA.[11]
Step 6: On-Site Neutralization (Expert Personnel Only) While carboxylic acids can be neutralized with a base (e.g., sodium bicarbonate, sodium hydroxide) to form a salt and water, this practice is considered a form of waste treatment and may require special permits under RCRA.[12][13]
-
DO NOT attempt neutralization without explicit approval and a detailed, written protocol from your institution's Environmental Health & Safety (EHS) department.[14]
-
Neutralization reactions can be exothermic and must be performed with extreme caution, typically by adding the acid slowly to a dilute solution of the base in an ice bath.[14]
-
Even after neutralization, the resulting salt solution may still be considered hazardous waste depending on local regulations and the presence of other contaminants. It is generally not suitable for drain disposal.
Step 7: Arranging for Final Disposal Once the waste container is full (no more than 90% capacity) or has reached the maximum accumulation time set by your institution, arrange for its collection by your EHS department or a licensed hazardous waste contractor.[10] Follow your institution's specific procedures for requesting a waste pickup.
Spill Management
In the event of a spill, ensure the area is well-ventilated and restrict access.
-
Minor Spill (Solid): Wearing full PPE, carefully sweep up the solid material and place it into a labeled hazardous waste container. Avoid creating dust.
-
Minor Spill (Liquid): Wearing full PPE, use an absorbent material compatible with acids (e.g., vermiculite or a chemical spill pillow) to contain and absorb the spill. Place the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
Major Spill: Evacuate the immediate area, alert others, and contact your institution's EHS or emergency response team immediately.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for compliant disposal.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Lab Pack Management 101: Waste Removal in Schools and Labs [emsllcusa.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. chemscene.com [chemscene.com]
- 5. CAS 1001907-64-7: 5,8-Dioxaspiro[3.4]octane-2-carboxylic a… [cymitquimica.com]
- 6. lab-chemicals.com [lab-chemicals.com]
- 7. 2-Bromo-5,8-dioxaspiro[3.4]octane | C6H9BrO2 | CID 67004316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. ethz.ch [ethz.ch]
- 11. epa.gov [epa.gov]
- 12. youtube.com [youtube.com]
- 13. 25.4 Ionization and Neutralization of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 14. merckmillipore.com [merckmillipore.com]
Comprehensive Safety and Handling Guide for 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid
This guide provides essential safety protocols and operational procedures for the handling and disposal of 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid (CAS No. 1001907-64-7). The information herein is synthesized from safety data for structurally analogous compounds and established best practices for laboratory chemical handling. It is imperative for all personnel to review this document in conjunction with a site-specific risk assessment and the supplier-provided Safety Data Sheet (SDS) before commencing any work.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, analysis of structurally related spirocyclic compounds and carboxylic acids indicates a clear hazard profile. The primary risks are associated with irritation and potential harm from ingestion.[1]
Anticipated Hazards:
-
H302: Harmful if swallowed. [1]
The compound is a solid, likely a powder, which increases the risk of aerosolization and inhalation, making respiratory protection a key consideration.[3] The carboxylic acid moiety suggests corrosive properties, particularly to skin and eyes upon direct contact.[4]
Risk Mitigation Summary Table
| Hazard Category | Potential Harm | Required Personal Protective Equipment (PPE) |
| Skin Contact | Causes irritation, potential for chemical burns.[1][2] | Chemical-resistant lab coat, Nitrile or Butyl rubber gloves.[4] |
| Eye Contact | Causes serious eye irritation, risk of severe damage.[1][2] | ANSI Z.87.1 compliant safety goggles; face shield for splash risk.[3][4] |
| Inhalation | Irritation of the respiratory tract.[1][2] | Use within a certified chemical fume hood; NIOSH-approved respirator if dust is generated outside a hood.[3] |
| Ingestion | Harmful if swallowed.[1] | Prohibit eating, drinking, and smoking in the laboratory.[3] Wash hands thoroughly after handling. |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent exposure. All personnel must be trained on the proper donning, doffing, and disposal of PPE.
-
Eye and Face Protection : At a minimum, chemical safety goggles that meet ANSI Z.87.1 standards are required for all handling operations.[3] When there is a potential for splashing or significant dust generation (e.g., weighing, transferring large quantities), a full-face shield must be worn over the safety goggles.[3][4]
-
Skin Protection : A chemical-resistant lab coat must be worn and kept fully fastened.[3] Gloves are critical; nitrile or butyl rubber gloves are recommended for their resistance to a broad range of chemicals.[4] Gloves should be inspected for any defects before use and changed immediately if contamination occurs.[3] For larger-scale operations, additional protective clothing may be necessary.
-
Respiratory Protection : All manipulations of solid this compound should be performed within a certified chemical fume hood to control airborne dust and vapors.[3] If work outside of a fume hood is unavoidable and dust generation is likely, a NIOSH-approved respirator with the appropriate particulate filter is required.[5]
PPE Selection Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
